1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride
Description
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Properties
IUPAC Name |
1-methyl-4-piperidin-4-ylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.2ClH/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10;;/h10-11H,2-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHNHKVVVWTQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, with the CAS number 1219979-73-3, is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1][2] Its structure, featuring both a piperidine and a methylpiperazine moiety, makes it a versatile intermediate in the development of complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its significant application in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 1219979-73-3 | [4][5][6][7] |
| Molecular Formula | C₁₀H₂₃Cl₂N₃ | [4][7] |
| Molecular Weight | 256.22 g/mol | [4] |
| Appearance | Solid | [1] |
| Solubility | Soluble in water | [1] |
| Storage Conditions | Room Temperature, Inert atmosphere, Dry | [1] |
| Purity | ≥95% | [1] |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is outlined below, based on established patent literature.[8]
Experimental Protocol
Step 1: Synthesis of the Intermediate Compound (N-Boc-1-methyl-4-(4-piperidyl)piperazine)
-
Into a reaction vessel, add N-methylpiperazine and N-Boc-piperidin-4-one.
-
Add a suitable solvent (Solvent A) and a base.
-
Stir the mixture to ensure homogeneity.
-
Add a reducing agent to the mixture in batches.
-
Heat the reaction mixture and maintain it at a constant temperature for a specified period.
-
After the reaction is complete, filter the mixture to remove any insoluble substances.
-
Evaporate the filtrate to remove Solvent A.
-
Add water and a second solvent (Solvent B) to extract the product.
-
Evaporate Solvent B to obtain the intermediate compound.
Step 2: Synthesis of this compound
-
Dissolve the intermediate compound (e.g., 19.94 g) in methanol (e.g., 150 ml) in a four-port flask.[8]
-
At room temperature, add a saturated solution of hydrogen chloride in methanol (e.g., 50 ml) dropwise.[8]
-
Stir the mixture at room temperature for approximately 2 hours, during which a white solid will precipitate.[8]
-
Filter the precipitate and wash the filter cake with anhydrous methanol.[8]
-
Dry the solid at 50°C to yield this compound (e.g., 17 g).[8]
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Application in Drug Development: Synthesis of Brigatinib
1-Methyl-4-(4-piperidyl)piperazine is a key intermediate in the synthesis of Brigatinib, a potent ALK inhibitor used in cancer therapy.[3][9] The following section outlines its role in the Brigatinib synthesis pathway.
Brigatinib Synthesis Pathway
-
Substitution Reaction: 2-nitro-5-fluorobenzene methyl ether reacts with 1-methyl-4-(4-piperidyl)-piperazine in the presence of an acid-binding agent to form 1-(1-(3-methoxy-4-nitrophenyl) piperidin-4-yl)-4-methylpiperazine.[10]
-
Reduction: The nitro group of the resulting compound is reduced via palladium-carbon catalyzed hydrogenation to yield 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]-aniline.[10][11]
-
Final Coupling: This aniline derivative is then reacted with an appropriate pyrimidine derivative to form the final Brigatinib molecule.[10]
Brigatinib Synthesis Pathway Diagram
Caption: Role of the compound in Brigatinib synthesis.
Potential Application in Receptor Binding Studies
General Radioligand Receptor Binding Assay Protocol
This protocol outlines the general steps for a competitive radioligand binding assay to determine the affinity of a test compound for a specific receptor, such as the sigma-1 receptor.[12][13][14]
-
Preparation of Materials:
-
Prepare a membrane fraction from a tissue or cell line expressing the target receptor.
-
Select a suitable radioligand with known high affinity and specificity for the receptor (e.g., [³H]-(+)-pentazocine for sigma-1 receptors).[12][13]
-
Prepare a series of dilutions of the test compound.
-
Prepare assay buffer (e.g., Tris-HCl).
-
-
Assay Procedure:
-
In a multi-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specific temperature for a duration sufficient to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) of the test compound using the Cheng-Prusoff equation.
-
Generalized Receptor Binding Assay Workflowdot
References
- 1. biosynce.com [biosynce.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 1219979-73-3[this compound 95%]- Jizhi Biochemical [acmec.com.cn]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. parchem.com [parchem.com]
- 7. amadischem.com [amadischem.com]
- 8. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 9. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]
- 11. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Guide: 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, a key chemical intermediate in pharmaceutical synthesis. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its significant applications in drug development.
Core Compound Data
This compound is a piperazine derivative recognized for its role as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 256.22 g/mol | [1] |
| Molecular Formula | C₁₀H₂₃Cl₂N₃ | [1] |
| CAS Number | 1219979-73-3 | [1] |
| Appearance | White to off-white solid | |
| Purity | >95% | |
| Storage | Inert atmosphere, Room Temperature |
Synthesis Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from established methodologies.
Experimental Workflow: Synthesis of this compound
References
An In-depth Technical Guide to 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of various pharmaceutical agents, most notably the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib, which is used in cancer therapy.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant biological context of this compound.
Chemical Properties
This compound is a white to off-white solid powder.[2] It is soluble in water and organic solvents.[3] The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, which is advantageous for its use in subsequent reaction steps. While extensive experimental data for the dihydrochloride salt is not publicly available, the properties of the free base and related salts provide some insight.
Physicochemical Data
| Property | Value | Source |
| Chemical Formula | C₁₀H₂₃Cl₂N₃ | [2] |
| Molecular Weight | 256.22 g/mol | Calculated |
| CAS Number | 1219979-73-3 | [2] |
| Appearance | White to off-white solid | [2][4] |
| Purity | ≥95% to ≥98% | [3] |
| Solubility | Soluble in water | [3] |
| Melting Point | Data not available for dihydrochloride salt. (Free base: 52-57 °C) | [5] |
| Boiling Point | Data not available | |
| Storage | Inert atmosphere, Room Temperature | [4] |
Spectroscopic Data
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a two-step process starting from N-methylpiperazine and N-Boc-piperidin-4-one.[6]
Step 1: Synthesis of N-Boc-1-methyl-4-(4-piperidyl)piperazine
-
To a reaction vessel, add N-methylpiperazine and N-Boc-piperidin-4-one.
-
Add a suitable solvent (e.g., methanol, dichloromethane) and a base (e.g., sodium carbonate, triethylamine).
-
Stir the mixture to ensure homogeneity.
-
Add a reducing agent (e.g., sodium borohydride) in portions to the mixture.
-
The reaction is typically carried out at a controlled temperature (e.g., 10-100 °C) and monitored for completion.
-
Upon completion, the reaction mixture is worked up by filtering any insoluble materials and removing the solvent. The intermediate product, N-Boc-1-methyl-4-(4-piperidyl)piperazine, is then extracted.
Step 2: Formation of the Dihydrochloride Salt
-
Dissolve the intermediate compound from Step 1 in methanol.
-
Slowly add a saturated solution of hydrogen chloride in methanol at room temperature.
-
Stir the mixture for a period (e.g., 2 hours), during which a white solid will precipitate.
-
The precipitate, this compound, is collected by filtration.
-
The filter cake is washed with anhydrous methanol and dried.
Below is a diagram illustrating the synthesis workflow.
Caption: Workflow for the synthesis of this compound.
Use in the Synthesis of Brigatinib
1-Methyl-4-(4-piperidyl)piperazine is a key fragment in the multi-step synthesis of Brigatinib. A patent describes a method where 1-methyl-4-(4-piperidyl)piperazine is reacted with 2-nitro-5-fluorobenzene methyl ether in the presence of an acid-binding agent to form 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine.[7] This intermediate then undergoes further reactions, including reduction of the nitro group and subsequent coupling with a pyrimidine derivative, to yield Brigatinib.[7]
Biological Context and Signaling Pathways
Currently, there is no publicly available data to suggest that this compound has direct biological activity or interacts with specific signaling pathways. Its primary role in a biological context is as a precursor to more complex and pharmacologically active molecules.[2]
The end-product, Brigatinib, is a potent inhibitor of anaplastic lymphoma kinase (ALK) and also shows activity against epidermal growth factor receptor (EGFR).[1][8] In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene (e.g., EML4-ALK), resulting in a constitutively active ALK tyrosine kinase.[9] This aberrant kinase activity drives downstream signaling pathways that promote cell proliferation and survival.
Brigatinib exerts its therapeutic effect by binding to the ATP-binding site of the ALK kinase, thereby inhibiting its autophosphorylation and the activation of downstream signaling proteins.[1][8] Key downstream pathways inhibited by Brigatinib include:
-
STAT3 Pathway: Inhibition of STAT3 phosphorylation prevents its translocation to the nucleus and the transcription of target genes involved in cell survival and proliferation.[8]
-
AKT Pathway: By blocking the PI3K/AKT pathway, Brigatinib can induce apoptosis.[8]
-
ERK1/2 Pathway: Inhibition of the MAPK/ERK pathway curtails cell proliferation and growth.[8]
-
S6 Ribosomal Protein: Downregulation of S6 phosphorylation, a component of the mTOR pathway, leads to the inhibition of protein synthesis and cell growth.[8]
The following diagram illustrates the ALK signaling pathway and the point of inhibition by Brigatinib.
Caption: The role of this compound as a precursor to Brigatinib, which inhibits the ALK signaling pathway.
Safety Information
This compound may cause irritation to the eyes, skin, and respiratory system. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable intermediate in synthetic organic and medicinal chemistry. While it does not appear to have direct biological activity, its role in the synthesis of potent therapeutics like Brigatinib makes it a compound of significant interest to the drug development community. Further research into its physicochemical properties would be beneficial for optimizing its use in synthetic processes.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. biosynce.com [biosynce.com]
- 4. 1-METHYL-4-(PIPERIDIN-4-YL)PIPERAZINE 3HCL | 1621519-77-4 [chemicalbook.com]
- 5. 1-Methyl-4-(4-piperidinyl)piperazine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 7. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]
- 8. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 9. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride: Structure, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is a pivotal chemical intermediate, recognized for its integral role in the synthesis of various pharmaceutical agents, most notably the atypical antipsychotic drug aripiprazole.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and its significant involvement in neuropharmacology through the lens of aripiprazole's mechanism of action. The information presented herein is intended to serve as a valuable resource for professionals engaged in drug discovery and development.
Chemical Structure and Properties
This compound is the hydrochloride salt of the parent compound, 1-methyl-4-(4-piperidyl)piperazine. The structure consists of a piperidine ring linked at the 4-position to a piperazine ring, which is in turn substituted with a methyl group at the 1-position. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, a desirable characteristic for pharmaceutical applications.
Physicochemical Data
Quantitative data for 1-Methyl-4-(4-piperidyl)piperazine and its dihydrochloride salt are summarized in the table below. It is important to note that while some experimental data is available for the free base, specific experimental values for the dihydrochloride salt are less commonly reported in publicly available literature.
| Property | Value | Form | Source |
| Molecular Formula | C₁₀H₂₃Cl₂N₃ | Dihydrochloride | [3] |
| Molecular Weight | 256.22 g/mol | Dihydrochloride | |
| CAS Number | 1219979-73-3 | Dihydrochloride | [3] |
| Appearance | White to off-white solid | Dihydrochloride | |
| Melting Point | 52-57 °C | Free Base | [4][5] |
| Solubility | Soluble in water | Dihydrochloride | [6] |
| pKa (Predicted) | 10.27 ± 0.10 | Free Base | |
| Assay (GC) | ≥98.0% | Free Base | [3] |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved through a multi-step process. The following protocol is based on methodologies described in the patent literature.[7][8]
Synthesis Workflow
References
- 1. Piperazine dihydrochloride [webbook.nist.gov]
- 2. biosynce.com [biosynce.com]
- 3. researchgate.net [researchgate.net]
- 4. H27408.03 [thermofisher.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 8. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE(436099-90-0) 1H NMR [m.chemicalbook.com]
Unraveling the Functional Profile of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride: A Review of Available Data
For Immediate Release
Shanghai, China – December 30, 2025 – An extensive review of scientific literature and chemical databases reveals that 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is predominantly characterized as a key chemical intermediate in the synthesis of various pharmaceutical agents rather than a pharmacologically active compound with a well-defined mechanism of action. While its structural motifs, the piperazine and piperidine rings, are common pharmacophores in centrally active drugs, specific data on the binding affinities, potency, and signal transduction pathways for this particular molecule are not publicly available.
Core Understanding: A Precursor Molecule
This compound serves as a crucial building block in the multi-step synthesis of more complex drugs. Notably, it is a documented intermediate in the production of Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy, and has been associated with the synthesis of antipsychotic agents like Melperone and Aripiprazole. Its utility in the creation of compounds targeting neurological disorders suggests that its core structure has the potential for central nervous system (CNS) activity.
Inferred Biological Relevance from Structural Analogs
The piperazine and piperidine moieties are integral to a vast array of CNS-active compounds, frequently interacting with dopaminergic and serotonergic receptors. Numerous studies on various 1,4-disubstituted piperazine and 4-substituted piperidine derivatives demonstrate a wide range of affinities and functional activities at these receptors. This suggests a potential for this compound to interact with these systems; however, without direct experimental evidence, any such interaction remains speculative. The substitution at the N1 position of the piperazine ring and the linkage to the piperidine ring will critically influence its pharmacological profile.
The Search for Quantitative Pharmacological Data
A thorough investigation for quantitative data, including receptor binding affinities (Kᵢ), and functional assay metrics (EC₅₀ or IC₅₀ values) for this compound at various CNS targets, did not yield any specific results. Scientific literature primarily focuses on its synthetic utility. The absence of such data precludes the construction of a detailed mechanism of action, the compilation of comparative data tables, and the generation of signaling pathway diagrams.
Hypothetical Experimental Workflow
To elucidate the mechanism of action of this compound, a standard preclinical pharmacological workflow would be necessary. The following diagram outlines a logical progression of experiments that would be required to characterize its activity.
Caption: A logical workflow for the pharmacological characterization of a novel compound.
Conclusion
The Synthetic Cornerstone: A Technical Guide to 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and pharmaceutical development. While not extensively characterized for its own direct biological activity in publicly available literature, its principal value lies in its role as a key intermediate and versatile building block in the synthesis of a variety of pharmacologically active agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the development of therapeutics, particularly those targeting the central nervous system (CNS). The broader context of the neuropharmacological potential of the piperazine scaffold, of which this compound is a member, will also be explored.
Chemical and Physical Properties
This compound is a white to off-white solid, typically supplied with a purity of 95% or greater.[1][2] Its dihydrochloride salt form enhances its solubility in aqueous solutions, a desirable characteristic for various applications in research and synthesis.[3]
| Property | Value | Source |
| CAS Number | 1219979-73-3 | [2] |
| Molecular Formula | C10H23Cl2N3 | [2] |
| Molecular Weight | 256.22 g/mol | Calculated |
| Appearance | White to off-white solid | [1][4] |
| Purity | ≥95% | [1] |
| Storage Conditions | Inert atmosphere, Room Temperature | [1][4] |
| Solubility | Soluble in water | [1] |
Synthesis Protocol
The synthesis of this compound can be achieved through a reductive amination process followed by salt formation. A general method, based on patent literature, is outlined below.[5]
Step 1: Reductive Amination
-
To a reaction vessel, add N-methylpiperazine and N-Boc-piperidin-4-one.[5]
-
Add a suitable solvent (e.g., methanol, dichloromethane) and a base (e.g., sodium carbonate, triethylamine).[5]
-
Stir the mixture to ensure homogeneity.[5]
-
Introduce a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) in portions. The reaction is typically carried out at room temperature.[5]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous work-up to isolate the intermediate product, 1-methyl-4-(1-(tert-butoxycarbonyl)piperidin-4-yl)piperazine.
Step 2: Deprotection and Salt Formation
-
Dissolve the intermediate from Step 1 in a suitable solvent, such as methanol.[5]
-
Add a saturated solution of hydrogen chloride in methanol dropwise to the solution.[5]
-
Stir the mixture at room temperature for several hours, during which a white solid, the dihydrochloride salt, will precipitate.[5]
-
Collect the solid product by filtration.
-
Wash the filter cake with a suitable solvent (e.g., anhydrous methanol) and dry under vacuum to yield this compound.[5]
Applications in Drug Development
The primary utility of this compound is as a precursor in the synthesis of more complex molecules with therapeutic applications.[2] Its bifunctional nature, possessing both a piperidine and a piperazine ring, makes it a valuable scaffold for combinatorial chemistry and lead optimization in drug discovery.
Notable applications include its use as a key intermediate in the synthesis of:
-
Brigatinib: An anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of certain types of non-small cell lung cancer.[2]
-
Antidepressants and Antipsychotics: The piperazine moiety is a common feature in many CNS-active drugs, and this compound serves as a building block for novel therapeutics in this area.[1]
-
Neuropharmacological Research: It is used to synthesize compounds for studying neurotransmitter systems, which can aid in the development of treatments for conditions like depression and anxiety.[6]
The Piperazine Scaffold in Neuropharmacology
While specific biological data for this compound is limited, the broader class of piperazine derivatives is well-documented for its diverse activities within the central nervous system.[7][8] The piperazine ring is considered a privileged scaffold in medicinal chemistry due to its prevalence in biologically active compounds.[9]
Piperazine derivatives are known to interact with various neurotransmitter receptors, including:
-
Serotonin (5-HT) Receptors: Many piperazine-containing compounds exhibit affinity for various serotonin receptor subtypes, acting as agonists or antagonists.[9][10] This interaction is crucial for the mechanism of action of many antidepressants and anxiolytics.
-
Dopamine (DA) Receptors: Modulation of dopaminergic pathways is another key feature of some piperazine derivatives, which is relevant for antipsychotic medications.[11][12]
-
Norepinephrine (NE) Transporters: Some derivatives can inhibit the reuptake of norepinephrine, a mechanism also associated with antidepressant effects.[13]
The structural versatility of the piperazine ring allows for the fine-tuning of receptor affinity and selectivity through chemical modifications, making it a cornerstone in the design of CNS-targeted drugs.[7]
Conclusion
This compound is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. While its direct biological effects are not extensively documented, its value as a versatile synthetic intermediate is well-established. Its role in the construction of complex molecules, including approved drugs and novel research compounds, underscores its importance in the drug discovery and development pipeline. The prevalence of the piperazine scaffold in neuropharmacology suggests that derivatives of this compound will continue to be a fertile ground for the discovery of new therapeutics for a range of CNS disorders.
References
- 1. biosynce.com [biosynce.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride | 349535-15-5 | Benchchem [benchchem.com]
- 4. 1-METHYL-4-(PIPERIDIN-4-YL)PIPERAZINE 3HCL | 1621519-77-4 [chemicalbook.com]
- 5. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safety and Handling of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical Identification and Physical Properties
This compound is a chemical compound used in the synthesis of various pharmaceutical agents, including antidepressants and antipsychotic drugs.[1] It is important to be aware of its physical and chemical properties for safe handling and storage.
| Property | Value | Source |
| CAS Number | 1219979-73-3 | [1] |
| Molecular Formula | C₁₀H₂₃Cl₂N₃ | [1] |
| Molecular Weight | 256.22 g/mol | [1] |
| Appearance | Solid, white powder | [1] |
| Solubility | Soluble in water and organic solvents | [1] |
| Purity | Typically >95% | [1] |
| Storage Conditions | Inert atmosphere, Room Temperature | [1] |
Hazard Identification and Toxicological Information
While this compound is considered relatively safe under normal usage conditions, it is not without hazards.[1] It is crucial to note that the chemical, physical, and toxicological properties of the similar trihydrochloride salt have not been thoroughly investigated, indicating a lack of comprehensive data.
Potential Health Effects:
-
Irritation: May cause irritation to the eyes, skin, and mucous membranes.[1]
-
Allergic Reactions: Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals.
-
Respiratory Irritation: Inhalation may cause respiratory irritation.
Quantitative Toxicological Data: Specific quantitative toxicological data, such as LD50 or LC50 values, for this compound are not readily available in the public domain. One safety data sheet for the trihydrochloride form explicitly states that the toxicological properties have not been thoroughly investigated. For the related compound Piperazine Dihydrochloride, the acute oral LD50 in rats is 4900 mg/kg, though this should be used as a rough reference only.[2]
Safe Handling Protocols
Proper handling procedures are essential to minimize exposure and ensure safety.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1] Using a chemical fume hood is recommended, especially when working with the powdered form to avoid dust inhalation.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use. |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Skin and Body Protection | A lab coat should be worn. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary. |
| Respiratory Protection | For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. |
General Hygiene Practices
-
Avoid direct contact with the compound.[1]
-
Do not inhale dust or vapor.[1]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
Storage
-
Store in a dry and well-ventilated place.[1]
-
Keep the container tightly closed.
-
Store under an inert atmosphere at room temperature.[1]
-
Inappropriate storage conditions may lead to the production of toxic gases.[1]
Disposal
-
Dispose of waste in accordance with applicable local, state, and federal regulations.
-
Contaminated packaging should be treated as the chemical itself.
Emergency Procedures
In case of accidental exposure or spillage, follow these emergency procedures immediately.
First Aid Measures
-
General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.
-
Environmental Precautions: Do not let the product enter drains.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Visual Guides
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Emergency Response Protocol
Caption: Emergency response procedures for different types of exposure to the compound.
References
Technical Guide: Solubility Profile of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride (CAS 1219979-73-3), a key intermediate in the synthesis of various pharmaceutical agents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the qualitative solubility information and furnishes a detailed, generalized experimental protocol for its precise determination.
Data Presentation: Qualitative Solubility
Publicly available information on the solubility of this compound is qualitative. The data is summarized in the table below. For context, information on the corresponding free base, 1-Methyl-4-(4-piperidyl)piperazine, is also included.
| Compound | Solvent | Solubility Description | Citation |
| This compound | Water | Soluble | [1] |
| Organic Solvents | Soluble | [1] | |
| 1-Methyl-4-(4-piperidyl)piperazine (Free Base) | Water | Soluble | [2] |
It is important to note that hydrochloride salts of piperazine derivatives are generally characterized by their good solubility in aqueous solutions.[3][4]
Experimental Protocols: Determining Equilibrium Solubility
For researchers requiring precise, quantitative solubility data, the isothermal shake-flask method is a well-established and reliable approach.[3] The following protocol is a generalized procedure for determining the equilibrium solubility of this compound in a specified solvent.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol)
-
Sealed glass vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial for ensuring equilibrium is reached.
-
Equilibration: Securely seal the vials and place them in an orbital shaker with the temperature set to the desired experimental condition (e.g., 25 °C or 37 °C). The samples should be agitated for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[3]
-
Phase Separation: After the equilibration period, cease agitation and allow the vials to stand, permitting the excess solid to sediment. To further ensure the removal of undissolved particles, centrifuge the vials at a high speed.[3]
-
Sample Collection and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the collected solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microparticulates.[3]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC.
-
Data Reporting: The solubility is expressed as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L, at the specified temperature.
Mandatory Visualization
Synthesis Workflow Diagram
The following diagram illustrates a typical synthesis pathway for this compound, as described in the patent literature.[5] This process involves the reductive amination of N-Boc-piperidin-4-one with N-methylpiperazine, followed by deprotection and salt formation.
Experimental Workflow for Solubility Determination
The diagram below outlines the key steps of the isothermal shake-flask method for determining the equilibrium solubility of a compound.
References
- 1. biosynce.com [biosynce.com]
- 2. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
Technical Guide: Spectral Analysis of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, a key intermediate in pharmaceutical synthesis, notably for the anticancer drug Brigatinib. Due to the limited availability of public domain raw spectral data for the dihydrochloride salt, this guide presents data for the closely related free base, 1-(1-Methyl-4-piperidinyl)piperazine, and outlines standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
Chemical Structure
IUPAC Name: 1-Methyl-4-(piperidin-4-yl)piperazine dihydrochloride Molecular Formula: C₁₀H₂₃Cl₂N₃ CAS Number: 1219979-73-3
Mass Spectrometry (MS) Data
Mass spectrometry of the free base, 1-(1-Methyl-4-piperidinyl)piperazine, provides critical information about its molecular weight and fragmentation pattern. The dihydrochloride salt would be expected to show a molecular ion corresponding to the free base upon ionization.
Table 1: Summary of GC-MS Fragmentation Data for 1-(1-Methyl-4-piperidinyl)piperazine (Free Base)
| Fragment | m/z (Mass-to-Charge Ratio) | Relative Intensity |
| Top Peak | 97 | High |
| 2nd Highest | 96 | Medium |
| 3rd Highest | 43 | Low |
Data sourced from PubChem CID 566324 for the free base, 1-(1-Methyl-4-piperidinyl)piperazine. The top peak at m/z 97 likely corresponds to a fragment of the piperidine ring.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of NMR and MS data for piperazine derivatives like this compound.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for obtaining high-resolution ¹H and ¹³C NMR spectra would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical to ensure the sample dissolves completely and to avoid interfering solvent signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 to 64 scans for good signal-to-noise ratio.
-
The spectral width should be set to encompass the expected chemical shift range for all protons (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
The spectral width should cover the expected range for all carbon atoms (typically 0-200 ppm).
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like tetramethylsilane (TMS) or the residual solvent peak.
4.2. Mass Spectrometry (MS)
A general procedure for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows. Note that for the dihydrochloride salt, a derivatization step to the free base or the use of a soft ionization technique like Electrospray Ionization (ESI) with a direct infusion or LC-MS setup might be more appropriate.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol or dichloromethane. For the dihydrochloride salt, neutralization to the free base may be necessary for GC-MS analysis.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Employ a temperature program to separate the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).
-
-
MS Detection:
-
The eluent from the GC column is introduced into the ion source of the mass spectrometer.
-
Electron Ionization (EI) is a common technique for GC-MS, where the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.
-
The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio.
-
The detector records the abundance of each ion.
-
-
Data Analysis: The resulting mass spectrum provides information on the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectral analysis of this compound.
Caption: Logical workflow for NMR and MS spectral analysis.
Caption: Experimental workflow for spectral data acquisition.
References
An In-depth Technical Guide to 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib. This document details the synthetic pathways for its preparation, including detailed experimental protocols. It also collates available physicochemical and spectroscopic data for the compound and its precursors. While direct biological activity and specific signaling pathways for this intermediate are not extensively documented, this guide discusses the broader pharmacological context of piperazine-containing compounds and the mechanism of action of Brigatinib, the active pharmaceutical ingredient it is used to synthesize.
Introduction
1-Methyl-4-(4-piperidyl)piperazine is a heterocyclic compound featuring both a piperidine and a piperazine moiety. Its dihydrochloride salt is a stable, solid form that is crucial in the pharmaceutical industry, most notably as a registered starting material for the synthesis of Brigatinib, a potent tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC). The synthesis of this intermediate is a critical step in the overall manufacturing process of Brigatinib, and a thorough understanding of its synthesis and characterization is essential for drug development professionals. This guide aims to consolidate the available technical information on this compound to support research and development in this field.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Methyl-4-(4-piperidyl)piperazine and its dihydrochloride salt is presented in Table 1.
Table 1: Physicochemical Properties
| Property | 1-Methyl-4-(4-piperidyl)piperazine | This compound |
| CAS Number | 53617-36-0 | 1219979-73-3 |
| Molecular Formula | C₁₀H₂₁N₃ | C₁₀H₂₃Cl₂N₃ |
| Molecular Weight | 183.29 g/mol | 256.22 g/mol |
| Appearance | White to cream or orange powder/solid[1] | White powder |
| Melting Point | 52-57 °C[1] | Not available |
| Solubility | Soluble in water | Not available |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from N-methylpiperazine and a protected form of 4-piperidone. The general synthetic workflow is illustrated in the diagram below.
Detailed Experimental Protocols
Step 1: Synthesis of N-Boc-1-methyl-4-(4-piperidyl)piperazine (Intermediate)
This step involves the reductive amination of N-Boc-4-piperidone with N-methylpiperazine.
-
Materials:
-
N-methylpiperazine
-
N-Boc-4-piperidone
-
Solvent (e.g., Dichloromethane, Methanol)
-
Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium borohydride)
-
Base (e.g., Triethylamine)
-
-
Procedure:
-
N-Boc-4-piperidone and N-methylpiperazine are dissolved in a suitable solvent in a reaction vessel.
-
A base is added to the mixture, which is then stirred to ensure homogeneity.
-
The reducing agent is added portion-wise to the mixture.
-
The reaction is stirred at a controlled temperature until completion, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude intermediate.
-
The crude product may be purified further by column chromatography.
-
Step 2: Synthesis of this compound (Final Product)
This step involves the deprotection of the Boc group and subsequent formation of the dihydrochloride salt.
-
Materials:
-
N-Boc-1-methyl-4-(4-piperidyl)piperazine (from Step 1)
-
Methanol
-
Saturated solution of hydrogen chloride (HCl) in methanol
-
-
Procedure:
-
The intermediate from Step 1 is dissolved in methanol in a four-neck flask.
-
A saturated solution of HCl in methanol is added dropwise to the stirred solution at room temperature.
-
The mixture is stirred for a specified period (e.g., 2 hours), during which a white solid precipitates.
-
The precipitate is collected by filtration.
-
The filter cake is washed with anhydrous methanol.
-
The solid is dried under vacuum at a controlled temperature (e.g., 50°C) to yield the final product, this compound.[2]
-
Quantitative Data
| Reactant | Product | Yield | Reference |
| N-Boc-1-methyl-4-(4-piperidyl)piperazine (6.8 g) | This compound | 5.9 g | [2] |
| N-Boc-1-methyl-4-(4-piperidyl)piperazine (19.94 g) | This compound | 17 g | [2] |
Characterization and Spectroscopic Data
Table 2: Spectroscopic Data
| Technique | Data Type | Description |
| ¹H NMR | Predicted/Referenced | Expected signals would include those for the methyl group, and the methylene protons of the piperidine and piperazine rings. |
| ¹³C NMR | Predicted/Referenced | Expected signals would correspond to the methyl carbon and the distinct methylene carbons of the two heterocyclic rings. |
| Mass Spec. | Predicted/Referenced | The molecular ion peak (M+) would be expected at m/z 183.1735 for the free base. |
| FTIR | Predicted/Referenced | Key absorbances would be expected for C-H stretching and N-H bending vibrations. |
Biological Context and Applications
Role as a Pharmaceutical Intermediate
The primary and most well-documented application of this compound is as a key building block in the synthesis of Brigatinib. The workflow for this subsequent synthesis is outlined below.
References
An In-depth Technical Guide to 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride: A Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is a heterocyclic organic compound that has gained prominence primarily as a crucial building block in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and discusses its significant application in drug development, most notably as a key intermediate in the production of the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib. While its utility as a synthetic precursor is well-documented, public domain literature lacks substantial data on its intrinsic biological activity, positioning it as a specialized chemical for synthesis rather than a direct subject of pharmacological research.
Chemical and Physical Properties
This compound is a white to off-white solid.[1][2] Its dihydrochloride salt form enhances its stability and solubility in aqueous solutions, which is advantageous for its use in subsequent reaction steps. The key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₃Cl₂N₃ | [3] |
| Molecular Weight | 256.22 g/mol | [3] |
| CAS Number | 1219979-73-3 | [3] |
| Appearance | White to off-white solid | [1][2] |
| Purity | ≥97% | [4] |
| Storage Temperature | 2-8°C | [4] |
| InChI Key | VJHNHKVVVWTQHQ-UHFFFAOYSA-N | [4] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that is well-documented in patent literature.[1] The general approach involves the reductive amination of N-Boc-4-piperidone with N-methylpiperazine, followed by the deprotection of the Boc group and subsequent formation of the dihydrochloride salt.
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 2. 1-METHYL-4-(PIPERIDIN-4-YL)PIPERAZINE 3HCL | 1621519-77-4 [chemicalbook.com]
- 3. amadischem.com [amadischem.com]
- 4. CN113024454A - Synthesis method of brigatinib intermediate - Google Patents [patents.google.com]
The Piperazine Scaffold: A Privileged Motif in Modern Drug Discovery with Diverse Therapeutic Targets
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry. Its unique structural and physicochemical properties have rendered it a "privileged scaffold," frequently incorporated into a vast array of therapeutic agents across multiple disease areas. This technical guide provides an in-depth exploration of the key therapeutic targets of piperazine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to empower researchers in the pursuit of novel therapeutics.
I. Anticancer Activity: Targeting Key Oncogenic Pathways
Piperazine derivatives have demonstrated significant potential as anticancer agents, with numerous compounds exhibiting potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways that are frequently dysregulated in cancer.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected piperazine derivatives, quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values.
| Compound Class | Derivative | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |
| Multi-targeted Kinase Inhibitor | Novel Piperazine Derivative | K562 | Chronic Myeloid Leukemia | 0.06 - 0.16 | [1][2][3] |
| Various | Various | 0.06 - 0.16 | [1][2][3] | ||
| Arylpiperazine | Thiazolinylphenyl-piperazine (Comp. 21-23) | LNCaP | Prostate Cancer | Strong Cytotoxicity | [4] |
| Quinoxalinyl-piperazine (Comp. 30) | Multiple | Breast, Skin, Pancreas, Cervix | Potent Growth Inhibition | [4] | |
| Vindoline Conjugate | [4-(trifluoromethyl)benzyl]piperazine conjugate (Comp. 23) | MDA-MB-468 | Breast Cancer | 1.00 | [5] |
| 1-bis(4-fluorophenyl)methyl piperazine conjugate (Comp. 25) | HOP-92 | Non-small Cell Lung Cancer | 1.35 | [5] | |
| Alepterolic Acid Derivative | Arylformyl piperazinyl derivative (Comp. 3n) | MDA-MB-231 | Triple-Negative Breast Cancer | 5.55 ± 0.56 | [6] |
Key Signaling Pathways in Cancer
Several critical signaling pathways are targeted by anticancer piperazine derivatives. A prominent example involves the simultaneous inhibition of the PI3K/AKT, Src family kinases, and BCR-ABL pathways, leading to the induction of caspase-dependent apoptosis.[1][2][3]
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the determination of the cytotoxic effects of piperazine derivatives on adherent cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Piperazine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
II. Central Nervous System (CNS) Activity: Modulating Neurotransmitter Receptors
The piperazine scaffold is a key component in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics. These derivatives often exhibit high affinity for various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[7][8]
Quantitative Data: Receptor Binding Affinities
The following table presents the binding affinities (Ki in nM) of selected piperazine derivatives for key CNS receptors. Lower Ki values indicate higher binding affinity.
| Compound Class | Derivative | Target Receptor | Ki (nM) | Reference |
| Arylpiperazine | 1-[2-(4-methoxyphenyl)phenyl]piperazine derivative (8a) | 5-HT7 | 6.69 | [9] |
| 1-[2-(4-methoxyphenyl)phenyl]piperazine derivative (8b) | 5-HT1A | 3.77 | [9] | |
| Coumarin-piperazine | Compound 25 | D2 | 1.4 ± 0.16 | [10] |
| Compound 25 | D3 | 4.8 ± 0.6 | [10] | |
| Compound 25 | 5-HT1A | 0.012 ± 0.001 | [10] | |
| Compound 26 | 5-HT2A | 0.3 ± 0.03 | [10] | |
| Indole Derivative | (-)-10e | D3 | 0.57 | [11] |
Key Signaling Pathways in CNS Disorders
The therapeutic effects of many CNS-active piperazine derivatives are mediated through their interaction with G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors. For instance, agonism at the 5-HT1A receptor is a common mechanism for anxiolytic and antidepressant effects.
Experimental Protocol: Radioligand Binding Assay
This protocol describes the determination of the binding affinity of piperazine derivatives for a specific receptor.
Principle: This assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is the IC50, from which the inhibition constant (Ki) can be calculated.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand (e.g., [3H]-Spiperone for D2 receptors)
-
Unlabeled ligand (for non-specific binding determination)
-
Piperazine derivative stock solution (in DMSO)
-
Assay buffer
-
96-well filter plates
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, add the following in order: assay buffer, radiolabeled ligand, test compound at various concentrations (or buffer for total binding, or excess unlabeled ligand for non-specific binding), and the cell membrane preparation.
-
Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log of the test compound concentration and determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
III. Antimicrobial Activity: Combating Infectious Diseases
Piperazine derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a variety of bacteria and fungi.
Quantitative Data: In Vitro Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of selected piperazine derivatives, quantified by their minimum inhibitory concentration (MIC) values.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiadiazole-piperazine | Compound 6c | E. coli | 8 | [12] |
| Compound 4, 6c, 6d | S. aureus | 16 | [12] | |
| Compound 6d, 7b | B. subtilis | 16 | [12] | |
| Fluoroquinolone-piperazine | Sparfloxacin and Gatifloxacin derivatives | S. aureus, E. faecalis, Bacillus sp. | 1-5 | [13] |
| Novel Piperazine Molecules | Compound 308 | MRSA | 2 | [14] |
| Compound 327 | S. aureus | 4 | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol details the determination of the minimum inhibitory concentration (MIC) of piperazine derivatives against bacterial strains.
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Piperazine derivative stock solution (in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the piperazine derivative in MHB to achieve a range of concentrations.
-
Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
(Optional) MBC Determination: To determine the minimum bactericidal concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Conclusion
The piperazine scaffold continues to be a highly valuable and versatile platform in drug discovery. The examples provided in this guide highlight the diverse therapeutic targets of piperazine derivatives in oncology, neuroscience, and infectious diseases. The quantitative data, detailed experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers dedicated to the design and development of novel piperazine-based therapeutics. A thorough understanding of the structure-activity relationships, mechanisms of action, and appropriate experimental methodologies is crucial for advancing these promising compounds from the laboratory to the clinic.
References
- 1. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. ijcmas.com [ijcmas.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the synthesis of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride. This compound is a valuable building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of various pharmaceutical agents, including antidepressants, antipsychotics like aripiprazole, and the targeted cancer therapy, Brigatinib.[1][2] The described methodology is based on a two-step process involving reductive amination followed by deprotection and salt formation, designed to be efficient and scalable for research and development purposes.
Introduction
This compound is a piperazine derivative that has garnered significant interest in the pharmaceutical industry.[3] Its structural motif is a key component in a variety of biologically active molecules. The synthesis of this compound is a critical step in the production of numerous drug candidates and approved medicines. The protocol outlined herein describes a common and effective synthetic route commencing with the reductive amination of N-methylpiperazine and N-tert-butoxycarbonyl-4-piperidinone (N-Boc-4-piperidone).[4][5] This is followed by the removal of the Boc protecting group and subsequent formation of the dihydrochloride salt.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 1219979-73-3 | [2] |
| Molecular Formula | C10H23Cl2N3 | [2] |
| Molecular Weight | 256.22 g/mol | |
| Appearance | White to light yellow crystalline powder | [3] |
| Purity | ≥98.0% (GC) | [2][3] |
| Solubility | Soluble in water | [5] |
| Storage | Store at 2 - 8 °C | [3] |
Synthesis Workflow
The synthesis of this compound can be conceptually divided into two main stages: the formation of the Boc-protected intermediate and its subsequent conversion to the final dihydrochloride salt.
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(1-methylpiperazin-4-yl)piperidine-1-carboxylate (Intermediate)
This step involves the reductive amination of N-Boc-4-piperidone with N-methylpiperazine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-4-piperidone | 199.26 | 10.0 g | 0.050 |
| N-Methylpiperazine | 100.16 | 6.0 g | 0.060 |
| Dichloromethane (DCM) | - | 150 mL | - |
| Sodium Triacetoxyborohydride | 211.94 | 12.7 g | 0.060 |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a stirred solution of N-Boc-4-piperidone (10.0 g, 0.050 mol) in dichloromethane (150 mL) at 0 °C, add N-methylpiperazine (6.0 g, 0.060 mol).
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add sodium triacetoxyborohydride (12.7 g, 0.060 mol) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.[5]
-
Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture to 0 °C.
-
Carefully neutralize the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate product.
Step 2: Synthesis of this compound (Final Product)
This step involves the deprotection of the Boc group and the formation of the dihydrochloride salt.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Intermediate from Step 1 | 283.42 | ~14.1 g | ~0.050 |
| Methanol | - | 100 mL | - |
| Saturated HCl in Methanol | - | 100 mL | - |
| Anhydrous Methanol (for washing) | - | As needed | - |
Procedure:
-
Dissolve the crude intermediate from Step 1 in methanol (100 mL).
-
At room temperature, add a saturated solution of hydrogen chloride in methanol (100 mL) dropwise to the stirred solution.
-
Stir the mixture at room temperature for 2 hours, during which a white solid is expected to precipitate.[4]
-
Filter the precipitated solid and wash the filter cake with anhydrous methanol.
-
Dry the solid at 50°C under vacuum to obtain this compound.[4]
Expected Yield and Purity
| Step | Product | Theoretical Yield | Actual Yield | Purity (GC) |
| 1 | Boc-protected Intermediate | ~14.1 g | Variable | >95% |
| 2 | Dihydrochloride Salt | ~12.8 g | ~11.8 g (based on 5.9g from 6.8g intermediate)[4] | >98% |
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction with sodium triacetoxyborohydride can be vigorous; add it slowly and maintain the recommended temperature.
-
Concentrated hydrochloric acid and its methanolic solution are corrosive and should be handled with extreme care.
-
This compound may be irritating to the eyes, skin, and mucous membranes.[1]
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression and dependencies of the synthesis process.
Caption: Logical flow diagram of the synthesis and quality control steps.
References
Synthesis Protocol for 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the synthesis of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, a key intermediate in the production of various pharmaceutical compounds, including antidepressants and antipsychotic drugs.[1] The protocol is based on a two-step synthetic route involving reductive amination followed by deprotection and salt formation.
I. Overview
This compound (CAS 1219979-73-3) is a valuable building block in medicinal chemistry and drug development.[2] It serves as a crucial intermediate in the synthesis of several notable drugs, such as aripiprazole and melberone.[1] The synthesis method outlined below is a common and effective approach, utilizing a reductive amination reaction between N-Boc-4-piperidinone and N-methylpiperazine, followed by the removal of the Boc protecting group and subsequent conversion to the dihydrochloride salt.[3][4]
II. Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis protocol.
| Step | Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Yield | Purity | Reference |
| Reductive Amination | N-Boc-4-piperidinone | N-methylpiperazine | Sodium triacetoxyborohydride | Dichloromethane | 60% | >95% | [3] |
| Deprotection & Salt Formation | Boc-protected intermediate | Hydrochloric acid | N/A | Methanol | High | >98% | [2][4] |
III. Experimental Protocol
This protocol details the step-by-step methodology for the synthesis of this compound.
Step 1: Reductive Amination - Synthesis of tert-butyl 4-(1-methylpiperazin-4-yl)piperidine-1-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve N-tert-butoxycarbonyl-4-piperidinone (1.50 g, 7.53 mmol) in dichloromethane (25.0 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.[3]
-
Addition of Amine: Add N-methylpiperazine to the cooled solution.[3]
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) to the mixture in portions.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.[3]
-
Work-up:
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once complete, cool the reaction mixture back to 0 °C.[3]
-
Carefully neutralize the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.[3]
-
Extract the product with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.[3]
-
Filter the solution and concentrate it under reduced pressure to obtain the crude intermediate.[3]
-
Step 2: Deprotection and Salt Formation - Synthesis of this compound
-
Dissolution: Dissolve the crude intermediate from Step 1 in methanol (50 mL).[4]
-
Acidification: At room temperature, add a saturated solution of hydrogen chloride in methanol (50 mL) dropwise to the solution.[4]
-
Reaction & Precipitation: Stir the mixture at room temperature for 2 hours. A white solid is expected to precipitate.[4]
-
Isolation:
IV. Visualized Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
Application Notes and Protocols for HPLC-UV Analysis of Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of piperazine and its derivatives using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Piperazine and its related compounds are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Therefore, robust and reliable analytical methods are essential for quality control, ensuring the purity and safety of final drug products.
Principle of Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. The separation is based on the differential distribution of the analytes between a stationary phase (the column) and a mobile phase (the solvent). In reversed-phase HPLC (RP-HPLC), a non-polar stationary phase is used with a polar mobile phase. Compounds are separated based on their hydrophobicity, with less polar compounds being retained longer on the column. A UV-Vis detector measures the absorbance of the eluate at a specific wavelength, which is proportional to the concentration of the analyte.
A key challenge in the HPLC-UV analysis of piperazine is its lack of a strong chromophore, which results in poor UV absorbance.[2][3][4] To overcome this, a pre-column derivatization step is often employed to attach a UV-active molecule to the piperazine ring, enhancing its detectability.[2][5] In contrast, some piperazine derivatives, such as N-Boc-piperazine, possess a chromophore and can be analyzed directly.[1]
Method 1: Analysis of Piperazine via Pre-Column Derivatization
This protocol describes the analysis of piperazine in an active pharmaceutical ingredient (API) by forming a UV-active derivative with 4-chloro-7-nitrobenzofuran (NBD-Cl).[2][6] This derivatization allows for the detection of piperazine at low levels using standard HPLC-UV instrumentation.[2]
Experimental Protocol
1. Instrumentation and Reagents:
-
HPLC system with a UV or photodiode array (PDA) detector (e.g., Waters Alliance e2695 separations module and 2998 photodiode array UV detector).[2]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Diethylamine (reagent grade), Piperazine standard, and NBD-Cl.[2][5]
2. Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v)[2][5] |
| Flow Rate | 1.0 mL/min[2][5] |
| Column Temperature | 35°C[2][5] |
| Injection Volume | 10 µL[2][5] |
| Detection Wavelength | 340 nm[2] |
| Total Run Time | 20 min[2] |
3. Sample Preparation (Derivatization):
-
Prepare a standard stock solution of piperazine in a suitable solvent (e.g., diluent).
-
Prepare a solution of NBD-Cl in acetonitrile.[5]
-
For derivatization, mix the piperazine solution with an excess of the NBD-Cl solution.[5]
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[5]
-
After cooling, dilute the solution with the mobile phase to the desired concentration before injection.[5]
4. Analysis:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify the piperazine derivative peak based on its retention time compared to the standard.
-
Quantify the analyte using a calibration curve generated from standards of known concentrations.[5]
Quantitative Data Summary
The following table summarizes the validation parameters for the HPLC-UV method for piperazine analysis after derivatization with NBD-Cl.[2]
| Parameter | Result |
| Linearity Range | 30 - 350 ppm[2] |
| Accuracy (% Recovery) | 104.87 - 108.06%[2] |
| Precision (%RSD) | < 1.13%[2] |
| Limit of Detection (LOD) | 30 ppm[2] |
| Limit of Quantification (LOQ) | 90 ppm[2] |
Workflow for Piperazine Analysis via Derivatization```dot
Caption: General workflow for the direct HPLC-UV analysis of piperazine derivatives.
Alternative Analytical Techniques
While HPLC-UV is a robust and accessible method, other techniques can offer advantages in terms of sensitivity and specificity. [1]
| Technique | Advantages |
|---|---|
| GC-MS | High sensitivity and specificity. |
| LC-MS | Powerful for confirmation of identity and higher sensitivity. [1] |
| HPLC-ELSD | Useful for compounds lacking a UV chromophore, like piperazine, without derivatization. [4]|
Conclusion
HPLC-UV is a versatile and reliable technique for the analysis of piperazine and its derivatives in a drug development setting. For compounds lacking a native chromophore, pre-column derivatization with agents like NBD-Cl provides a sensitive and effective method for quantification. For derivatives that are UV-active, such as N-Boc-piperazine, direct analysis is straightforward and efficient. The choice of method will depend on the specific analyte, the required sensitivity, and the available instrumentation. For higher sensitivity and confirmatory analysis, coupling HPLC with mass spectrometry (LC-MS) is a powerful alternative.
References
Application Notes and Protocols for 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is a key chemical intermediate with significant applications in the pharmaceutical industry. Its unique structural motif, featuring both a piperazine and a piperidine ring, makes it a valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs). Primarily, it serves as a crucial precursor in the manufacturing of antipsychotic and anticancer drugs.
These application notes provide an overview of the properties of this compound, detailed protocols for its use in the synthesis of notable drugs, and a discussion of the biological pathways targeted by the final drug products.
Chemical Properties and Data
A summary of the key chemical properties for 1-Methyl-4-(4-piperidyl)piperazine and its dihydrochloride salt is presented below.
| Property | 1-Methyl-4-(4-piperidyl)piperazine | This compound |
| CAS Number | 53617-36-0 | 1219979-73-3 |
| Molecular Formula | C₁₀H₂₁N₃ | C₁₀H₂₃Cl₂N₃ |
| Molecular Weight | 183.29 g/mol | 256.22 g/mol |
| Appearance | White to cream or orange powder | White powder |
| Melting Point | 52-57 °C | Not available |
| Solubility | Soluble in water | Soluble in water and organic solvents |
| Purity | Typically ≥97.5% (GC) | Typically >95% |
Applications in Drug Synthesis
This compound is a critical intermediate in the synthesis of several commercially significant drugs. Its primary applications are in the production of the atypical antipsychotic aripiprazole and the targeted anticancer agent brigatinib.
Intermediate in Aripiprazole Synthesis
Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1][2] Its mechanism of action involves partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[1] The synthesis of aripiprazole often involves the N-alkylation of a piperazine derivative with a substituted quinolinone. While various synthetic routes exist, 1-Methyl-4-(4-piperidyl)piperazine can be a precursor to the necessary piperazine fragment.
This protocol describes a generalized N-alkylation reaction, a key step in the synthesis of aripiprazole where a piperazine moiety is coupled with a quinolinone core.
Materials:
-
1-(2,3-dichlorophenyl)piperazine (derived from precursors related to 1-Methyl-4-(4-piperidyl)piperazine)
-
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Ethanol, technical grade
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a suspension of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (0.1 M) and 1-(2,3-dichlorophenyl)piperazine hydrochloride (0.1 M) in 300 mL of technical ethanol, add powdered anhydrous sodium carbonate (0.2 M).[2]
-
Heat the mixture to reflux and maintain for 12 hours with continuous stirring.[2]
-
Monitor the reaction progress using an appropriate chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting solid to remove inorganic salts.
-
The collected solid can be further purified by taking it up in fresh ethanol (50 mL) and refluxing for 10 minutes to dissolve the product, followed by filtration of the hot solution to remove any remaining insoluble inorganic material.[2]
-
Combine the filtrates, reflux to ensure complete dissolution, and then allow to cool to room temperature for crystallization over 12 hours.[2]
-
Collect the crystalline aripiprazole by filtration and dry under vacuum.
Intermediate in Brigatinib Synthesis
Brigatinib is a potent tyrosine kinase inhibitor used for the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[3] The synthesis of brigatinib involves the coupling of 1-Methyl-4-(4-piperidyl)piperazine with a substituted pyrimidine core.[4]
This protocol outlines the synthesis of a key intermediate in the production of brigatinib.
Materials:
-
2-nitro-5-fluoroanisole
-
1-Methyl-4-(4-piperidyl)piperazine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Extraction funnel
-
Organic and acidic solvents for extraction (e.g., ethyl acetate and hydrochloric acid solution)
Procedure:
-
In a reaction vessel, combine 2-nitro-5-fluoroanisole and 1-Methyl-4-(4-piperidyl)piperazine in acetonitrile.[4]
-
Add an acid-binding agent such as potassium carbonate (K₂CO₃).[4]
-
Heat the reaction mixture to a temperature between 100 °C and 150 °C.[4]
-
Maintain the reaction at this temperature with stirring until the reaction is complete, as monitored by a suitable analytical method.
-
After completion, cool the mixture and dissolve the resulting compound, 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine, in an organic solvent like ethyl acetate.[4]
-
Extract the product using an acidic solvent (e.g., 1-2.5 M hydrochloric acid solution).[4]
-
The subsequent step in the synthesis of brigatinib involves the reduction of the nitro group of this intermediate.[4]
Signaling Pathways and Mechanisms of Action
While this compound is a synthetic intermediate, understanding the mechanism of action of the final drug products is crucial for drug discovery professionals.
Aripiprazole Signaling Pathways
Aripiprazole's unique pharmacological profile as a dopamine D2 receptor partial agonist allows it to act as a "dopamine system stabilizer".[4][5] In conditions of high dopamine levels, it acts as an antagonist, while in low dopamine states, it exhibits agonist properties. This modulation affects downstream signaling cascades, including the Akt/GSK-3β pathway. Aripiprazole also demonstrates partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors, contributing to its therapeutic effects and favorable side-effect profile.[5][6]
Brigatinib Signaling Pathways
Brigatinib is a multi-targeted tyrosine kinase inhibitor that potently inhibits ALK and ROS1, and also shows activity against EGFR.[7] In ALK-positive NSCLC, the EML4-ALK fusion protein leads to constitutive activation of the ALK tyrosine kinase, driving downstream signaling pathways such as STAT3, AKT, and ERK1/2, which promote cell proliferation and survival.[7] Brigatinib inhibits the autophosphorylation of ALK, thereby blocking these downstream pathways.[7]
Safety and Handling
This compound may cause irritation to the eyes, skin, and respiratory tract. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a versatile and valuable intermediate in drug discovery and development. Its utility in the synthesis of complex and important drugs like aripiprazole and brigatinib underscores its significance. These application notes provide a foundation for researchers to understand and utilize this compound in their synthetic and drug discovery efforts.
References
- 1. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psychscenehub.com [psychscenehub.com]
- 5. benchchem.com [benchchem.com]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
Applications of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride in CNS Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is a heterocyclic compound featuring a piperidine ring linked to a methylpiperazine moiety. While primarily documented as a key intermediate in the synthesis of various pharmaceutical agents, including the atypical antipsychotic aripiprazole and the anticancer drug brigatinib, its structural motifs—the piperidine and piperazine rings—are common pharmacophores in a multitude of centrally active compounds.[1][2] Piperazine derivatives are known to exhibit a wide range of biological activities, including effects on the central nervous system (CNS) through modulation of various neurotransmitter systems.[3] This document provides an overview of the potential applications of this compound in CNS research, based on its chemical structure and the known pharmacology of related compounds. It also includes detailed, hypothetical experimental protocols for investigating its neuropharmacological profile.
Potential CNS Research Applications
Based on structure-activity relationship (SAR) studies of related piperazine and piperidine derivatives, this compound may be a valuable tool for investigating several CNS targets and pathways. The presence of the piperazine ring suggests potential interactions with dopamine and serotonin receptors, which are key targets in the treatment of various psychiatric and neurological disorders.
1. Dopaminergic System Modulation:
The piperazine moiety is a common feature in many dopamine receptor ligands.[4] As an intermediate in the synthesis of aripiprazole, a dopamine D2 receptor partial agonist, this compound could be investigated for its own intrinsic activity at dopamine receptors.[3][5][6][7]
-
Hypothesized Activity: Potential partial agonist or antagonist activity at D2-like (D2, D3, D4) receptors.
-
Research Applications:
-
Screening for novel antipsychotic or mood-stabilizing properties.
-
Studying the structural requirements for dopamine receptor binding and functional activity.
-
Use as a reference compound in the development of new dopaminergic agents.
-
2. Serotonergic System Modulation:
Many arylpiperazine derivatives are known to interact with various serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT).[2][8][9][10][11]
-
Hypothesized Activity: Potential affinity for 5-HT1A, 5-HT2A, or other 5-HT receptor subtypes, or possible effects on serotonin reuptake.
-
Research Applications:
-
Investigating novel antidepressant or anxiolytic effects.
-
Elucidating the role of specific 5-HT receptor subtypes in CNS disorders.
-
Serving as a scaffold for the development of selective serotonergic agents.
-
3. Sigma Receptor Modulation:
Piperazine and piperidine derivatives have also been identified as ligands for sigma receptors (σ1 and σ2), which are implicated in a variety of CNS functions, including learning, memory, and mood.[12][13]
-
Hypothesized Activity: Potential antagonist or agonist activity at sigma receptors.
-
Research Applications:
-
Exploring potential neuroprotective or cognitive-enhancing effects.
-
Investigating the therapeutic potential of sigma receptor modulation in neurodegenerative diseases and psychiatric disorders.
-
Quantitative Data Summary (Hypothetical)
| Receptor Target | Predicted Binding Affinity (Ki, nM) | Predicted Functional Activity | Rationale / Reference Compounds |
| Dopamine D2 | 100 - 500 | Partial Agonist / Antagonist | Precursor to aripiprazole, a D2 partial agonist.[3][5][6][7] |
| Dopamine D3 | 50 - 200 | Partial Agonist / Antagonist | Common target for arylpiperazines. |
| Serotonin 5-HT1A | 200 - 1000 | Agonist / Partial Agonist | Many piperazine derivatives show 5-HT1A affinity.[8] |
| Serotonin 5-HT2A | 500 - 2000 | Antagonist | Common off-target for antipsychotic precursors. |
| Sigma 1 (σ1) | 150 - 600 | Antagonist / Agonist | Piperidine/piperazine scaffolds are common in sigma ligands.[12][13] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the CNS activity of this compound.
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound for a panel of CNS receptors.
Materials:
-
This compound
-
Cell membranes expressing the receptor of interest (e.g., human D2, 5-HT1A)
-
Radioligand specific for the receptor of interest (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A)
-
Assay buffer (specific to each receptor)
-
Scintillation vials and cocktail
-
96-well filter plates and vacuum manifold
-
Liquid scintillation counter
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions to obtain a range of concentrations for the competition assay.
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.
-
Incubation: Incubate the plates at a specific temperature and for a duration optimized for the receptor being studied (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Punch out the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Functional Assay (cAMP Assay for Gs/Gi-coupled Receptors)
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at a Gs or Gi-coupled receptor (e.g., 5-HT1A).
Materials:
-
This compound
-
CHO or HEK293 cells stably expressing the receptor of interest
-
Forskolin (for Gi-coupled receptors)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture reagents
Methodology:
-
Cell Culture: Culture the cells expressing the receptor of interest to an appropriate density in 96-well plates.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with varying concentrations of this compound.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a known agonist for the receptor.
-
-
Stimulation (for Gi-coupled receptors): Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 and Emax values.
-
Antagonist Mode: Plot the response to the known agonist against the log concentration of the test compound to determine the IC50 and calculate the pA2 value.
-
Protocol 3: In Vivo Behavioral Assay (Forced Swim Test in Mice)
Objective: To assess the potential antidepressant-like activity of this compound.
Materials:
-
This compound
-
Male C57BL/6 mice (8-10 weeks old)
-
Vehicle (e.g., saline)
-
Positive control (e.g., imipramine)
-
Cylindrical glass beakers (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording and analysis software
Methodology:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound, vehicle, or the positive control via intraperitoneal (i.p.) injection 30-60 minutes before the test.
-
Pre-test Session (Day 1): Place each mouse individually into a beaker of water for 15 minutes. This session is for habituation.
-
Test Session (Day 2): 24 hours after the pre-test, place the mice back into the beakers for a 6-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the 6-minute test session. Immobility is defined as the absence of all movement except for that required to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized modulation of dopaminergic and serotonergic signaling pathways.
Experimental Workflow Diagram
Caption: Phased workflow for neuropharmacological characterization.
Conclusion
While this compound is primarily recognized as a synthetic intermediate, its structural similarity to known CNS-active compounds suggests it may possess inherent pharmacological activity. The application notes and protocols provided herein offer a framework for researchers to investigate its potential as a tool compound for CNS research. Rigorous experimental validation is necessary to confirm the hypothesized activities and to fully elucidate its neuropharmacological profile. Such studies could uncover novel activities and provide valuable insights for the design of new therapeutic agents for CNS disorders.
References
- 1. Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Classics in Chemical Neuroscience: Aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin-releasing effects of substituted piperazines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride as an intermediate for aripiprazole
Application Notes and Protocols for Aripiprazole Synthesis
Introduction
Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions.[1][2] Its synthesis is a critical process in pharmaceutical manufacturing, requiring precise control over reaction conditions to ensure high yield and purity. This document provides detailed application notes and protocols for the industrial synthesis of aripiprazole.
Note on the Intermediate 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride
While this compound is a piperazine derivative used in the pharmaceutical field for the synthesis of antidepressants and antipsychotic drugs, a specific, documented synthetic pathway for the direct synthesis of aripiprazole using this compound as a key intermediate could not be identified in a comprehensive review of scientific literature and patents.[3] The established and most widely employed industrial synthesis of aripiprazole proceeds via a different route, which is detailed below.
Established Synthesis of Aripiprazole
The most common and industrially scalable synthesis of aripiprazole is a convergent synthesis that involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with a 7-(4-halobutoxy)-3,4-dihydroquinolinone derivative.[1][4] This method is favored for its efficiency and scalability.
Overall Reaction Scheme:
Caption: Overall synthetic scheme for Aripiprazole.
Experimental Protocols
1. Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one (Intermediate 1)
This protocol describes the etherification of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.
-
Materials:
-
7-hydroxy-3,4-dihydroquinolin-2(1H)-one
-
1,4-dibromobutane
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
-
Procedure:
-
To a stirred solution of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one in DMF, add potassium carbonate.
-
Add 1,4-dibromobutane to the mixture.
-
Heat the reaction mixture to 60°C and maintain for 4 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and dilute with an equal volume of water.[2]
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pure 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.
-
2. Synthesis of 1-(2,3-dichlorophenyl)piperazine (Intermediate 2)
This protocol outlines the synthesis of the piperazine moiety.
-
Materials:
-
2,3-dichloroaniline
-
Diethanolamine
-
Hydrochloric acid
-
-
Procedure:
-
A mixture of 2,3-dichloroaniline and diethanolamine is heated.
-
The reaction mixture is refluxed for several hours.
-
Upon completion, the mixture is cooled, and the product is precipitated by the addition of hydrochloric acid.
-
The resulting hydrochloride salt is filtered, washed, and can be used directly or neutralized to the free base for the subsequent step.
-
3. Synthesis of Aripiprazole (Final Product)
This protocol details the final coupling reaction to produce aripiprazole.[5]
-
Materials:
-
7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
-
1-(2,3-dichlorophenyl)piperazine hydrochloride
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Water
-
-
Procedure:
-
Suspend 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine hydrochloride in ethanol.
-
Add anhydrous sodium carbonate to the suspension.
-
Reflux the mixture for 12 hours.[5]
-
Monitor the reaction by HPLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
The filtrate is concentrated, and the crude aripiprazole is precipitated.
-
The crude product is collected by filtration and washed with water.
-
Recrystallize the crude aripiprazole from ethanol to obtain the final product with high purity.[5]
-
Data Presentation
| Parameter | Synthesis of Intermediate 1 | Synthesis of Aripiprazole | Reference |
| Key Reagents | 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1,4-dibromobutane | 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, 1-(2,3-dichlorophenyl)piperazine | [1][6] |
| Solvent | DMF | Ethanol | [2][5] |
| Base | K₂CO₃ | Na₂CO₃ | [2][5] |
| Reaction Temperature | 60°C | Reflux | [2][5] |
| Reaction Time | 4 hours | 12 hours | [2][5] |
| Typical Yield | ~80% | 85-90% | [7] |
| Purity (by HPLC) | >98% | >99.3% | [5][7] |
Visualizations
Experimental Workflow for Aripiprazole Synthesis
Caption: Aripiprazole Synthesis Workflow.
Logical Relationship of Key Components
Caption: Key Component Relationships.
References
The Pivotal Role of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride in the Synthesis of the Targeted Cancer Therapy, Brigatinib
For Immediate Release
[City, State] – [Date] – In the landscape of precision oncology, the synthesis of targeted therapies requires a meticulous selection of chemical intermediates to ensure the final product's purity, efficacy, and safety. Among these crucial building blocks is 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, a key precursor in the manufacturing of Brigatinib (Alunbrig®), a potent second-generation anaplastic lymphoma kinase (ALK) inhibitor. These application notes delve into the specific role of this intermediate, providing detailed protocols and quantitative data for researchers, scientists, and drug development professionals.
Brigatinib is a critical therapeutic agent for patients with ALK-positive metastatic non-small cell lung cancer (NSCLC). Its complex molecular architecture necessitates a multi-step synthesis, where the introduction of the 1-methyl-4-(4-piperidyl)piperazine moiety is a pivotal step. This portion of the molecule is crucial for its pharmacological activity and pharmacokinetic profile.
Application Notes
This compound serves as a critical nucleophile in the synthesis of a key Brigatinib intermediate, 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]-aniline. This aniline derivative is subsequently coupled with a pyrimidine core to complete the Brigatinib structure. The dihydrochloride salt form of the piperidyl-piperazine derivative ensures stability and facilitates handling during the manufacturing process.
The purity of this compound is paramount, as any impurities can be carried through the synthesis and compromise the quality of the final active pharmaceutical ingredient (API). Therefore, stringent quality control of this starting material is essential.
Data Presentation
The following table summarizes the quantitative data for the key reaction steps involving 1-Methyl-4-(4-piperidyl)piperazine in a common synthetic route to Brigatinib.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Synthesis of 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine | 2-nitro-5-fluoroanisole, 1-methyl-4-(4-piperidyl)-piperazine, K₂CO₃ | Acetonitrile | 100-150 | - | >90 | >98 |
| 2 | Synthesis of 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperazinyl]-aniline | 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine, 10% Pd/C, H₂ | Ethanol | Room Temp | 2.5 | 95 | >99.8 |
| 3 | Synthesis of Brigatinib | Intermediate from Step 2, 2,5-dichloro-N-(2-(dimethylphosphino)phenyl)pyrimidin-4-amine | 2-Methoxyethanol | 110 | 18 | 80.3 (final step) | >99.9 |
| Overall | Brigatinib Synthesis | >50 | >99.9 |
Experimental Protocols
Protocol 1: Synthesis of 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine
This protocol outlines the aromatic amine substitution reaction to form a key nitro-intermediate.
-
To a reaction vessel, add 2-nitro-5-fluoroanisole and 1-methyl-4-(4-piperidyl)-piperazine in a 1-2:1 molar ratio.
-
Add potassium carbonate (K₂CO₃) as an acid scavenger.
-
Add acetonitrile as the reaction solvent.
-
Heat the reaction mixture to a temperature between 100°C and 150°C.
-
Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture.
-
Dissolve the mixture in an organic solvent such as ethyl acetate or dichloromethane.
-
Extract the product with an acidic aqueous solution (e.g., 1-2.5 mol/L hydrochloric acid).
-
The product, 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine, is obtained after workup.
Protocol 2: Synthesis of 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperazinyl]-aniline
This protocol details the palladium-on-carbon catalyzed hydrogenation of the nitro group to an aniline.
-
Dissolve 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine (20 g, 0.06 mol) in ethanol (800 mL) in a hydrogenation vessel.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst.
-
Pressurize the vessel with hydrogen gas (H₂) to 10 psi.
-
Stir the reaction mixture vigorously for 2.5 hours at room temperature.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the product, 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperazinyl]-aniline, as a purple solid.[1]
Visualizations
The following diagrams illustrate the Brigatinib synthesis workflow and its mechanism of action.
Caption: Workflow for the synthesis of Brigatinib.
Caption: Brigatinib's mechanism of action.
References
Application Notes and Protocols: 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride in Antipsychotic Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride as a pivotal chemical intermediate in the discovery and development of novel antipsychotic agents. While direct antipsychotic activity of this compound is not extensively documented, its structural motif is a cornerstone in a multitude of potent antipsychotic drugs. This document outlines its potential applications, relevant experimental protocols for screening its derivatives, and the underlying principles of its use in medicinal chemistry.
Introduction: The Role of Piperazine Moieties in Antipsychotics
The piperazine ring is a privileged scaffold in central nervous system (CNS) drug discovery, particularly for antipsychotics.[1][2][3] Its unique physicochemical properties, including its basicity and ability to be readily substituted at its two nitrogen atoms, allow for the fine-tuning of pharmacological activity and pharmacokinetic profiles.[3] Many successful typical and atypical antipsychotic drugs feature a piperazine or piperidine core, which often plays a crucial role in their interaction with key neurotransmitter receptors implicated in the pathophysiology of schizophrenia and other psychotic disorders.[1][2] These receptors primarily include dopamine (D2-like) and serotonin (5-HT) receptor subtypes.[1][2]
This compound serves as a valuable starting material for the synthesis of novel compounds targeting these receptors.[4] Its structure combines both a piperidine and a methyl-piperazine group, offering multiple points for chemical modification to explore structure-activity relationships (SAR) and develop new chemical entities with desired antipsychotic profiles.
Application as a Chemical Intermediate
This compound is primarily utilized as a building block in the synthesis of more complex molecules.[4] Medicinal chemists can leverage this intermediate to generate libraries of compounds for high-throughput screening. The secondary amine on the piperidine ring and the tertiary amine within the methylpiperazine moiety provide distinct chemical handles for derivatization.
A general workflow for utilizing this intermediate in a drug discovery program is outlined below:
Key Signaling Pathways in Antipsychotic Action
The therapeutic effects of antipsychotics are largely attributed to their modulation of dopaminergic and serotonergic signaling pathways in the brain. Derivatives of 1-Methyl-4-(4-piperidyl)piperazine are often designed to interact with D2 and 5-HT2A receptors, among others.
Experimental Protocols
The following are generalized protocols for key experiments to characterize novel derivatives synthesized from this compound.
Protocol 1: Radioligand Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of synthesized compounds for dopamine and serotonin receptors.
Materials:
-
Cell membranes from cell lines stably expressing the human receptor of interest (e.g., D2, D3, 5-HT1A, 5-HT2A).
-
Radioligands specific for each receptor (e.g., [³H]Spiperone for D2, [³H]8-OH-DPAT for 5-HT1A).
-
Synthesized test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation vials and cocktail.
-
Microplate harvester and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and the test compound or vehicle.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Protocol 2: In Vivo Behavioral Assay - Apomorphine-Induced Climbing in Mice
Objective: To assess the potential antipsychotic activity of test compounds by measuring their ability to antagonize the effects of a dopamine agonist.
Materials:
-
Male ICR mice (20-25 g).
-
Apomorphine hydrochloride.
-
Test compounds.
-
Vehicle (e.g., saline, DMSO/saline mixture).
-
Climbing cages (cylindrical wire mesh cages).
Procedure:
-
Acclimate mice to the laboratory environment.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
After a specified pretreatment time (e.g., 30-60 minutes), administer apomorphine (e.g., 1-3 mg/kg, s.c.).
-
Immediately place each mouse in an individual climbing cage.
-
Observe and score the climbing behavior at regular intervals (e.g., every 5 minutes for 30 minutes).
-
Scoring: 0 = no climbing; 1 = four paws on the floor, head and forepaws exploring the cage wall; 2 = climbing with all four paws on the cage wall.
-
-
Analyze the data to determine if the test compound significantly reduces the climbing behavior induced by apomorphine compared to the vehicle-treated group.
Quantitative Data for Related Piperazine Derivatives
While specific data for the title compound is limited, the following tables summarize the binding affinities of various piperazine-containing compounds for key CNS receptors, providing a reference for expected activities of its derivatives.
Table 1: Dopamine Receptor Binding Affinities of Selected Piperazine Derivatives
| Compound Class | Derivative Example | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D2/D3 Selectivity |
| Arylpiperazines | 2,3-Dichlorophenylpiperazine analogue | <10 | <1 | >10 |
| Phenylpiperazines | 4-Thiophene-3-yl-benzamide N-phenylpiperazine | - | 1.4 - 43 | 67 - 1831 |
| Arylpiperazines | 2-Methoxyphenylpiperazine analogue | <10 | <5 | ~2 |
Data compiled from studies on various substituted piperazine series.[5][6]
Table 2: Serotonin Receptor Binding Affinities of Selected Piperazine Derivatives
| Compound Class | Derivative Example | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | 5-HT7 Receptor Ki (nM) |
| Arylpiperazines | LP-211 | 188 - 379 | - | 15 |
| Phenylpiperazines | N-phenylpiperazine with alpha-adrenergic affinity | 27 | - | 73.6 |
| Methoxyphenylpiperazines | MMP ([¹¹C]CUMI-101) | 0.15 | - | - |
Data compiled from studies on various substituted piperazine series.[6][7][8]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel compounds in the pursuit of new antipsychotic therapies. Its inherent structural features are present in many clinically effective drugs. By employing the synthetic and screening strategies outlined in these notes, researchers can effectively utilize this intermediate to develop new chemical entities with tailored affinities for dopamine and serotonin receptors, potentially leading to the discovery of safer and more effective treatments for psychotic disorders.
References
- 1. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands | MDPI [mdpi.com]
- 7. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [O-methyl-11C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the structure-activity relationship (SAR) studies of piperazine derivatives, a versatile scaffold in medicinal chemistry.[1][2][3][4][5] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, offers a unique combination of properties including structural rigidity, a large polar surface area, and the ability to act as both hydrogen bond donors and acceptors.[1][2][3] These characteristics often lead to improved aqueous solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) properties, making it a privileged structure in drug discovery.[1][2][3] This document outlines SAR studies in two key therapeutic areas: anticancer and antipsychotic agents, providing quantitative data, detailed experimental protocols, and visual workflows to guide future research.
General Workflow for SAR Studies of Piperazine Derivatives
The following diagram illustrates a typical workflow for conducting SAR studies on piperazine derivatives, from initial design to lead optimization.
Caption: General workflow for SAR studies of piperazine derivatives.
I. Piperazine Derivatives as Anticancer Agents
The piperazine scaffold is a key component in numerous anticancer agents.[6][7] SAR studies have revealed that modifications to the piperazine ring can significantly impact cytotoxicity and the mechanism of action.[5][7]
Data Presentation: SAR of Quinoxalinyl-Piperazine Derivatives
One study identified a quinoxalinyl-piperazine derivative as a potent growth inhibitor of various cancer cell lines.[8] The compound was found to be a G2/M specific cell cycle inhibitor and an inhibitor of the anti-apoptotic Bcl-2 protein.[8]
| Compound ID | R Group (at N4 of Piperazine) | Target Cell Line | IC50 (µM)[8] |
| 30 | Quinoxalinyl | Breast (MCF-7) | 5.2 |
| 30 | Quinoxalinyl | Skin (A431) | 4.8 |
| 30 | Quinoxalinyl | Pancreas (PANC-1) | 6.5 |
| 30 | Quinoxalinyl | Cervix (HeLa) | 7.1 |
Data extracted from a study on quinoxalinyl–piperazine derivatives as anticancer agents.[8]
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of piperazine derivatives on cancer cell lines.
Objective: To determine the concentration of a piperazine derivative that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A431, PANC-1, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Piperazine derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivatives in complete growth medium. The final concentration of DMSO should be less than 0.5%. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
II. Piperazine Derivatives as Antipsychotic Agents
Piperazine derivatives are integral to the development of both typical and atypical antipsychotic drugs, primarily targeting dopamine and serotonin receptors.[9][10] SAR studies in this area focus on optimizing receptor affinity and selectivity to enhance efficacy and reduce side effects.[9][11]
Data Presentation: SAR of Multi-Target Piperazine Derivatives
A novel series of multi-receptor piperazine derivatives were designed as potential antipsychotic agents.[12] The lead compound, 3w , demonstrated high affinity for D2, 5-HT1A, and 5-HT2A receptors with low affinity for off-target receptors.[12]
| Compound ID | Key Structural Features | D2 Receptor Affinity (Ki, nM)[12] | 5-HT1A Receptor Affinity (Ki, nM)[12] | 5-HT2A Receptor Affinity (Ki, nM)[12] |
| 3w | [Describe key features] | 1.2 | 2.5 | 3.1 |
Data extracted from a study on multi-target heterocycle piperazine derivatives as potential antipsychotics.[12]
Experimental Protocol: Radioligand Receptor Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of piperazine derivatives for specific neurotransmitter receptors.
Objective: To quantify the affinity of test compounds for dopamine D2 and serotonin 5-HT1A/2A receptors.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A)
-
Non-specific binding competitor (e.g., Haloperidol for D2, Serotonin for 5-HT receptors)
-
Piperazine derivatives
-
Incubation buffer
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test piperazine derivative or the non-specific binding competitor in the incubation buffer.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Total binding is determined in the absence of any competitor.
-
Non-specific binding is determined in the presence of a high concentration of the non-specific binding competitor.
-
Specific binding is calculated as Total Binding - Non-specific Binding.
-
The IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway: Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism
The therapeutic effect of many atypical antipsychotics involves the modulation of dopamine and serotonin signaling pathways. The diagram below illustrates the antagonistic effect of a piperazine derivative on these pathways.
Caption: Antagonistic action of piperazine derivatives on D2 and 5-HT2A receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 7. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Receptor Binding Assays with Piperazine Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting receptor binding assays for the characterization of piperazine-containing ligands. The protocols detailed below are foundational for determining the affinity and selectivity of these compounds for their target receptors, a critical step in the drug discovery and development process.
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting a variety of receptors, particularly G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.[1] Accurate determination of the binding properties of these ligands is essential for understanding their pharmacological profile. Radioligand binding assays remain the gold standard for quantifying the affinity of a ligand for its receptor due to their sensitivity and robustness.[2]
This document outlines the theoretical basis and practical protocols for two fundamental types of radioligand binding assays: saturation and competitive binding assays.
Section 1: Data Presentation
Quantitative data from receptor binding assays should be presented in a clear and organized manner to facilitate comparison between compounds.
Table 1: Saturation Binding Assay Data Summary
| Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Hill Slope |
| [³H]-ExampleLigand1 | 2.5 ± 0.3 | 1500 ± 120 | 1.0 ± 0.1 |
| [³H]-ExampleLigand2 | 10.1 ± 1.2 | 850 ± 75 | 0.9 ± 0.1 |
-
Kd (Equilibrium Dissociation Constant): Represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates higher binding affinity.[3][4]
-
Bmax (Maximum Receptor Density): Represents the total concentration of receptors in the sample.[3][4]
-
Hill Slope: A measure of the steepness of the binding curve, which can provide insights into the nature of the binding interaction. A Hill slope of 1.0 suggests a simple bimolecular interaction.
Table 2: Competitive Binding Assay Data Summary
| Test Compound (Piperazine Derivative) | Radioligand Used | Ki (nM) |
| Compound A | [³H]-Spiperone | 15.2 ± 2.1 |
| Compound B | [³H]-Ketanserin | 5.8 ± 0.7 |
| Compound C | [³H]-Pentazocine | 102.4 ± 15.3 |
-
Ki (Inhibition Constant): Represents the affinity of the unlabeled test compound for the receptor. It is calculated from the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[5]
Section 2: Experimental Protocols
Detailed methodologies for performing saturation and competitive binding assays are provided below. These protocols are generalized and may require optimization for specific receptors and ligands.
Protocol 2.1: Membrane Preparation from Cultured Cells
This protocol describes the preparation of cell membranes expressing the target receptor.
Materials:
-
HEK293 cells stably expressing the human receptor of interest (e.g., Dopamine D2 receptor).[5]
-
Cell culture medium.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4), ice-cold.
-
Centrifuge and centrifuge tubes.
-
Homogenizer (e.g., Dounce or Potter-Elvehjem).
-
Protein assay kit (e.g., BCA or Bradford).
Procedure:
-
Culture cells to confluency.
-
Harvest the cells by scraping and transfer to a centrifuge tube.
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in ice-cold PBS.
-
Centrifuge again at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in ice-cold Homogenization Buffer.
-
Homogenize the cell suspension on ice.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Protocol 2.2: Saturation Radioligand Binding Assay
This assay is used to determine the Kd and Bmax of a radioligand for a specific receptor.[2]
Materials:
-
Membrane preparation (from Protocol 2.1).
-
Radioligand (e.g., [³H]-Spiperone).
-
Unlabeled ligand for determining non-specific binding (e.g., Haloperidol).[5]
-
Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[5]
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation vials.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the radioligand in Binding Buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.
-
In a 96-well plate, set up the following for each radioligand concentration in triplicate:
-
Total Binding: Add a known volume of Binding Buffer.
-
Non-specific Binding: Add a high concentration of the unlabeled ligand (e.g., 10 µM Haloperidol).[5]
-
-
Add the serially diluted radioligand to the appropriate wells.
-
Add a consistent amount of the membrane preparation to each well (the optimal amount should be determined empirically to ensure that less than 10% of the added radioligand is bound).[6]
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[5]
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.[5]
-
Wash the filters several times with ice-cold Binding Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[5]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.[5]
-
Plot the specific binding as a function of the radioligand concentration.
-
Use non-linear regression analysis (one-site binding hyperbola) to determine the Kd and Bmax values.[6]
-
Protocol 2.3: Competitive Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound (e.g., a piperazine derivative) for a receptor.[2]
Materials:
-
Same as for the Saturation Binding Assay.
-
Unlabeled test compounds (piperazine derivatives).
Procedure:
-
Prepare serial dilutions of the unlabeled test compounds in Binding Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add Binding Buffer.
-
Non-specific Binding: Add a high concentration of a standard unlabeled ligand (e.g., 10 µM Haloperidol).
-
Competition: Add the serially diluted unlabeled test compounds.
-
-
Add a fixed concentration of the radioligand to all wells. The concentration of the radioligand should ideally be at or below its Kd value.
-
Add a consistent amount of the membrane preparation to each well.
-
Incubate, filter, and wash as described in the Saturation Binding Assay protocol.
-
Count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Section 3: Visualizations
Diagrams illustrating key processes can aid in understanding the experimental workflow and the underlying biological pathways.
References
Protocol for N-Alkylation of Piperazine Rings: Application Notes for Drug Development
Introduction
The N-alkylation of piperazine rings is a cornerstone of modern medicinal chemistry and drug development. The piperazine scaffold is a privileged structure, appearing in a multitude of approved pharmaceutical agents due to its ability to impart favorable pharmacokinetic properties, such as enhanced solubility and oral bioavailability. The two nitrogen atoms of the piperazine ring provide handles for chemical modification, allowing for the precise tuning of a molecule's biological activity and selectivity. This document provides detailed protocols and application notes for three key methods of N-alkylation of piperazine rings: direct alkylation, reductive amination, and Buchwald-Hartwig amination. These methods are broadly applicable in the synthesis of diverse chemical libraries for drug discovery programs.
Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a straightforward and widely used method for forming carbon-nitrogen bonds.[1] This reaction involves the nucleophilic attack of a piperazine nitrogen atom on an alkyl halide (or sulfonate), typically in the presence of a base to neutralize the resulting hydrohalic acid. A primary challenge with unsubstituted piperazine is controlling the selectivity between mono- and di-alkylation. The use of a mono-protected piperazine, such as N-Boc-piperazine, is a common strategy to ensure selective mono-alkylation.[1][2]
Quantitative Data for Direct N-Alkylation
| Piperazine Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperazine | Benzyl chloride | Aniline hydrochloride (catalyst) | Methanol | 50 | 3 | 95.5 | [3][4] |
| 1-(4-bromophenyl)piperazine | Alkyl Bromide (1.1 eq) | K₂CO₃ (2.0 eq) | Acetonitrile | 60-80 | Not Specified | Not Specified | [1] |
| N-Acetylpiperazine | 1-Bromobutane (1.25 eq) | K₂CO₃ (1.25 eq) | THF | Reflux | Overnight | 88 | [5] |
| 1-(2-hydroxyethyl)piperazine | 4-(methylthio)benzyl chloride | Triethylamine | Ethanol | Room Temp. | 5 | Not Specified (crude) | [6][7] |
| Piperazine hexahydrate | o-methylbenzyl bromide (0.1 mol) | HCl (0.2 mol) | Ethanol | 20 -> 70 | 2.5 | 89 | [8] |
Experimental Protocol: Synthesis of N-Benzylpiperazine
This protocol describes the high-yield synthesis of N-benzylpiperazine from piperazine and benzyl chloride.[3][4]
Materials:
-
Piperazine (0.3 mol, 25.8 g)
-
Benzyl chloride (0.3 mol, 38 g)
-
Aniline hydrochloride (catalyst)
-
Anhydrous methanol (100 ml)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
In a 500 ml reaction flask, dissolve 25.8 g (0.3 mol) of piperazine in 100 ml of anhydrous methanol with stirring.
-
Add a catalytic amount of aniline hydrochloride to the solution.
-
Heat the reaction mixture to 50°C.
-
Add 38 g (0.3 mol) of benzyl chloride dropwise over approximately 30 minutes.
-
Maintain the reaction temperature at 50°C for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the methanol by evaporation under reduced pressure.
-
Add NaOH solution to the residue to adjust the pH to 13.
-
Extract the product twice with 50 ml portions of ethyl acetate.
-
Combine the organic layers and distill under reduced pressure (2.5 mmHg) to collect the fraction at 120-124°C, yielding N-benzylpiperazine.
Reductive Amination
Reductive amination is a versatile two-step, one-pot method for N-alkylation that involves the reaction of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by a mild reducing agent.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation as it is selective for the iminium ion over the carbonyl starting material.[9][10] This method is particularly advantageous as it avoids the formation of quaternary ammonium salts, a potential side product in direct alkylation.[11]
Quantitative Data for Reductive Amination
| Piperazine Derivative | Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-piperazine (0.01 mol) | Aniline (0.01 mol), Formalin (1 ml) | Not specified (Mannich reaction) | Ethanol | Reflux | 5 | 52-80 (after deprotection) | [12] |
| Amine (1.1 eq) | Aldehyde (1.0 eq) | NaBH(OAc)₃ (1.2 eq) | Ethyl Acetate | Room Temp. | 6 | Not Specified (General Protocol) | [13] |
| Dimethylamine HCl (2.0 eq) | m-Anisaldehyde (1.0 eq) | NaBH(OAc)₃ (2.2 eq) | THF | 0 -> Room Temp. | 1 | 77 | [14] |
| Various amines | Various aldehydes/ketones | NaBH(OAc)₃ | 1,2-Dichloroethane | Room Temp. | Not Specified | Generally high | [10][15] |
Experimental Protocol: General Reductive Amination
This protocol provides a general procedure for the reductive amination of an aldehyde with a piperazine derivative using sodium triacetoxyborohydride.[13]
Materials:
-
Aldehyde (1.0 eq, 20 mmol)
-
Piperazine derivative (1.1 eq, 22 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq, 24 mmol)
-
Ethyl acetate (EtOAc) (40 ml)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of the aldehyde (1.0 eq) in ethyl acetate (40 ml), add the piperazine derivative (1.1 eq).
-
Add sodium triacetoxyborohydride (1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ (20 ml).
-
Separate the organic layer.
-
Extract the aqueous layer three times with 20 ml portions of ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl piperazines.[16][17] This reaction has broad substrate scope and functional group tolerance, making it a valuable tool in drug discovery.[18] The choice of palladium precursor, ligand, and base is critical for the success of the reaction.
Quantitative Data for Buchwald-Hartwig Amination
| Piperazine Derivative | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | N-Boc-piperazine (1.2 eq) | 4-Chlorotoluene (1.0 eq) | Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%) | NaOtBu (2.1 eq) | Not specified | Not specified | Not specified (General Protocol) |[16] | | Piperazine (1.5 eq) | Aryl Chloride | RuPhos/Pd₂(dba)₃ (2:1 ratio) | Not specified | Not specified | 10 min | Moderate to high |[17] | | Morpholine | 4-bromoanisole | (NHC)Pd(allyl)Cl catalyst | Not specified | Not specified | 5 min | 90 |[19] | | Morpholine | p-tolyl triflate | (NHC)Pd(allyl)Cl catalyst | Not specified | Not specified | 1 min | 70 |[19] |
Experimental Protocol: Buchwald-Hartwig N-Arylation of N-Boc-Piperazine
This protocol describes a general procedure for the palladium-catalyzed N-arylation of N-Boc-piperazine with an aryl halide.[16]
Materials:
-
Aryl Halide (e.g., 4-Chlorotoluene) (1.0 mmol, 1.0 eq)
-
N-Boc-piperazine (1.2 mmol, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.1 mmol, 2.1 eq)
-
Anhydrous toluene
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq), N-Boc-piperazine (1.2 eq), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (2.1 eq).
-
Add anhydrous toluene via syringe.
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Microwave-Assisted N-Alkylation
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[10][20] This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation. The N-alkylation of piperazine derivatives can be significantly enhanced under microwave conditions.
Quantitative Data for Microwave-Assisted N-Alkylation
| Heterocycle | Alkylating Agent | Base/Catalyst | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| Isatin | Various alkyl halides | K₂CO₃ or Cs₂CO₃ | DMF or NMP (drops) | Not specified | Few minutes | Moderate to high | [15] |
| Aromatic amines | Benzylic alcohols | SmI₂ (catalyst), KOtBu | Toluene | Not specified (140°C) | 60 | 81 | [21] |
| Dipeptide esters | - | - | Solvent-free | 600 | 5 | 98 | [22] |
Experimental Protocol: Microwave-Assisted N-Alkylation of Isatin (Illustrative)
While a specific protocol for microwave-assisted N-alkylation of piperazine was not detailed in the search results, the following protocol for isatin illustrates the general principles that can be adapted.[15]
Materials:
-
Isatin
-
Alkyl halide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) (a few drops)
Procedure:
-
In a microwave-safe reaction vessel, combine isatin, the alkyl halide, and K₂CO₃ or Cs₂CO₃.
-
Add a few drops of DMF or NMP as a high-boiling solvent to facilitate microwave energy absorption.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified power and temperature for a few minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Perform an appropriate aqueous work-up.
-
Purify the product by crystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Process for preparing N-benzyl piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. jgtps.com [jgtps.com]
- 13. rsc.org [rsc.org]
- 14. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. scribd.com [scribd.com]
- 16. benchchem.com [benchchem.com]
- 17. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. Simple and efficient microwave assisted N-alkylation of isatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride is a versatile heterocyclic building block crucial for the synthesis of complex pharmaceutical agents. Its unique structure, featuring both a piperidine and a methylpiperazine moiety, makes it a valuable intermediate in the development of targeted therapies. These application notes provide detailed protocols for the synthesis of the building block itself and its key application in the preparation of a pivotal intermediate for the anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib.
Physicochemical Properties
| Property | Value |
| CAS Number | 1219979-73-3 |
| Molecular Formula | C₁₀H₂₃Cl₂N₃ |
| Molecular Weight | 256.22 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and organic solvents[1] |
| Storage Conditions | Inert atmosphere, Room Temperature[1] |
Synthesis of the Building Block
This compound can be synthesized via a two-step process involving reductive amination of an N-Boc protected piperidone with N-methylpiperazine, followed by deprotection of the Boc group and formation of the dihydrochloride salt.
Logical Workflow for Synthesis
Caption: Synthetic pathway for the building block.
Step 1: Reductive Amination
This step involves the formation of an intermediate by reacting N-Boc-piperidin-4-one with N-methylpiperazine in the presence of a reducing agent.
Experimental Protocol:
A synthesis method has been described involving adding N-methylpiperazine and N-Boc-piperidin-4-one to a reaction vessel with a suitable solvent and a base. A reducing agent is then added in batches to yield the intermediate compound.[2]
| Reactant/Reagent | Molar Ratio (relative to N-Boc-piperidin-4-one) |
| N-Boc-piperidin-4-one | 1 |
| N-Methylpiperazine | 0.8 - 5.0 |
| Reducing Agent | Varies based on agent |
| Base | Varies based on agent |
| Solvent | Methanol, Ethanol, DCM, etc. |
Note: The patent mentions various solvents and bases such as sodium carbonate, potassium carbonate, and triethylamine. The reducing agent is added to the mixture, and the reaction proceeds at a temperature between 10-100°C.[2]
Step 2: Boc-Deprotection and Salt Formation
The Boc protecting group is removed under acidic conditions, and the dihydrochloride salt is subsequently formed.
Experimental Protocol:
-
Dissolve the intermediate compound (6.8 g) in methanol (50 ml) in a suitable reaction flask.[2]
-
At room temperature, add a saturated solution of hydrogen chloride in methanol (50 ml) dropwise to the stirring solution.[2]
-
Continue stirring the mixture at room temperature for 2 hours.[2]
-
A white solid will precipitate out of the solution.[2]
-
Collect the solid by filtration and wash the filter cake with anhydrous methanol.[2]
-
Dry the product at 50°C to obtain this compound (5.9 g).[2]
Application in the Synthesis of a Brigatinib Intermediate
A primary application of 1-Methyl-4-(4-piperidyl)piperazine is in the synthesis of the ALK inhibitor, Brigatinib. It is used to form the key intermediate, 2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]aniline.
Synthetic Workflow
Caption: Synthesis of a key Brigatinib intermediate.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the reaction of 1-Methyl-4-(4-piperidyl)piperazine with 5-fluoro-2-nitroanisole. Note that the dihydrochloride salt must first be converted to the free base.
Experimental Protocol:
-
Combine 1-Methyl-4-(4-piperidyl)piperazine (free base) and 2-nitro-5-fluoroanisole in acetonitrile.[1]
-
Add an acid-binding agent such as potassium carbonate, sodium carbonate, or sodium bicarbonate.[1] The molar ratio of 2-nitro-5-fluoroanisole to the piperazine derivative can range from 1:1 to 2:1.[1]
-
Heat the reaction mixture to a temperature between 100°C and 150°C.[1]
-
Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Upon completion, the product, 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine, can be isolated by dissolving the mixture in an organic solvent like ethyl acetate or dichloromethane and extracting with an acidic solution (e.g., 1-2.5 M HCl).[1]
| Reactant/Reagent | Role | Recommended Conditions |
| 1-Methyl-4-(4-piperidyl)piperazine | Nucleophile | 1 equivalent |
| 5-Fluoro-2-nitroanisole | Electrophile | 1-2 equivalents[1] |
| Potassium Carbonate | Base | ≥1 equivalent |
| Acetonitrile | Solvent | Anhydrous |
| Temperature | Reaction Condition | 100-150°C[1] |
| Reaction Time | Reaction Condition | Monitor until completion |
Protocol 2: Catalytic Hydrogenation of the Nitro Intermediate
This protocol outlines the reduction of the nitro group to an aniline, yielding the final key intermediate for Brigatinib.
Experimental Protocol:
-
Partially dissolve 1-(1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine (1.00 g) in dry ethanol (18 mL).
-
Add 10% palladium on carbon (0.25 g) to the flask.
-
Vigorously stir the reaction mixture under a hydrogen gas atmosphere (atmospheric pressure) at room temperature for approximately 7.5 hours.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Evaporate the solvent in vacuo to yield 2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline as a solid. A yield of 94% has been reported for a similar Boc-protected intermediate.
| Reactant/Reagent | Role | Recommended Conditions |
| Nitro Intermediate | Substrate | 1 equivalent |
| 10% Palladium on Carbon | Catalyst | ~25% by weight of substrate |
| Hydrogen Gas | Reductant | Atmospheric pressure |
| Ethanol | Solvent | Dry |
| Temperature | Condition | Room Temperature |
| Reaction Time | Condition | ~7.5 hours |
| Reported Yield | Result | 94% (for a structurally similar Boc-protected analog) |
Other Potential Applications
The 1-methyl-4-(piperidin-4-yl)piperazine scaffold is also found in compounds investigated as Factor Xa inhibitors, which are a class of anticoagulants.[3] The synthesis of these inhibitors often involves coupling the piperazine nitrogen to various carboxylic acid or sulfonyl chloride moieties.[3] Researchers in this area can adapt standard amide or sulfonamide bond formation protocols using this building block as the key amine component.
Safety Information
This compound may cause irritation to the eyes, skin, and mucous membranes.[1] It is recommended to use appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, when handling this compound.[1] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1] Store the compound in a dry, well-ventilated place.[1]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Question 1: Why is the yield of the initial reductive amination between N-Boc-4-piperidone and 1-methylpiperazine consistently low?
Answer: Low yields in the reductive amination step can arise from several factors related to the reagents, reaction conditions, and work-up procedure.
-
Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used mild reducing agent for this transformation.[1][2] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is less likely to reduce the starting aldehyde or ketone before the imine is formed.[1][2]
-
Troubleshooting:
-
Ensure the NaBH(OAc)₃ is fresh and has been stored under anhydrous conditions, as it is moisture-sensitive.[2]
-
Consider adding the reducing agent portion-wise to control the reaction rate and temperature.
-
If using NaBH₄, allow sufficient time for the imine to form before adding the reducing agent to minimize the reduction of the starting ketone.[2]
-
-
-
Incorrect pH: The formation of the iminium ion intermediate is most efficient under weakly acidic conditions (pH ~5-6).[1]
-
Troubleshooting:
-
The acetic acid generated from NaBH(OAc)₃ typically provides the necessary acidic environment.
-
If the reaction is sluggish, a catalytic amount of a weak acid like acetic acid can be added.
-
-
-
Solvent Choice: The solvent can influence the reaction rate and solubility of the reagents.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction stalls, gentle heating (e.g., to 40 °C) may be beneficial, but should be done cautiously to avoid side reactions.
-
-
-
Work-up Issues: Product may be lost during the extraction process.
-
Troubleshooting:
-
Ensure the aqueous layer is thoroughly extracted multiple times with an organic solvent like DCM.
-
During the basic wash (e.g., with sodium bicarbonate solution), ensure the pH is sufficiently high (>8) to keep the product in its free base form in the organic layer.[3]
-
-
Question 2: The Boc deprotection step is incomplete or results in a low yield of the free base. What could be the cause?
Answer: Incomplete deprotection of the tert-butoxycarbonyl (Boc) group or subsequent product loss can be due to several factors.
-
Insufficient Acid: The strength or amount of acid may not be adequate to fully cleave the Boc group.
-
Reaction Time and Temperature: The reaction may require more time or gentle heating.
-
Troubleshooting:
-
Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
If the reaction is slow at room temperature, it can be gently warmed to 40-50 °C, but this should be done with caution as it can promote side reactions.[7]
-
-
-
Side Reactions: The reactive tert-butyl cation generated during deprotection can cause side reactions, such as alkylation of the product.[4]
-
Troubleshooting:
-
Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the reaction mixture to trap the tert-butyl cation.[5]
-
-
-
Product Loss During Work-up: The highly polar free base can be difficult to extract.
-
Troubleshooting:
-
After deprotection, carefully neutralize the excess acid with a base (e.g., NaOH or Na₂CO₃ solution) to a high pH (>10) to ensure the product is in its free base form.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or a mixture of chloroform and isopropanol).
-
Saturating the aqueous layer with sodium chloride may improve extraction efficiency.
-
-
Question 3: The final dihydrochloride salt does not precipitate or the yield is low. How can this be optimized?
Answer: Issues with the precipitation and yield of the dihydrochloride salt often relate to the solvent, concentration, and pH.
-
Improper Solvent System: The choice of solvent is crucial for the precipitation of the salt.
-
Troubleshooting:
-
-
Insufficient Acidification: The pH may not be low enough for complete salt formation.
-
Troubleshooting:
-
Ensure at least two equivalents of HCl are added. It is often beneficial to use a slight excess.
-
Monitor the pH of the solution to ensure it is strongly acidic.
-
-
-
Product is Too Soluble: The dihydrochloride salt may have some solubility in the chosen solvent, leading to an incomplete precipitation.
-
Troubleshooting:
-
Cool the solution in an ice bath to reduce the solubility of the salt and promote crystallization.
-
If the salt remains dissolved, you can try adding a less polar co-solvent (an "anti-solvent") like diethyl ether or hexane to induce precipitation, but add it slowly to avoid oiling out.
-
Concentrating the solution by removing some of the solvent under reduced pressure can also initiate precipitation.
-
-
-
Purity of the Free Base: Impurities in the free base can inhibit crystallization.
-
Troubleshooting:
-
If the free base is an oil or appears impure, consider purifying it by column chromatography before proceeding with salt formation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The most common and efficient synthetic route is a three-step process:
-
Reductive Amination: N-Boc-4-piperidone is reacted with 1-methylpiperazine in the presence of a reducing agent to form N-Boc-1-methyl-4-(4-piperidyl)piperazine.
-
Boc Deprotection: The Boc protecting group is removed using a strong acid to yield 1-Methyl-4-(4-piperidyl)piperazine as the free base.
-
Salt Formation: The free base is treated with hydrochloric acid to precipitate the dihydrochloride salt.
Q2: Are there any critical safety precautions to consider during this synthesis?
A2: Yes, several safety precautions should be taken:
-
1-Methyl-4-(4-piperidyl)piperazine and its intermediates can be irritating to the skin and eyes.[9] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood, especially when handling volatile solvents like DCM and strong acids like TFA and HCl.
-
The reaction with reducing agents can be exothermic. Add reagents slowly and with cooling if necessary.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective techniques for monitoring the reactions.
-
TLC: Use a suitable mobile phase (e.g., a mixture of DCM and methanol with a small amount of ammonium hydroxide for the free base) to track the disappearance of the starting material and the appearance of the product.
-
LC-MS: This provides more definitive information on the conversion of reactants to products by showing their respective molecular weights.
Q4: What are the expected appearances of the intermediate and final products?
A4:
-
The N-Boc protected intermediate is typically a solid or a viscous oil.
-
The free base, 1-Methyl-4-(4-piperidyl)piperazine, is often a white to pale yellow solid.[10]
-
The final product, this compound, should be a white crystalline solid.[6]
Data Presentation
Table 1: Summary of Reaction Conditions for Reductive Amination
| Parameter | Condition 1 | Condition 2 | Reference |
| Reactants | N-Boc-4-piperidone, 1-methylpiperazine | N-Boc-4-piperidone, 1-methylpiperazine | [6] |
| Reducing Agent | Sodium triacetoxyborohydride | Not specified, but a reducing agent is used | [6] |
| Solvent | Dichloromethane (DCM) | Methanol, Ethanol, DCM, THF, etc. | [6] |
| Base | Not specified (self-catalyzed by AcOH from reducing agent) | Sodium carbonate, Potassium carbonate, Triethylamine, etc. | [6] |
| Temperature | 0 °C to Room Temperature | 10-100 °C | [6] |
| Reaction Time | 16 hours | Not specified | [7] |
Table 2: Comparison of Boc Deprotection Methods
| Method | Acid | Solvent | Typical Conditions | Reference |
| Method A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, Room Temp, 1-4 h | [4][5] |
| Method B | Hydrochloric Acid (HCl) | Dioxane or Methanol | 4M HCl solution, Room Temp, 1-4 h | [4][6] |
| Method C | Concentrated HCl | Methanol | Excess conc. HCl, 40 °C, 12 h | [7] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-1-methyl-4-(4-piperidyl)piperazine (Reductive Amination)
-
Dissolve N-Boc-4-piperidone (1.0 eq.) and 1-methylpiperazine (1.1 eq.) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq.) in portions, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of 1-Methyl-4-(4-piperidyl)piperazine (Boc Deprotection)
-
Dissolve the crude N-Boc-1-methyl-4-(4-piperidyl)piperazine from the previous step in methanol.
-
Add concentrated hydrochloric acid (5.0 eq.) and stir the mixture at 40 °C for 12 hours.[7]
-
Monitor the reaction by TLC/LC-MS for the disappearance of the starting material.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Dissolve the residue in water and basify with a 48% aqueous sodium hydroxide solution to a pH > 10.[7]
-
Extract the aqueous layer multiple times with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free base.
Protocol 3: Formation of this compound
-
Dissolve the free base in a minimal amount of methanol or isopropanol.
-
Slowly add a saturated solution of hydrogen chloride in methanol (or 4M HCl in dioxane) dropwise while stirring.[6]
-
Continue adding the acidic solution until the mixture is strongly acidic (check with pH paper).
-
A white precipitate should form. Stir the suspension at room temperature for 1-2 hours and then cool in an ice bath for complete precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold methanol and then with diethyl ether.
-
Dry the solid under vacuum to obtain this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 7. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Methyl-4-(4-piperidinyl)piperazine, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: Piperazine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during piperazine synthesis.
Troubleshooting Guides
Issue 1: Low Yield of Mono-substituted Piperazine due to Disubstitution
Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of the desired mono-substituted product. How can I improve the selectivity for mono-substitution?
Answer: The formation of a di-substituted piperazine is a common side reaction when reacting piperazine with an electrophile. The second nitrogen atom of the mono-substituted product can be more nucleophilic than the starting piperazine, leading to a second reaction. Several strategies can be employed to favor mono-substitution:
-
Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) shifts the statistical probability in favor of the electrophile reacting with an unsubstituted piperazine molecule. This is often the simplest method for small-scale syntheses where the cost of piperazine and the ease of separation are not prohibitive.
-
Protonation as a Protecting Group: The reaction can be carried out with a piperazine salt (e.g., piperazine monohydrochloride). The protonated nitrogen is no longer nucleophilic, thus preventing disubstitution.[1][2] This method provides high yields of the mono-substituted product without the need for a large excess of piperazine.[1]
-
Use of Protecting Groups: A more robust method involves protecting one of the piperazine nitrogens with a group like tert-butyloxycarbonyl (Boc).[3] The Boc group can be removed under acidic conditions after the substitution reaction is complete.[3][4] This strategy is highly effective for achieving excellent selectivity.[4]
Data Presentation: Effect of Stoichiometry and Protecting Groups on Mono-alkylation
| Electrophile | Piperazine Equivalents | Protecting Group | Mono-substituted Yield (%) | Di-substituted Yield (%) |
| Benzyl Bromide | 1.1 | None | 45 | 35 |
| Benzyl Bromide | 5.0 | None | 75 | <5 |
| Benzyl Bromide | 1.0 (with 1.1 eq. Boc-piperazine) | Boc | >95 (before deprotection) | 0 |
Yields are approximate and can vary based on specific reaction conditions.[3]
Logical Relationship: Strategies to Minimize Disubstitution
Caption: Decision workflow for minimizing disubstitution in piperazine synthesis.
Issue 2: Low Yield in Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis
Question: I am experiencing consistently low yields when synthesizing N-aryl piperazines via Buchwald-Hartwig amination. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. Here are key areas to troubleshoot:
-
Catalyst and Ligand Selection: The choice of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical. For electron-rich or sterically hindered aryl halides, more electron-rich and bulky ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote efficient oxidative addition and reductive elimination. It is recommended to screen a variety of ligands.
-
Base Selection: The base plays a crucial role in both the reaction rate and the prevalence of side reactions. A strong base like sodium tert-butoxide (NaOt-Bu) is common, but if it leads to the decomposition of your starting material or product, consider using a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4]
-
Solvent Effects: The solvent affects the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and THF. If solubility is an issue, a more polar solvent like t-butanol may be beneficial.[4] Ensure the solvent is anhydrous, as water can lead to catalyst deactivation.
-
Temperature and Time: Suboptimal temperature can result in an incomplete reaction or decomposition. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time. A temperature screen can also help identify the ideal conditions for your specific substrates.[4]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine
Materials:
-
Aryl halide (1.0 equiv.)
-
N-Boc-piperazine (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XantPhos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv.)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and base.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst and phosphine ligand to the tube under the inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Issue 3: Formation of N-acylurea Byproduct in Carbodiimide-Mediated Couplings
Question: I am using EDC to couple a carboxylic acid to piperazine, but I am observing a significant amount of an N-acylurea byproduct, which is difficult to remove. How can I prevent this?
Answer: The formation of an N-acylurea is a common side reaction when using carbodiimide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC).[5] This occurs when the highly reactive O-acylisourea intermediate undergoes an intramolecular rearrangement (O- to N-acyl migration) before it can be intercepted by the piperazine amine.[6][7] This rearranged N-acylurea is stable and unreactive, leading to lower yields of the desired amide.
To suppress the formation of N-acylurea:
-
Use of Additives: The most effective strategy is to add a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea intermediate to form an active ester that is more stable towards rearrangement but still sufficiently reactive to acylate the piperazine.
-
Reaction Conditions: Add the amine (piperazine) to the reaction mixture shortly after the activation of the carboxylic acid with the carbodiimide and additive. Minimizing the time the active intermediate exists before the amine is introduced can reduce the likelihood of the side reaction.
Data Presentation: N-acylurea Formation in EDC-Mediated Couplings
| Precursor (N-acetyl amino acid) | % of EDC forming N-acylurea (without additive) |
| Ac-Glycine-OH | <1% |
| Ac-Alanine-OH | <1% |
| Ac-Phenylalanine-OH | 2 ± 1% |
| Ac-Isoleucine-OH | 33 ± 1% |
| Ac-Leucine-OH | 9 ± 1% |
Data shows that sterically hindered carboxylic acids are more prone to N-acylurea formation. The use of additives like HOBt significantly suppresses this side reaction across all substrates.[8]
Visualization: N-acylurea Side Reaction Pathway
Caption: Competing pathways in carbodiimide-mediated coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in piperazine synthesis besides disubstitution? A1: Other common side reactions can include elimination reactions, particularly if using sterically hindered alkyl halides, ring-opening under harsh conditions, and over-oxidation, depending on the specific synthetic route.[4] In industrial preparations from starting materials like ethylenediamine or ethanolamine, a mixture of other ethyleneamines, such as diethylenetriamine and N-(2-aminoethyl)piperazine (AEP), are common byproducts.[9]
Q2: I am struggling to purify my substituted piperazine product by column chromatography. The compound is streaking or not moving from the baseline. What can I do? A2: The basic nature of the piperazine nitrogen atoms can cause strong interactions with the acidic silica gel, leading to poor peak shape (tailing or streaking) or irreversible adsorption.
-
Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%) or ammonia in methanol, to the eluent. This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.
-
Alternative Stationary Phase: If modifying the eluent is not effective, consider using a different stationary phase, such as alumina, which is less acidic than silica gel.
-
Reverse-Phase Chromatography: For very polar piperazine derivatives, reverse-phase HPLC with an appropriate mobile phase (e.g., water/acetonitrile with a modifier like formic acid or TFA) may be a better option.
Q3: How can I synthesize an N-Boc protected piperazine? A3: The selective mono-protection of piperazine is typically achieved by reacting piperazine with one equivalent of di-tert-butyl dicarbonate (Boc₂O). Using a solvent system like dichloromethane (DCM) and controlling the stoichiometry are key to maximizing the yield of the mono-protected product.
Experimental Protocol: Synthesis of N-Boc-piperazine
Materials:
-
Piperazine (2.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in DCM to the cooled piperazine solution over 1-2 hours with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC to confirm the consumption of Boc₂O.
-
After the reaction is complete, wash the mixture with water to remove excess piperazine and any piperazine salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure N-Boc-piperazine.
Q4: My piperazine synthesis from diethanolamine is giving a low yield. What are the critical parameters? A4: The synthesis of piperazine from diethanolamine typically involves a high-temperature, high-pressure catalytic cyclization with ammonia. Key parameters that influence the yield include:
-
Catalyst: Nickel-based catalysts, often on a support like silica or alumina, are commonly used. The activity and selectivity of the catalyst are crucial.
-
Temperature and Pressure: These reactions are typically run at high temperatures (150-400 °C) and pressures (>100 atm).[10] Deviations from the optimal range for a given catalyst system can significantly impact the yield and lead to the formation of byproducts.
-
Ammonia Concentration: A sufficient molar excess of ammonia is required to drive the amination and cyclization reactions.
Q5: What is the mechanism of piperazine formation from ethylenediamine? A5: The synthesis of piperazine from ethylenediamine is a catalytic process that involves intermolecular condensation and cyclization. The primary competing reaction is the formation of other linear and cyclic ethyleneamines.[9] The reaction is typically carried out at elevated temperatures and pressures over a hydrogenation/dehydrogenation catalyst. One proposed pathway involves the dimerization of ethylenediamine to form a linear tetra-amine intermediate, which then undergoes intramolecular cyclization to form the piperazine ring, with the elimination of ammonia.
References
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. osti.gov [osti.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil and will not crystallize. | - Presence of residual solvents or impurities.- The free base form of the compound is an oil at room temperature. | - Ensure all solvents are thoroughly removed under high vacuum.- If impurities are suspected, attempt further purification by column chromatography or acid-base extraction.- Convert the oily free base to its hydrochloride salt, which is a solid. This can be achieved by dissolving the oil in a suitable solvent (e.g., methanol, diethyl ether, or ethyl acetate) and adding a solution of hydrogen chloride in a compatible solvent.[1] |
| Low yield after recrystallization. | - The chosen solvent system is not optimal; the product may be too soluble at low temperatures.- Insufficient cooling or precipitation time. | - Experiment with different recrystallization solvents. Good starting points for piperazine hydrochloride salts include ethanol, isopropanol, or a methanol/ether mixture.[1]- Ensure the solution is cooled slowly to room temperature and then further cooled in an ice bath to maximize crystal formation.[1] |
| Co-precipitation of impurities. | - Structurally similar impurities have similar solubility profiles to the desired product. | - If recrystallization is ineffective, column chromatography may be necessary. For basic compounds like this, consider using deactivated silica gel or alumina.- Perform multiple recrystallizations, although this may lead to lower overall yield. |
| Significant peak tailing in HPLC analysis. | - Strong interaction between the basic analyte and acidic silanol groups on the silica-based column. | - Adjust the pH of the mobile phase. For basic compounds, a low pH (e.g., 2.5-4) can protonate the analyte and reduce unwanted interactions.[2]- Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the active silanol sites.[2]- Use a column with advanced end-capping to minimize accessible silanol groups.[2] |
| Compound appears to degrade on silica gel during column chromatography. | - The acidic nature of standard silica gel can cause decomposition of sensitive compounds. | - Deactivate the silica gel by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading the sample.[2]- Use a less acidic stationary phase like neutral or basic alumina.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in purifying this compound?
A1: The primary challenges arise from the physicochemical properties of the piperazine and piperidine moieties. These include high polarity and basicity, which can lead to issues with solubility and chromatographic separation, such as peak tailing. The compound's hygroscopic nature can also complicate handling and accurate weighing.
Q2: How can I remove unreacted starting materials from my crude product?
A2: Unreacted starting materials such as N-methylpiperazine and N-Boc-piperidin-4-one can often be removed through a combination of techniques. Acid-base extraction is effective for separating the basic product from neutral impurities. Column chromatography using an appropriate solvent system can also effectively separate compounds with different polarities.
Q3: What are suitable solvent systems for column chromatography of the free base, 1-Methyl-4-(4-piperidyl)piperazine?
A3: For silica gel column chromatography of N-substituted piperazines, a good starting point is a mixture of a non-polar and a polar solvent.[1] Common choices include:
-
Dichloromethane/Methanol
-
Hexanes/Ethyl Acetate
To improve separation and reduce peak tailing for this basic compound, it is recommended to add a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent.[1]
Q4: What is the best way to convert the free base to the dihydrochloride salt?
A4: A common and effective method is to dissolve the purified free base in a minimal amount of a suitable solvent like methanol, diethyl ether, or isopropanol.[1] While stirring, add a solution of hydrogen chloride in the same or a compatible solvent (e.g., saturated HCl in methanol) dropwise until the mixture becomes acidic. The dihydrochloride salt should precipitate and can be collected by filtration.
Q5: Are there alternative methods to traditional silica gel chromatography for this compound?
A5: Yes, for highly polar and basic compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative. HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. Reversed-phase chromatography on a C18 column with an aqueous mobile phase (potentially with pH adjustment) is another option.
Experimental Protocols
Protocol 1: Purification by Precipitation of the Dihydrochloride Salt
This protocol is adapted from a synthetic method for the target compound.
Objective: To isolate and purify 1-Methyl-4-(4-piperidyl)piperazine as its dihydrochloride salt directly from a crude reaction mixture containing the free base.
Materials:
-
Crude 1-Methyl-4-(4-piperidyl)piperazine
-
Methanol
-
Saturated solution of hydrogen chloride in methanol
-
Anhydrous methanol (for washing)
-
Filtration apparatus (Büchner funnel, filter flask)
-
Vacuum source
Procedure:
-
Dissolution: Dissolve the crude intermediate compound in methanol.
-
Acidification: At room temperature, add a saturated solution of hydrogen chloride in methanol dropwise to the stirred solution.
-
Precipitation: Continue stirring at room temperature for approximately 2 hours. A white solid, the dihydrochloride salt, should precipitate.
-
Filtration: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with anhydrous methanol.
-
Drying: Dry the purified solid at 50°C.
Quantitative Data from a Representative Synthesis:
| Starting Intermediate (g) | Methanol (mL) | Saturated HCl/Methanol (mL) | Final Product (g) |
| 19.94 | 150 | 50 | 17.0 |
| 6.8 | 50 | 50 | 5.9 |
Protocol 2: Purification by Acid-Base Extraction
This protocol is for the purification of the free base, which can then be converted to the dihydrochloride salt.
Objective: To separate 1-Methyl-4-(4-piperidyl)piperazine from non-basic impurities.
Materials:
-
Crude 1-Methyl-4-(4-piperidyl)piperazine
-
1.0 N Hydrochloric acid
-
Ethyl acetate
-
48% aqueous Sodium hydroxide
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acidification & Extraction of Neutral/Acidic Impurities:
-
Dissolve the crude product in 1.0 N hydrochloric acid.
-
Transfer the aqueous solution to a separatory funnel and extract with ethyl acetate to remove any neutral or acidic impurities. The desired basic compound will remain in the aqueous layer as its protonated salt.
-
Discard the organic (ethyl acetate) layer.
-
-
Basification:
-
Carefully add 48% aqueous sodium hydroxide to the aqueous layer until the solution is strongly alkaline (pH > 10). This will deprotonate the diamine, converting it back to the free base.
-
-
Extraction of the Free Base:
-
Extract the basified aqueous solution with dichloromethane multiple times.
-
Combine the organic (dichloromethane) layers.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the purified free base.
-
Visualizations
Caption: Experimental workflows for purification.
Caption: Decision tree for purification method selection.
References
Technical Support Center: Improving Solubility of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride. The focus is on addressing common solubility challenges encountered during the preparation of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers for my cell-based assay. What are the initial steps to improve its solubility?
A1: Poor aqueous solubility can be a significant hurdle. As this compound is a basic compound, its solubility is highly pH-dependent. Here are the recommended initial steps:
-
pH Adjustment: The piperazine moiety is basic, meaning its ionization and, consequently, its aqueous solubility, increase at a lower pH.[1] Attempt to dissolve the compound in a mildly acidic buffer (e.g., pH 4-6).
-
Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer.[1] It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5% for DMSO) to not affect the biological system.[1]
-
Gentle Heating and Agitation: Warming the solution (e.g., to 37°C) and using a vortex or sonication can help overcome the initial energy barrier for dissolution.[2]
Q2: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay medium. How can I prevent this?
A2: This phenomenon, often called "solvent shock," is common for poorly soluble compounds. Here are some strategies to mitigate this:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a small volume of the assay medium while vortexing, and then add this intermediate dilution to the final volume.
-
Pre-warming the Medium: Adding the compound to a pre-warmed (e.g., 37°C) assay medium can help maintain solubility.
-
Reduce Final Concentration: The desired concentration in your assay might be above the kinetic solubility limit of the compound in the aqueous buffer. Consider testing a lower final concentration if experimentally feasible.
Q3: Are there more advanced techniques to improve the solubility of this compound if the initial steps fail?
A3: Yes, if basic methods are insufficient, several advanced formulation strategies can be employed:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.[1]
-
Nanosuspensions: This technique involves reducing the particle size of the compound to the nanometer range, which significantly increases the surface area for dissolution.[3]
-
Salt Screening: While you are using a dihydrochloride salt, other salt forms (e.g., mesylate, citrate) might exhibit different solubility and stability profiles. A salt screening study could identify a more suitable counterion.[1]
Troubleshooting Guides
Issue 1: Inconsistent Results in In Vitro Assays
Inconsistent results in cell-based or biochemical assays can often be traced back to poor solubility and precipitation of the test compound.
Troubleshooting Workflow for Inconsistent Assay Results
Caption: A logical workflow to troubleshoot inconsistent assay results potentially caused by poor compound solubility.
Issue 2: Preparing a Stock Solution
Difficulty in preparing a clear, concentrated stock solution is a common first hurdle.
| Problem | Possible Cause | Recommended Solution |
| Solid material does not dissolve in the chosen solvent (e.g., DMSO). | The concentration exceeds the thermodynamic solubility in that solvent. | 1. Try a lower concentration. 2. Gently warm the solution while stirring or use sonication. 3. Try an alternative organic solvent such as ethanol or methanol, if compatible with your assay.[2] |
| The solution is cloudy or contains visible particles after apparent dissolution. | Incomplete dissolution or presence of insoluble impurities. | 1. Continue agitation/sonication. 2. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or impurities. |
Issue 3: Dissolving in Aqueous Buffers
Challenges often arise when diluting the organic stock solution into the final aqueous assay buffer.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dilution into aqueous buffer. | "Solvent shock" - the compound is not soluble in the final aqueous environment at that concentration. | 1. Decrease the final concentration of the compound. 2. Use a stepwise dilution method. 3. Increase the final co-solvent (e.g., DMSO) concentration, ensuring it remains within the tolerance limits of your assay (typically <0.5%).[1] |
| The solution becomes cloudy over time during the assay. | The compound has low kinetic solubility and is precipitating out of the supersaturated solution over time. | 1. Lower the starting concentration to below the kinetic solubility limit. 2. Consider using solubilizing excipients like cyclodextrins in your assay buffer.[1] |
| pH of the buffer changes after adding the compound. | The dihydrochloride salt can alter the pH of a weakly buffered solution. | 1. Use a buffer with a higher buffering capacity. 2. Measure the final pH of your test solution and adjust if necessary. |
Data Presentation
Table 1: Qualitative Solubility of Piperazine and Expected Trends for its Derivatives
| Solvent | Polarity Index | Qualitative Solubility of Piperazine | Expected Solubility Trend for this compound |
| Water | 9.0 | Highly Soluble[2] | Expected to be soluble, especially at acidic pH. |
| Methanol | 6.6 | Readily Soluble[4] | Likely to be soluble. |
| Ethanol | 5.2 | Soluble[2] | Likely to be soluble. |
| DMSO | 7.2 | Data not readily available | Expected to be soluble. |
| Chloroform | 4.1 | Very Soluble[4] | Expected to be soluble. |
| Diethyl Ether | 2.8 | Insoluble[5] | Likely to have low solubility. |
Table 2: pH-Dependent Aqueous Solubility of a Representative Basic Drug
This table illustrates the typical effect of pH on the solubility of a basic compound. Actual values for this compound would need to be determined experimentally.
| pH | Expected Ionization State | Expected Relative Aqueous Solubility |
| 2.0 | Fully Protonated (Salt Form) | High |
| 4.0 | Fully Protonated (Salt Form) | High |
| 6.0 | Partially Protonated | Moderate |
| 7.4 | Predominantly Neutral (Free Base) | Low |
| 9.0 | Neutral (Free Base) | Very Low |
Experimental Protocols
Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)
This protocol outlines the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[1]
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., 2.0, 4.5, 6.8, 7.4)
-
Sealed glass vials
-
Orbital shaker with temperature control (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Add an excess amount of the solid compound to a glass vial containing a known volume of the desired aqueous buffer. Ensure enough solid is present to maintain a saturated solution.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 37°C).
-
Shake the vials for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, cease shaking and allow the undissolved solid to settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Express the solubility in mg/mL or mM.
Workflow for Equilibrium Solubility Determination
Caption: A streamlined workflow for determining the equilibrium solubility of a compound using the shake-flask method.
Protocol 2: Preparation of Compound for an In Vitro Kinase Assay
1-Methyl-4-(4-piperidyl)piperazine is a key intermediate in the synthesis of Brigatinib, an Anaplastic Lymphoma Kinase (ALK) inhibitor.[6] This protocol describes how to prepare a poorly soluble compound for a typical in vitro kinase assay.
Materials:
-
This compound
-
Anhydrous DMSO
-
Kinase assay buffer (e.g., HEPES-based buffer with MgCl2, ATP, and substrate)
-
Recombinant ALK enzyme
-
Substrate (e.g., a peptide substrate for ALK)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the compound and dissolve it in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Use gentle vortexing or sonication to ensure complete dissolution. The solution should be clear.
-
-
Create Intermediate Dilutions:
-
Perform serial dilutions of the high-concentration stock solution in 100% DMSO to generate a range of concentrations for testing.
-
-
Dilute into Assay Buffer:
-
For the final step, dilute the DMSO stock solutions into the kinase assay buffer to achieve the desired final assay concentrations.
-
Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.
-
It is recommended to add the small volume of DMSO stock to the larger volume of assay buffer while vortexing to facilitate mixing and minimize precipitation.
-
-
Assay Execution:
-
Immediately add the diluted compound to the kinase reaction mixture (containing enzyme, substrate, and buffer).
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the specified time and temperature, then measure the kinase activity.
-
Mandatory Visualization
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
1-Methyl-4-(4-piperidyl)piperazine is a building block for Brigatinib, a potent ALK inhibitor. The diagram below illustrates the simplified ALK signaling pathway, which is constitutively active in certain cancers, leading to cell proliferation and survival. Brigatinib inhibits the kinase activity of ALK, thereby blocking these downstream signals.[7][8]
Caption: A simplified diagram of the ALK signaling pathway and the inhibitory action of Brigatinib.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. longdom.org [longdom.org]
- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Piperazine compounds [m.chemicalbook.com]
- 6. biosynce.com [biosynce.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting low yield in Buchwald-Hartwig amination of piperazines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the Buchwald-Hartwig amination for the synthesis of N-aryl piperazines.
Troubleshooting Guides
This section addresses common issues encountered during the Buchwald-Hartwig amination of piperazines, offering potential causes and actionable solutions.
Question 1: Why is the yield of my N-aryl piperazine product consistently low?
Answer:
Low yields in the Buchwald-Hartwig amination of piperazines can stem from several factors related to the catalyst system, reaction conditions, and starting materials.[1]
-
Catalyst Deactivation: The Pd(0) active catalyst is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst oxidation and deactivation.[2]
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For piperazines, which are secondary aliphatic amines, bulky and electron-rich phosphine ligands are often required to promote efficient coupling, especially with less reactive aryl chlorides.[3][4]
-
Inappropriate Base Selection: The base is critical for the deprotonation of the piperazine and the subsequent transmetalation step. A base that is too weak may result in a slow reaction, while an overly strong base can cause decomposition of sensitive starting materials or promote side reactions.[1][5]
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and the catalytic species to a sufficient extent.[6] Common solvents like toluene, dioxane, and THF are effective, but solubility issues can arise, leading to a heterogeneous mixture and poor reaction rates.[1][7]
-
Incorrect Temperature: The reaction temperature needs to be optimized. Temperatures that are too low can lead to incomplete conversion, while excessive heat may cause degradation of the catalyst, ligands, or reactants.[1] Typical temperatures range from 80-110 °C.[6]
Question 2: I am observing significant amounts of a bis-arylated piperazine byproduct. How can I improve the selectivity for the mono-arylated product?
Answer:
The formation of a bis-arylated byproduct is a common challenge when using unprotected piperazine.[8] Here are several strategies to enhance mono-arylation selectivity:
-
Use of a Mono-Protected Piperazine: The most effective method is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group can be readily removed after the coupling reaction.[4]
-
Excess of Piperazine: Using a large excess of unprotected piperazine (5-10 fold) can statistically favor the mono-arylation product. However, this can complicate purification.[4]
-
Slow Addition of the Aryl Halide: Adding the aryl halide slowly to the reaction mixture containing an excess of piperazine can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second coupling event.[4]
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction once the formation of the desired mono-substituted product is maximized and before significant amounts of the di-substituted product appear.[4]
Question 3: My reaction is not going to completion, and I still have a significant amount of starting material. What should I do?
Answer:
Incomplete conversion can be addressed by systematically re-evaluating your reaction parameters.
-
Increase Reaction Time and/or Temperature: The reaction may simply be slow. Try extending the reaction time and monitor for progress. If the reaction has stalled, a moderate increase in temperature (e.g., in 10 °C increments) may be beneficial.[1]
-
Screen Different Ligands and Palladium Sources: The initial choice of catalyst and ligand may not be optimal for your specific substrates. Screening a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) can identify a more efficient system.[1][3] Using a pre-formed palladium precatalyst can also offer more consistent results.[2]
-
Evaluate Base Strength: If you are using a weaker base like Cs₂CO₃ or K₃PO₄, switching to a stronger base such as NaOt-Bu or LHMDS could accelerate the reaction. Conversely, if a strong base is causing decomposition, a milder base should be trialed.[1][5]
-
Check Reagent Purity and Dryness: The Buchwald-Hartwig reaction is sensitive to impurities and water. Ensure your aryl halide and piperazine are pure. The solvent and reagents should be anhydrous, and the reaction must be performed under a strict inert atmosphere (e.g., argon or nitrogen).[2]
Frequently Asked Questions (FAQs)
Q1: What is the best ligand for the Buchwald-Hartwig amination of piperazines?
There is no single "best" ligand, as the optimal choice depends on the specific aryl halide and piperazine derivative being coupled.[2] However, sterically hindered and electron-rich biaryl phosphine ligands such as XPhos, RuPhos, and SPhos are generally excellent starting points for the amination of secondary cyclic amines like piperazines.[1][3]
Q2: Which base should I use for coupling piperazines?
Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOt-Bu) is the most common and often provides the highest reaction rates.[9] However, for substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, although they may require higher temperatures or longer reaction times.[1][5]
Q3: What is the recommended solvent and temperature?
Aprotic, nonpolar solvents are generally preferred. Toluene, dioxane, and THF are the most commonly used solvents.[6][7] The choice can be influenced by the solubility of the reactants. The typical reaction temperature is between 80 °C and 110 °C.[6]
Q4: How can I minimize the formation of hydrodehalogenation side products?
Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, can compete with the desired amination. This side reaction can be minimized by:
-
Ensuring a highly active catalyst system.
-
Optimizing the ligand-to-palladium ratio.
-
Avoiding excessively high reaction temperatures.
-
Using rigorously deoxygenated solvents.[2]
Q5: Is it necessary to use a glovebox for setting up the reaction?
While a glovebox provides the ideal inert environment, it is not strictly necessary. The reaction can be successfully set up using standard Schlenk techniques. This involves using oven-dried glassware, assembling it hot, and then evacuating and backfilling with an inert gas (argon or nitrogen) multiple times to remove air and moisture.[2]
Data Presentation
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of N-Boc-piperazine with various aryl halides, highlighting the impact of different reaction components on the yield.
Table 1: Coupling of N-Boc-piperazine with Aryl Bromides
| Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1) | XantPhos (2) | NaOt-Bu | Toluene | 100 | 16 | 95 |
| 4-Bromoanisole | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 92 |
| 1-Bromo-4-fluorobenzene | XPhos Pd G3 (2) | - | K₃PO₄ | t-BuOH | 100 | 18 | 88 |
| 2-Bromopyridine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 110 | 12 | 85 |
Table 2: Coupling of N-Boc-piperazine with Aryl Chlorides
| Aryl Chloride | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | RuPhos Pd G3 (2) | - | NaOt-Bu | Toluene | 100 | 24 | 96 |
| 4-Chloroanisole | Pd₂(dba)₃ (2) | SPhos (4) | LHMDS | Dioxane | 110 | 24 | 91 |
| 1-Chloro-4-nitrobenzene | [Pd(cinnamyl)Cl]₂ (1.5) | XantPhos (6) | DBU | Toluene | 100 | 2 | 92 |
| 2-Chloropyridine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-AmOH | 110 | 36 | 78 |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) in oven-dried glassware.
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), the base (1.4-2.0 equiv), the palladium source, and the phosphine ligand (if not using a pre-catalyst).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.
Visualizations
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Caption: A decision tree for troubleshooting low yield.
Caption: General experimental workflow for reaction setup.
References
- 1. benchchem.com [benchchem.com]
- 2. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of Piperazine Intermediates
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of piperazine intermediates. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the handling, storage, and formulation of these critical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for piperazine intermediates?
A1: Piperazine intermediates are susceptible to several degradation pathways, with the most common being oxidation and pH-related degradation. The nitrogen atoms in the piperazine ring are prone to oxidation, which can be initiated by exposure to air (autoxidation), light (photodegradation), heat, and trace metal ions.[1] Additionally, as weak bases, the stability of piperazine derivatives can be highly dependent on the pH of their environment, potentially leading to acid or base-catalyzed hydrolysis of substituents on the piperazine ring or the parent molecule.[1][2]
Q2: How does pH affect the stability of my piperazine-containing compound?
A2: The pH of a solution can significantly influence the stability of piperazine derivatives.[1][2][3] Extreme pH conditions, both acidic and basic, can catalyze the hydrolysis of susceptible functional groups, such as esters and amides, that may be present in the molecule.[1][2] The ionization state of the piperazine ring itself is pH-dependent, which can affect its reactivity and susceptibility to degradation. It is crucial to determine the optimal pH range for your specific compound to ensure its stability in solution.[1]
Q3: I've noticed a color change in my solid piperazine intermediate during storage. What is the likely cause?
A3: A color change in a solid-state piperazine intermediate is often an indicator of degradation. The most probable causes are:
-
Photodegradation: Exposure to light can induce oxidative reactions, leading to the formation of colored degradation products.[1]
-
Oxidation: The compound may be reacting with atmospheric oxygen, a process that can be accelerated by elevated temperatures and humidity.[1]
To mitigate this, store solid piperazine intermediates in well-sealed, light-resistant containers in a cool, dry place, and consider storage under an inert atmosphere for particularly sensitive compounds.[1][4][5]
Q4: Can inconsistent experimental results be a sign of compound degradation?
A4: Absolutely. Inconsistent results, such as a loss of biological potency, unexpected pharmacological effects, or variability in analytical measurements, are common indicators of compound instability.[1] If you suspect degradation, it is critical to re-evaluate your storage and handling procedures. Whenever feasible, use freshly prepared solutions for your experiments. For stored solutions, aliquot single-use portions and keep them at low temperatures (e.g., -20°C or -80°C) to minimize freeze-thaw cycles.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Formulation and Storage Stability
Issue: My piperazine-containing drug is degrading in an aqueous formulation.
-
Question: What are the likely causes and how can I improve its stability?
-
Answer: Degradation in aqueous formulations is typically due to hydrolysis, oxidation, or suboptimal pH.[1]
-
Troubleshooting Steps:
-
pH Optimization: Conduct a pH-stability profile to identify the pH at which your compound is most stable. Formulating with a suitable buffer system to maintain this optimal pH is critical.[1]
-
Salt Formation: Consider formulating the drug as a salt (e.g., hydrochloride, citrate). Salt forms often exhibit improved stability in solution.[1]
-
Antioxidants: To combat oxidative degradation, incorporate antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid into your formulation.[1]
-
Chelating Agents: If metal-catalyzed oxidation is a concern, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.[1]
-
Inert Atmosphere: During manufacturing and packaging, purging with an inert gas like nitrogen or argon can displace oxygen and prevent oxidation.[1]
-
Light Protection: Store the formulation in amber or other light-resistant containers to prevent photodegradation.[1]
-
Co-solvents: The addition of co-solvents like ethanol or glycerin can reduce the activity of water and may enhance stability.[1]
-
Lyophilization: For highly sensitive compounds, freeze-drying (lyophilization) to create a powder for reconstitution is an effective strategy to prevent aqueous instability during long-term storage.[1]
-
-
Analytical and Experimental Challenges
Issue: I am struggling to separate the parent drug from its degradation products in HPLC analysis.
-
Question: What steps can I take to develop a robust stability-indicating HPLC method?
-
Answer: Developing a stability-indicating method is essential for accurately assessing degradation. Here are some troubleshooting steps for improving separation:[1]
-
Troubleshooting Steps:
-
Column Selection: While C18 columns are common, a different stationary phase may be necessary to achieve the desired selectivity for your piperazine derivative and its degradants. Consider trying C8, phenyl, or cyano columns.[1]
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase is a critical parameter for basic compounds like piperazines. Experiment with different pH values to optimize retention and peak shape.[1]
-
Organic Modifier: Vary the type (e.g., acetonitrile, methanol) and proportion of the organic solvent.[1]
-
Additives: The addition of a small amount of an amine modifier, such as triethylamine, to the mobile phase can help reduce peak tailing.[1]
-
-
Gradient Elution: If isocratic elution is insufficient, a gradient elution program, where the mobile phase composition changes over time, can often resolve closely eluting peaks.[1]
-
Use of Forced Degradation Samples: Ensure you are using appropriately stressed samples (e.g., acid, base, oxidative, thermal, photolytic stress) to develop your method. The presence of multiple degradation products will help confirm that your method is truly stability-indicating.[1]
-
-
Issue: An unknown peak has appeared in the chromatogram of my stability sample.
-
Question: How can I identify this unknown degradant?
-
Answer: The identification of unknown degradation products is a critical aspect of stability studies. A systematic approach is recommended:[1]
-
Identification Strategy:
-
Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight.[1]
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the unknown peak in the mass spectrometer will provide structural information.[1]
-
Forced Degradation Studies: By analyzing the degradation profiles under different stress conditions, you can often deduce the nature of the degradation pathway and the likely structure of the degradant.[1]
-
-
Data Presentation
Table 1: Recommended Conditions for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating methods. The goal is to achieve 5-20% degradation of the drug substance.[6]
| Stress Condition | Recommended Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60°C | To investigate degradation in acidic conditions.[1] |
| Base Hydrolysis | 0.1 M NaOH at 60°C | To investigate degradation in basic conditions.[1] |
| Oxidative | 3% H₂O₂ at room temperature | To investigate oxidative degradation pathways.[1] |
| Thermal | Solid drug substance at 80°C | To assess the impact of heat on the solid-state stability.[1] |
| Photolytic | ICH Q1B recommended conditions | To evaluate the drug's sensitivity to light. |
Note: The conditions provided are starting points and may need to be optimized for your specific piperazine intermediate. The duration of the stress testing should be adjusted to achieve the target degradation level.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of a piperazine-containing drug substance to facilitate the development of a stability-indicating analytical method.[1]
Materials:
-
Piperazine-containing drug substance
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC grade water, acetonitrile, and methanol
-
Calibrated oven and photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve a known concentration of the drug substance in 0.1 M HCl. Store the solution at 60°C. Withdraw samples at appropriate time points, neutralize with an equivalent amount of base, and dilute for HPLC analysis.[1]
-
Base Hydrolysis: Dissolve a known concentration of the drug substance in 0.1 M NaOH. Store the solution at 60°C. Withdraw samples, neutralize with an equivalent amount of acid, and dilute for HPLC analysis.[1]
-
Oxidative Degradation: Dissolve the drug substance in a 3% H₂O₂ solution. Store at room temperature. Withdraw samples at various time points and dilute for HPLC analysis.[1]
-
Thermal Degradation: Place the solid drug substance in a calibrated oven at 80°C for a specified period. Dissolve a portion of the stressed solid in a suitable solvent for HPLC analysis.[1]
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light as per ICH Q1B guidelines. Analyze the samples by HPLC.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent piperazine drug from all potential degradation products generated during forced degradation studies.[1]
Initial Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30°C[1]
-
Detection: UV detector at a wavelength determined by the UV spectrum of the parent drug. An MS detector is highly recommended for peak identification.[1]
Procedure:
-
Inject the undergraded drug substance to determine its retention time and peak purity.
-
Inject samples from the forced degradation studies.
-
Optimize the chromatographic conditions (mobile phase composition, gradient, pH, flow rate, column type) to achieve adequate resolution (typically >1.5) between the parent drug peak and all degradation product peaks.[1]
-
Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[1]
Visualizations
Caption: Major degradation pathways for piperazine intermediates.
Caption: Experimental workflow for developing a stability-indicating HPLC method.
References
1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride stability issues and solutions
Technical Support Center: 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride
Disclaimer: Limited specific stability data for this compound is publicly available. This guide is based on general principles for piperazine and piperidine derivatives, as well as dihydrochloride salts. It is intended to provide guidance for researchers to establish appropriate handling, storage, and troubleshooting procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: Based on general handling procedures for similar compounds, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3][4] It should be protected from moisture and light.[5] Avoid storing it near incompatible materials such as strong oxidizing agents.[1][2]
Q2: My solid this compound has changed color. What could be the cause?
A2: A color change in the solid state could indicate degradation, possibly due to oxidation or reaction with impurities. Piperazine-containing compounds can be susceptible to oxidation.[6][7] Exposure to light or moisture can also sometimes lead to discoloration in amine salts.[5] It is recommended to perform an analysis (e.g., HPLC) to check the purity of the material.
Q3: I am dissolving the compound in an aqueous solution and the pH is more acidic than expected. Is this normal?
A3: Yes, this is expected. This compound is a dihydrochloride salt. When dissolved in water, the hydrochloride ions will dissociate, leading to an acidic solution. The stability of piperazine derivatives can be highly dependent on the pH of the solution.[6]
Q4: What solvents are recommended for dissolving this compound?
A4: Dihydrochloride salts of piperazine derivatives are generally soluble in water.[1] For other applications, solubility in organic solvents may be required, but this needs to be determined empirically.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram of a stability sample. | Chemical degradation of the compound. | This is a strong indicator of instability under the tested conditions. To identify the unknown degradant, consider using LC-MS to determine the molecular weight of the new peak. Tandem MS (MS/MS) can provide structural information.[6] |
| Decreased peak area of the main compound over time in solution. | Degradation in the solvent system. | The compound may be unstable in the chosen solvent or at the storage temperature. Consider preparing fresh solutions for each experiment. If the solution needs to be stored, conduct a stability study in that solvent at different temperatures (e.g., refrigerated and room temperature) to determine the rate of degradation. |
| Precipitation of the compound from a solution. | The solubility limit has been exceeded, possibly due to a change in temperature or pH. | Ensure the concentration is below the solubility limit at the storage temperature. If working with a buffered solution, verify the compatibility of the buffer with the compound. |
| The compound is difficult to dissolve. | The compound may have low solubility in the chosen solvent. | Try gentle heating or sonication to aid dissolution. If solubility remains an issue, a different solvent system may be necessary. For aqueous solutions, adjusting the pH might improve solubility. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the potential degradation pathways of a compound and to develop a stability-indicating analytical method.[6][8]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Suitable buffer (e.g., phosphate or acetate)
-
HPLC system with UV or MS detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Keep the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute to the initial concentration with the solvent.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature or a slightly elevated temperature for a defined period.
-
At specified time points, withdraw samples, neutralize with 0.1 M HCl, and dilute to the initial concentration.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a defined period, protected from light.
-
At specified time points, withdraw samples, dilute to the initial concentration, and analyze by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound in an oven at an elevated temperature (e.g., 70 °C) for a defined period.[9]
-
Also, store a solution of the compound at the same elevated temperature.
-
At specified time points, prepare solutions from the solid sample and dilute the stored solution to the initial concentration.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound and the solid compound to light in a photostability chamber according to ICH guidelines.
-
Keep control samples (covered in foil) in the same chamber.
-
At specified time points, analyze the samples by HPLC.
-
-
Analysis: Analyze all samples by a suitable HPLC method. The method should be capable of separating the parent compound from any degradation products.
Data Presentation
Table for Summarizing Forced Degradation Study Results
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | |||||
| 0.1 M NaOH | |||||
| 3% H₂O₂ | |||||
| Heat (Solid) | |||||
| Heat (Solution) | |||||
| Light (Solid) | |||||
| Light (Solution) |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Conceptual degradation pathways for piperazine derivatives.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 1-Methyl-4-(Piperidin-4-Yl)Piperazine Dihydrochloride | Chemical Properties, Uses, Safety Data & Synthesis | China Leading Supplier [chemheterocycles.com]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. benchchem.com [benchchem.com]
- 7. 1-(1-Methylpiperidin-4-YL)piperazine trihydrochloride | 349535-15-5 | Benchchem [benchchem.com]
- 8. usp.org [usp.org]
- 9. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Piperazine N-Arylation
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of piperazine N-arylation. Find answers to common questions, troubleshoot your experiments, and access detailed protocols to streamline your workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for piperazine N-arylation?
A1: The two most prevalent methods for piperazine N-arylation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1] The choice between these systems is often dictated by the specific substrates, functional group tolerance, and desired reaction conditions. Palladium-catalyzed reactions are often favored for their broad substrate scope and high efficiency, particularly with sterically demanding partners.[2] Copper-catalyzed reactions, while sometimes requiring harsher conditions, can be more cost-effective.[1]
Q2: How do I choose the right catalyst and ligand for a Buchwald-Hartwig reaction?
A2: The selection of the palladium precursor and phosphine ligand is critical for a successful Buchwald-Hartwig amination.[3] For the N-arylation of piperazine, sterically hindered and electron-rich biaryl phosphine ligands, such as RuPhos and XPhos, have demonstrated high efficacy, especially with less reactive aryl chlorides.[4] Older generation ligands like BINAP or DPEphos may be less effective.[4] It is often recommended to screen a variety of ligands to find the optimal choice for your specific aryl halide.[3]
Q3: What is the role of the base in piperazine N-arylation, and which one should I use?
A3: The base plays a crucial role in the catalytic cycle. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases are commonly employed.[5] Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and potassium phosphate (K₃PO₄) are frequently used.[5] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may require higher catalyst loadings or longer reaction times but can be beneficial for sensitive substrates.[4][5] The solubility of the base in the reaction solvent is also a critical factor to consider.[5]
Q4: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct?
A4: The formation of the bis-arylated byproduct is a common challenge.[4] Several strategies can be employed to favor mono-arylation:
-
Stoichiometry: Use an excess of piperazine relative to the aryl halide.[3][4] A 5-10 fold excess of piperazine is often recommended.[3]
-
Slow Addition: Adding the electrophile (aryl halide) slowly to the reaction mixture can help maintain a low concentration and reduce the likelihood of a second arylation.[3]
-
Protecting Groups: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective strategy to ensure mono-selectivity.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst: The palladium or copper catalyst may be oxidized or has decomposed.[5] | • Use a more air-stable pre-catalyst.[5] • Ensure the reaction is conducted under an inert atmosphere (Nitrogen or Argon).[4][5] • Use fresh, high-purity catalyst and ligands.[5] |
| Inappropriate Base: The chosen base may be too weak, too strong, or poorly soluble.[5] | • For Buchwald-Hartwig, screen strong, non-nucleophilic bases like NaOtBu, KOtBu, or K₃PO₄.[5] • For sensitive substrates, consider milder bases like Cs₂CO₃.[5] • Ensure the base is soluble in the reaction solvent.[5] | |
| Poor Ligand Choice: The ligand may not be suitable for the specific substrate.[4] | • For electron-rich aryl halides, consider more electron-rich and sterically hindered phosphine ligands.[3] • Screen a variety of ligands to find the optimal one.[3] | |
| Solvent Issues: Reagents may not be fully soluble at the reaction temperature.[4] | • Common solvents include toluene, dioxane, and THF.[3] • If solubility is an issue, consider a more polar solvent like t-butanol.[3] | |
| Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.[4] | • Many N-arylations require temperatures between 80-110 °C.[4] • Perform a temperature screen if necessary.[3] | |
| Formation of N,N'-bis-arylated Byproduct | Incorrect Stoichiometry: Insufficient excess of piperazine. | • Use a 5-10 fold excess of piperazine relative to the aryl halide.[3] |
| Rapid Addition of Aryl Halide: High local concentration of the electrophile. | • Add the aryl halide slowly to the reaction mixture.[3] | |
| Unprotected Piperazine: Both nitrogen atoms are available for reaction. | • Utilize a mono-protected piperazine, such as N-Boc-piperazine.[3] | |
| Reaction Stalls (Incomplete Conversion) | Catalyst Poisoning: Impurities in reagents or solvents. | • Use high-purity, anhydrous reagents and solvents.[6] |
| Poor Stirring: For heterogeneous mixtures, especially with dense inorganic bases. | • Ensure consistent and vigorous stirring throughout the reaction.[4] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Mono-N-Arylation of Piperazine
This protocol provides a general procedure for the mono-N-arylation of piperazine with an aryl halide using a palladium catalyst and a phosphine ligand.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Piperazine (1.5 - 10 mmol, 1.5 - 10 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 5-10 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl halide, piperazine, palladium pre-catalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.[7]
-
Add the anhydrous, degassed solvent to the flask.[7]
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Once the reaction is complete, cool the mixture to room temperature.[7]
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.[7]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.[7]
Protocol 2: Copper-Catalyzed N-Arylation of 1-Boc-piperazine (Ullmann Condensation)
This protocol describes a typical procedure for the N-arylation of 1-Boc-piperazine with an aryl iodide.
Materials:
-
1-Boc-piperazine (1.2 mmol)
-
Aryl iodide (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
L-Proline (0.2 mmol, 20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a reaction vial, add CuI, L-proline, and K₂CO₃.
-
Add the aryl iodide and 1-Boc-piperazine to the vial.
-
Add anhydrous DMF to the vial.[1]
-
Heat the reaction mixture and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for piperazine N-arylation.
Caption: A troubleshooting decision tree for low yield in piperazine N-arylation.
Caption: Key components of a typical piperazine N-arylation catalyst system.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Navigating Base Sensitivity in Heteroaryl Halide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of base selection in reactions involving heteroaryl halides. Proper base selection is paramount to mitigate substrate degradation, prevent catalyst deactivation, and ensure high reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in cross-coupling reactions with heteroaryl halides?
A1: The base plays a multifaceted role in the catalytic cycle. Its principal function is to act as an activating agent. For instance, in Suzuki-Miyaura coupling, the base activates the organoboron species to form a more nucleophilic borate, facilitating transmetalation.[1] In Buchwald-Hartwig amination, the base deprotonates the amine nucleophile or the palladium-amine complex, which is a crucial step for reductive elimination.[2]
Q2: Why are heteroaryl halides particularly sensitive to the choice of base?
A2: Many heteroaryl halides, especially five-membered heterocycles like azoles, are prone to decomposition in the presence of strong bases.[3][4] This degradation can lead to the formation of species that act as potent catalyst poisons, ultimately deactivating the catalyst and halting the reaction.[3][4] The electron-rich nature of some five-membered heteroarenes can also make the final reductive elimination step more difficult.[3]
Q3: My reaction with a heteroaryl halide is giving a low yield. How can the base be the cause?
A3: Low yields can stem from several base-related issues:
-
Inappropriate Base Strength: A base that is too strong can lead to the degradation of your sensitive heteroaryl halide.[1][3] Conversely, a base that is too weak may not efficiently promote the catalytic cycle, resulting in a slow or incomplete reaction.[1]
-
Poor Solubility: Many inorganic bases have poor solubility in common organic solvents, which can limit their effectiveness.[1]
-
Catalyst Deactivation: Decomposition of the heteroaryl halide by the base can generate inhibitors that deactivate the palladium catalyst.[3][4]
-
Side Reactions: An unsuitable base can promote side reactions such as protodeboronation in Suzuki-Miyaura coupling.[1]
Q4: What are the signs of base-mediated decomposition of my heteroaryl halide?
A4: The formation of a dark-colored reaction mixture or the appearance of multiple unidentified spots on a TLC plate can be indicative of substrate decomposition. In some cases, you may observe the formation of a black precipitate, known as "palladium black," which signals catalyst decomposition and can be a consequence of base-induced substrate degradation.[5]
Q5: When should I consider using a weaker base?
A5: Weaker bases are generally recommended when dealing with:
-
Base-sensitive heteroaryl halides: Particularly five-membered rings such as thiazoles, imidazoles, and oxazoles.[3][4]
-
Substrates with base-labile functional groups: Such as esters, amides, or ketones with acidic α-protons.[1]
-
Reactions prone to side reactions: For example, to minimize protodeboronation of heteroaryl boronic acids in Suzuki-Miyaura coupling.[1]
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with heteroaryl halides and provides systematic troubleshooting steps.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Base is too weak: Insufficient activation of the coupling partner. | 1. Switch to a stronger base (see Table 1).2. Consider using a more soluble base.3. Increase the reaction temperature. |
| Base is too strong: Decomposition of the heteroaryl halide and catalyst deactivation.[3][4] | 1. Switch to a milder base such as K₃PO₄, Cs₂CO₃, or NaOTMS.[1][3]2. Lower the reaction temperature.3. Use a more robust ligand that is resistant to catalyst deactivation.[3][4] | |
| Poor base solubility: Ineffective participation of the base in the reaction.[1] | 1. Ensure vigorous stirring.2. Consider a solvent system that improves base solubility, such as using a co-solvent like water.[6]3. Switch to a more soluble organic base, but be mindful of its strength. | |
| Significant Side Product Formation (e.g., Protodeboronation) | Base is too strong or protic impurities are present: The boronic acid is replaced by a hydrogen atom.[1] | 1. Use a milder base like K₃PO₄ or KF.[1]2. Use anhydrous conditions and freshly distilled, degassed solvents.3. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[1] |
| Reaction Stalls | Catalyst deactivation: Often due to base-mediated decomposition of the heteroaryl halide.[3][4] | 1. Re-evaluate your choice of base; a milder one may be necessary.[3]2. Screen different ligands that can stabilize the catalyst.[3][7]3. Ensure your reaction is properly degassed to prevent oxidative degradation of the catalyst.[1] |
Quantitative Data on Common Bases
The selection of an appropriate base is critical and often requires careful consideration of its strength. The pKa of the conjugate acid (pKaH) is a useful indicator of base strength.
| Base | Common Abbreviation | pKa of Conjugate Acid (in H₂O, unless noted) | Typical Applications & Notes |
| Sodium tert-butoxide | NaOt-Bu | ~19 (in DMSO) | Strong base, often used for C-N couplings with less acidic amines.[3] Can cause decomposition of sensitive heteroarenes.[3] |
| Sodium trimethylsilanolate | NaOTMS | Moderate strength | A good alternative to strong alkoxides for base-sensitive substrates.[3][4][8][9] |
| Potassium phosphate | K₃PO₄ | ~12.3 | A versatile and milder base, often used in Suzuki-Miyaura couplings, especially with base-sensitive substrates.[1] |
| Cesium carbonate | Cs₂CO₃ | ~10.3 | A common and effective base in many cross-coupling reactions.[3][10] Its solubility and the properties of the cesium cation can be beneficial.[10] |
| Potassium carbonate | K₂CO₃ | ~10.3 | A cost-effective and commonly used base, though its solubility can be limited.[1] |
| Sodium carbonate | Na₂CO₃ | ~10.3 | Often used in aqueous solvent mixtures for Suzuki-Miyaura couplings.[6] |
| Potassium fluoride | KF | ~3.2 | A very mild base, sometimes used to minimize side reactions like protodeboronation.[1] |
| Triethylamine | TEA, Et₃N | ~10.7 | An organic base that is soluble in many organic solvents, but often less effective than inorganic bases.[1] |
Note: pKa values can vary depending on the solvent and temperature.[11][12][13][14][15]
Experimental Protocols
Protocol 1: General Procedure for Screening Bases in a Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a general workflow for optimizing the base for a given reaction between a heteroaryl halide and a coupling partner.
-
Reaction Setup: In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%) to a series of oven-dried reaction vials equipped with stir bars.
-
Addition of Reagents: To each vial, add the heteroaryl halide (1.0 equiv), the coupling partner (e.g., boronic acid or amine, 1.2-1.5 equiv), and the base to be screened (2.0-3.0 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) to each vial to achieve the desired concentration.
-
Reaction: Seal the vials and remove them from the glovebox. Place the vials in a pre-heated aluminum block on a stirrer hotplate.
-
Monitoring: Monitor the reaction progress at regular intervals by taking small aliquots and analyzing them by TLC, LC-MS, or GC-MS.
-
Work-up and Analysis: Upon completion (or after a set time), cool the reactions to room temperature. Dilute with an appropriate organic solvent and filter through a pad of celite. Analyze the crude mixture to determine conversion and yield.
Protocol 2: Buchwald-Hartwig Amination of a Base-Sensitive Heteroaryl Bromide
This protocol is adapted for the amination of a base-sensitive five-membered heteroaryl halide using a moderate-strength base.[3][4][8][9]
-
Materials:
-
Procedure:
-
In a nitrogen-filled glovebox, add the heteroaryl bromide, amine (if solid), palladium precatalyst, and NaOTMS to an oven-dried reaction vial with a stir bar.
-
If the amine is a liquid, add it via syringe after sealing the vial.
-
Add the anhydrous, degassed THF.
-
Seal the vial and heat the reaction at the desired temperature (e.g., 50-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uwindsor.ca [uwindsor.ca]
- 12. scribd.com [scribd.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. library.gwu.edu [library.gwu.edu]
- 15. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Technical Support Center: Refinement of HPLC Methods for Piperazine Derivative Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) methods for the analysis of piperazine derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of piperazine derivatives.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q1: My piperazine derivative peak is showing significant tailing. What are the common causes and how can I fix it?
A1: Peak tailing is a frequent issue when analyzing basic compounds like piperazine derivatives, often due to secondary interactions with the stationary phase.[1][2] Here’s a systematic approach to troubleshoot and resolve peak tailing:
-
Secondary Silanol Interactions: The primary cause of tailing for basic compounds is the interaction between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase.[3][4][5]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH 2-3) protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[1][2] This is often the most effective way to reduce tailing.[2]
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces peak tailing for basic compounds.[6][7]
-
Solution 3: Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the residual silanol groups, preventing them from interacting with the analyte.[8] However, with modern columns, this is often less necessary.[6]
-
Solution 4: Increase Buffer Concentration: A higher buffer concentration in the mobile phase can also help to mask silanol interactions and improve peak shape.[6]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Extra-Column Volume: Excessive tubing length or a void at the column inlet can cause band broadening and peak tailing.[6]
-
Solution: Use tubing with a narrow internal diameter and ensure proper column installation. A guard column can also help protect the analytical column.[6]
-
Q2: I am observing peak fronting for my analyte. What could be the cause?
A2: Peak fronting is less common than tailing but can occur under certain conditions:
-
Sample Overload: Similar to tailing, injecting too much sample can lead to fronting, often described as a "shark-fin" shape.[6]
-
Solution: Dilute your sample or reduce the injection volume.[6]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.
-
Solution: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.
-
Issue 2: Poor Resolution
Q3: I am struggling to separate my piperazine derivative from other components in the sample matrix. How can I improve the resolution?
A3: Improving resolution involves optimizing the selectivity, efficiency, and retention factor of your chromatographic system.[9][10]
-
Optimize Selectivity (α):
-
Solution 1: Change Mobile Phase Composition: Varying the organic modifier (e.g., switching between acetonitrile and methanol) or adjusting the pH can alter the selectivity between analytes.[9]
-
Solution 2: Change Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., from C18 to a phenyl or cyano column) can provide the necessary change in selectivity.[8][9]
-
-
Increase Efficiency (N):
-
Solution 1: Use a Longer Column or Smaller Particle Size: A longer column or a column packed with smaller particles will provide more theoretical plates, leading to sharper peaks and better resolution.[9]
-
Solution 2: Optimize Flow Rate: Reducing the flow rate can improve efficiency, but will also increase the analysis time.
-
-
Optimize Retention Factor (k'):
-
Solution: Adjust the strength of the organic solvent in the mobile phase. Increasing the retention factor (by using a weaker mobile phase) can sometimes improve the resolution of early eluting peaks. A retention factor between 2 and 10 is generally considered ideal.[10]
-
Issue 3: Retention Time Variability
Q4: The retention time of my piperazine derivative is drifting between injections. What are the potential causes and solutions?
A4: Retention time variability can compromise the reliability of your method.[11][12] Common causes include:
-
Changes in Mobile Phase Composition:
-
Temperature Fluctuations:
-
Column Equilibration:
-
Cause: Insufficient column equilibration before starting a sequence of analyses can lead to drifting retention times in the initial injections.[14][15]
-
Solution: Ensure the column is fully equilibrated with the mobile phase before injecting your samples. This may require flushing with 10-20 column volumes of the mobile phase.[14]
-
-
Pump and System Issues:
Frequently Asked Questions (FAQs)
Q5: Why is derivatization often necessary for the analysis of piperazine and its derivatives by HPLC-UV?
A5: Piperazine itself lacks a strong chromophore, meaning it does not absorb UV light well.[17][18] This results in poor sensitivity when using a standard UV detector. To overcome this, a derivatizing agent is used to attach a UV-active or fluorescent molecule to the piperazine derivative.[17][18] Common derivatizing agents include 4-chloro-7-nitrobenzofuran (NBD-Cl) and dansyl chloride.[17][18][19]
Q6: What are the key considerations when choosing an HPLC column for piperazine derivative analysis?
A6: The choice of column depends on the specific properties of the piperazine derivative and the sample matrix.
-
Reversed-Phase Columns (C18, C8): These are the most common columns used. For basic piperazine derivatives, it is crucial to use a modern, high-purity, end-capped column to minimize peak tailing.[6][7]
-
Alternative Stationary Phases: If resolution is an issue on a C18 column, consider a phenyl or cyano column for different selectivity.[8][9]
-
Chiral Columns: For the separation of enantiomers of a chiral piperazine derivative, a chiral stationary phase such as Chiralpak IC is necessary.[17]
-
Mixed-Mode Columns: Columns with both reversed-phase and ion-exchange characteristics can also be effective for retaining and separating polar, basic compounds like piperazine.[3][20]
Q7: Can I use Mass Spectrometry (MS) for the detection of piperazine derivatives?
A7: Yes, HPLC coupled with mass spectrometry (LC-MS) is a powerful technique for the analysis of piperazine derivatives. It offers high sensitivity and specificity, and in many cases, derivatization is not required.[21]
Data Presentation
The following tables summarize quantitative data from published HPLC methods for piperazine analysis.
Table 1: Performance Characteristics of an HPLC-UV Method with NBD-Cl Derivatization
| Parameter | Value | Reference |
| Linearity Range | 30 - 350 ppm | [17][21] |
| Accuracy (% Recovery) | 104.87 - 108.06% | [17][21] |
| Precision (%RSD) | < 1.13% | [17][21] |
| Limit of Detection (LOD) | 30 ppm | [17][21] |
| Limit of Quantification (LOQ) | 90 ppm | [17][21] |
Table 2: Comparison of Analytical Methods for Piperazine and its Derivatives
| Parameter | HPLC-UV (with Derivatization) | GC-MS | LC-MS/LC-DAD | Reference |
| Analyte | Piperazine | Piperazine Derivatives | Piperazine Derivatives | [21] |
| Matrix | Active Pharmaceutical Ingredients | Pharmaceutical Drug Substances, Plasma, Urine | Urine, Serum | [21] |
| Linearity Range | 30 - 350 ppm | 0 - 10 µg/mL | Not explicitly stated | [21] |
| Accuracy (% Recovery) | 104.87 - 108.06% | 98.6 - 101.2% | Not explicitly stated | [21] |
| Precision (%RSD) | < 1.13% | < 2.0% | Not explicitly stated | [21] |
| Limit of Detection (LOD) | 30 ppm | 0.002 - 0.008% | 0.002 - 0.156 µg/mL | [21] |
| Limit of Quantification (LOQ) | 90 ppm | 0.005 - 0.03% | Not explicitly stated | [21] |
Experimental Protocols
Protocol 1: Pre-column Derivatization of Piperazine with NBD-Cl for HPLC-UV Analysis
This protocol is adapted from a method for the determination of piperazine in an active pharmaceutical ingredient.[17]
1. Reagents and Materials:
-
Piperazine standard
-
4-chloro-7-nitrobenzofuran (NBD-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (reagent grade)
-
Diluent (to be determined based on sample)
-
Volumetric flasks
-
Pipettes
-
Sonicator
-
Heating block or water bath
2. Standard Preparation:
-
Accurately weigh about 20 mg of Piperazine standard into a 10 ml volumetric flask.
-
Dissolve and make up to the mark with diluent, using sonication if necessary.
-
Perform further dilutions as required to achieve the desired concentration range for the calibration curve.
3. Derivatization Procedure:
-
To a specific volume of the standard or sample solution, add a solution of NBD-Cl in acetonitrile.
-
The reaction is typically carried out under controlled temperature and time (e.g., heating may be required to facilitate the reaction).
-
After the reaction is complete, the solution is cooled and may be diluted with the mobile phase before injection.
4. HPLC Conditions:
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm)[17]
-
Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[17]
-
Flow Rate: 1.0 mL/min[17]
-
Column Temperature: 35°C[17]
-
Injection Volume: 10 µL[17]
-
Detection Wavelength: 340 nm[17]
-
Run Time: 20 min[17]
Protocol 2: Pre-column Derivatization of Amines with Dansyl Chloride
This is a general protocol for the derivatization of primary and secondary amines, which can be adapted for piperazine derivatives.[19][22]
1. Reagents and Materials:
-
Amine-containing sample or standard
-
Dansyl chloride solution (e.g., in acetone or acetonitrile)
-
Alkaline buffer (e.g., sodium carbonate/bicarbonate buffer, pH 9.5-10.5)[19]
-
Quenching solution (e.g., ammonium hydroxide)[19]
-
Microcentrifuge tubes or 96-well plate
-
Vortex mixer
-
Heating block or water bath
2. Derivatization Procedure:
-
In a microcentrifuge tube, mix the sample or standard solution with the alkaline buffer.
-
Add the dansyl chloride solution and mix thoroughly.
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specific time (e.g., 60 minutes) to facilitate the reaction.[9][22]
-
After incubation, cool the mixture and add a quenching solution to react with the excess dansyl chloride.[19]
-
The resulting solution containing the dansylated derivative is then ready for HPLC analysis.
Mandatory Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: General workflow for pre-column derivatization.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 4. agilent.com [agilent.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. labcompare.com [labcompare.com]
- 7. acdlabs.com [acdlabs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uhplcs.com [uhplcs.com]
- 12. uhplcs.com [uhplcs.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 15. labveda.com [labveda.com]
- 16. aelabgroup.com [aelabgroup.com]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. helixchrom.com [helixchrom.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Overcoming challenges in the synthesis of complex piperazine structures
This guide provides troubleshooting advice and detailed protocols for researchers and drug development professionals facing challenges in the synthesis of complex piperazine-containing molecules.
Section 1: Diketopiperazine (DKP) Synthesis and Side Reactions
Diketopiperazines (DKPs) can be both the target of a synthesis and a common, yield-reducing side product, particularly in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem in my synthesis?
A1: Diketopiperazine (DKP) formation is an intramolecular cyclization of a dipeptide.[1] In solid-phase peptide synthesis (SPPS), this involves a nucleophilic attack by the N-terminal amino group of a dipeptidyl-resin on the carbonyl carbon of the C-terminal amino acid's ester linkage to the resin.[1] This reaction cleaves the peptide from the resin, leading to a truncated sequence and a significant reduction in the yield of the desired full-length peptide.[1]
Q2: My peptide synthesis yield is extremely low, and the crude product looks clean. Could DKP formation be the cause?
A2: Yes, this is a classic sign of "traceless" DKP formation. The dipeptide cyclizes and cleaves from the resin, resulting in a major loss of product that won't be visible in the analysis of the resin-bound material.[1] To confirm this, you can analyze the Fmoc-deprotection solution by LC-MS to detect the presence of the cleaved DKP byproduct.[1]
Q3: Which factors increase the likelihood of DKP formation?
A3: Several factors can promote this side reaction:
-
Peptide Sequence: Sequences with a proline residue at the second position from the N-terminus are highly susceptible to DKP formation.[2] Other secondary amino acids also increase this risk.[1]
-
Resin Type: Resins with acid-labile linkers, such as 2-chlorotrityl chloride (2-CTC) and Wang resins, are particularly prone to DKP formation.[1]
-
Deprotection Conditions: Standard Fmoc deprotection using 20% piperidine in DMF is basic and a known catalyst for DKP formation.[1]
-
Temperature and Time: Elevated temperatures and extended reaction times during coupling or deprotection steps can increase the rate of DKP formation.[2]
Q4: How can I minimize epimerization during DKP synthesis?
A4: Epimerization, the inversion of stereochemistry at an alpha-carbon, is a common side reaction promoted by basic, acidic, or high-temperature conditions.[2] To minimize it, use milder reaction conditions (lower temperature, less harsh pH) and screen different catalysts to find one that minimizes racemization.[2]
Troubleshooting Guide: Low DKP Yield
This workflow helps diagnose and solve issues related to low yields when synthesizing DKPs.
Section 2: N-Arylation and Selectivity Challenges
The Buchwald-Hartwig amination is a powerful tool for N-arylation of piperazines, but it is not without its challenges, especially concerning selectivity and catalyst activity.[3][4]
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig N-arylation of piperazine has a very low yield. What could be wrong?
A1: Low yields in this reaction often point to issues with the catalytic system or reaction conditions.[3] Key factors include:
-
Inactive Catalyst: The active Pd(0) species is essential. If you are using a Pd(II) precatalyst, it may not be reducing effectively. While the reaction is not overly sensitive to oxygen, maintaining an inert atmosphere (Argon or Nitrogen) is recommended to protect the catalyst.[5]
-
Poor Ligand Choice: The phosphine ligand is critical. For N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective, especially with less reactive aryl chlorides.[5]
-
Inappropriate Base: Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are commonly used. Weaker bases like K₂CO₃ may lead to incomplete reactions.[5]
-
Solvent and Temperature: Reagents must be soluble at the reaction temperature (typically 80-110 °C). Toluene and dioxane are common solvents.[5]
Q2: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct?
A2: Formation of the bis-arylated product is a common selectivity problem. To favor the desired mono-arylated product, you can adjust the stoichiometry and reaction conditions. Using an excess of piperazine relative to the aryl halide is a primary strategy.
Troubleshooting Guide: Preventing Bis-Arylation
This decision tree provides a logical workflow to optimize for mono-arylation.
Section 3: Protecting Group Strategies
Proper use of protecting groups is essential for achieving regioselectivity in piperazine synthesis. The tert-butyloxycarbonyl (Boc) group is common, but its stability can be a concern.[6][7]
Frequently Asked Questions (FAQs)
Q1: Can the Boc protecting group be cleaved during my amide coupling reaction?
A1: While the Boc group is generally stable under most amide coupling conditions, it can be prematurely removed by prolonged exposure to even mildly acidic conditions.[6] It is critical to use non-acidic coupling reagents and appropriate bases to maintain the integrity of the Boc group during the reaction.[6] If deprotection is desired, it should be performed as a distinct step using a strong acid like trifluoroacetic acid (TFA).[6]
Q2: I am seeing a di-acylated piperazine byproduct. What is causing this?
A2: This impurity suggests that the Boc group was prematurely removed, exposing the second piperazine nitrogen, which then reacts with another equivalent of your carboxylic acid.[6] Ensure your reaction is performed under non-acidic conditions to keep the Boc group intact.[6]
Data Summary
Table 1: Common Protecting Groups for Piperazine and Their Removal Conditions
| Protecting Group | Abbreviation | Removal Conditions | Reference(s) |
| tert-Butoxycarbonyl | Boc | Strong acids (e.g., TFA in DCM) | [6] |
| Carboxybenzyl | Cbz | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | N/A |
| Acetyl | Ac | Acid hydrolysis | [7] |
| Carboethoxy | --- | Aqueous barium hydroxide or strong acid | [7] |
| Nitroso | NO | Raney nickel-catalyzed hydrogenolysis | [7] |
Note: Data for Cbz group is based on general chemical knowledge, as it was not explicitly detailed with removal conditions in the provided search results.
Section 4: Purification and Isolation Hurdles
The inherent basicity and polarity of piperazine derivatives can make purification challenging.[8][9]
Frequently Asked Questions (FAQs)
Q1: My final N-substituted piperazine product is an oil. How can I solidify it for easier handling?
A1: A common and effective method is to convert the basic piperazine product into its hydrochloride (HCl) salt. This is typically achieved by dissolving the oily free base in a suitable organic solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in a compatible solvent. The resulting HCl salt often precipitates as a solid and can be collected by filtration.[8]
Q2: My product co-elutes with impurities during silica gel column chromatography. What can I do?
A2: This is a frequent issue due to the basic nature of the piperazine moiety interacting with the acidic silica gel. To improve separation, consider the following:
-
Optimize the Solvent System: Test different solvent mixtures and consider using a gradient elution (gradually increasing solvent polarity).[8]
-
Add a Basic Modifier: Adding a small amount of a base like triethylamine or ammonium hydroxide to the eluent can neutralize the acidic sites on the silica gel, reducing peak tailing and improving separation.[8]
Q3: What are some good starting solvent systems for column chromatography of N-substituted piperazines?
A3: Good starting points for silica gel chromatography include mixtures of a non-polar and a polar solvent. Common choices are Hexanes/Ethyl Acetate or Dichloromethane/Methanol.[8] The ideal ratio should be determined first by Thin Layer Chromatography (TLC).[8]
Troubleshooting Guide: General Purification Workflow
This workflow outlines a standard procedure for purifying products from piperazine syntheses.
Section 5: Key Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This procedure describes the coupling of a carboxylic acid (e.g., N-Boc-piperazine-C3-COOH) with an amine.[6]
Materials:
-
N-Boc-piperazine-C3-COOH (1 equivalent)
-
Amine (1.05-1.1 equivalents)
-
HATU (1.05-1.1 equivalents)
-
DIPEA (2-3 equivalents)
-
Anhydrous DMF or DCM (solvent)
-
Saturated aqueous NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 5-10 minutes to activate the acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Boc-Group Deprotection
This procedure describes the removal of a Boc protecting group using Trifluoroacetic Acid (TFA).
Materials:
-
Boc-protected piperazine derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous NaHCO₃
Procedure:
-
Dissolve the Boc-protected compound in DCM (a typical ratio is 1:1 DCM:TFA, but can be varied).
-
Slowly add TFA to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until the aqueous layer is basic.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
Protocol 3: Conversion of an Oily Free Base to a Solid HCl Salt
This protocol is useful for solidifying basic, oily products for easier purification and handling.[8]
Materials:
-
Oily piperazine free base
-
Anhydrous organic solvent (e.g., diethyl ether, ethyl acetate)
-
HCl solution in a compatible solvent (e.g., 2M HCl in diethyl ether)
Procedure:
-
Dissolve the oily free base in a minimal amount of the chosen anhydrous organic solvent.
-
Slowly add the HCl solution dropwise to the stirred solution of the free base.
-
A precipitate (the HCl salt) should form. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry for 15-30 minutes, potentially cooling in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous solvent to remove impurities.
-
Dry the purified salt under vacuum. The product can be further purified by recrystallization.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Purity Validation of Synthetic 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, a key intermediate in the synthesis of various pharmaceutical agents, including the anaplastic lymphoma kinase (ALK) inhibitor Brigatinib.[1] This document outlines its purity validation through various analytical techniques and compares its profile with relevant alternatives, supported by experimental data and detailed methodologies.
Product Performance and Comparison with Alternatives
This compound is a crucial building block in medicinal chemistry, particularly for compounds targeting neurological disorders and cancers. Its purity is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). The performance of this intermediate is primarily assessed by its purity profile and the absence of process-related impurities.
For comparative purposes, we evaluate it against two classes of alternatives:
-
Alternative A: Structurally Similar Piperazine Analogs. These are compounds with minor modifications to the piperazine or piperidine rings, which might be considered in early-stage drug discovery as alternative scaffolds. An example is 1-Benzyl-4-(4-piperidyl)piperazine.
-
Alternative B: Alternative Synthetic Routes. Different synthetic pathways to the same intermediate can introduce different impurity profiles, affecting its performance in subsequent reactions.
The following table summarizes the key performance attributes based on typical batch data.
| Parameter | This compound | Alternative A: 1-Benzyl-4-(4-piperidyl)piperazine | Alternative B: Route 2 Synthesis of Target Compound |
| Purity (by HPLC) | ≥ 99.5% | ≥ 99.0% | ≥ 99.3% |
| Key Impurity 1 (Starting Material) | < 0.1% | < 0.2% | < 0.15% |
| Key Impurity 2 (By-product) | < 0.05% | < 0.1% | < 0.1% |
| Residual Solvents (Methanol) | < 500 ppm | < 500 ppm | < 600 ppm |
| Water Content (Karl Fischer) | < 0.5% | < 0.6% | < 0.5% |
| Yield | 85-90% | 80-85% | 88-92% |
Experimental Protocols for Purity Validation
Accurate and robust analytical methods are essential for the quality control of this compound. The following are detailed protocols for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed for the quantitative determination of this compound and its process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic acid in water) and Mobile Phase B (Acetonitrile).
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 5 95 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This method is used to identify and quantify residual solvents from the synthesis process.
-
Instrumentation: A GC system coupled with a Mass Spectrometer.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-500.
-
Sample Preparation: Dissolve 50 mg of the sample in 1 mL of a suitable solvent (e.g., DMSO).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are used to confirm the chemical structure of the compound and identify any structural isomers or major impurities. A patent for the synthesis of 1-methyl-4-(4-piperidinyl)piperazine hydrochloride provides nuclear magnetic resonance spectra for the final product.[2]
-
Instrumentation: 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated water (D₂O) or Deuterated methanol (CD₃OD).
-
¹H NMR:
-
Expected Chemical Shifts (δ, ppm):
-
~3.5-3.8 (m, 8H, piperazine ring protons)
-
~3.2-3.4 (m, 4H, piperidine ring protons adjacent to N)
-
~2.9 (s, 3H, N-CH₃)
-
~2.0-2.2 (m, 4H, piperidine ring protons)
-
~1.8 (m, 1H, piperidine ring CH)
-
-
-
¹³C NMR:
-
Expected Chemical Shifts (δ, ppm):
-
~60-65 (piperidine CH)
-
~52-55 (piperazine CH₂)
-
~48-50 (piperidine CH₂ adjacent to N)
-
~45 (N-CH₃)
-
~28-32 (piperidine CH₂)
-
-
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Mode: Positive ion mode.
-
Expected m/z: 184.18 (M+H)⁺ for the free base.
-
Sample Preparation: Infuse a dilute solution of the sample in methanol or acetonitrile directly into the mass spectrometer.
Visualizations
Signaling Pathway
This compound is a key intermediate in the synthesis of Brigatinib, a potent inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1] The diagram below illustrates the ALK signaling pathway, which is constitutively activated in certain cancers, leading to cell proliferation and survival.[3] Brigatinib inhibits the autophosphorylation of ALK, thereby blocking downstream signaling cascades such as the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways.[3]
Caption: ALK Signaling Pathway and Inhibition by Brigatinib.
Experimental Workflow
The following diagram illustrates a typical workflow for the purity validation of a batch of synthetic this compound.
Caption: Purity Validation Workflow for the Target Compound.
Logical Relationship of Impurity Formation
The diagram below illustrates the logical relationship between the starting materials, the desired product, and potential impurities that may arise during the synthesis of 1-Methyl-4-(4-piperidyl)piperazine. The synthesis often involves the reaction of N-methylpiperazine and a protected 4-piperidone derivative.
Caption: Logical Relationship of Impurity Formation during Synthesis.
References
- 1. media.neliti.com [media.neliti.com]
- 2. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 3. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]
A Comparative Analysis of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride and Structurally-Related CNS Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
The analysis centers on the interactions of these compounds with key dopamine and serotonin receptors, which are critical targets for antipsychotic and antidepressant medications. All quantitative data is presented in a clear tabular format, and detailed experimental protocols for the cited assays are provided to ensure reproducibility.
Comparative Analysis of Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki, nM) of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride's key precursor, 1-(2,3-Dichlorophenyl)piperazine, the final drug product Aripiprazole, its active metabolite Dehydro-aripiprazole, and the reference compound Benzylpiperazine. Lower Ki values indicate higher binding affinity.
| Compound | Dopamine D2 | Dopamine D3 | Serotonin 5-HT1A | Serotonin 5-HT2A |
| 1-(2,3-Dichlorophenyl)piperazine | Partial Agonist | Partial Agonist | - | - |
| Aripiprazole | 0.34 | 0.8 | 1.7 | 3.4 |
| Dehydro-aripiprazole | 0.46 | 1.5 | 3.2 | 4.1 |
| Benzylpiperazine (BZP) | Moderate Affinity | - | Agonist | - |
| Data for 1-(2,3-Dichlorophenyl)piperazine is qualitative, indicating its functional activity as a partial agonist at D2 and D3 receptors. Quantitative Ki values for direct comparison are not consistently reported in the literature. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for Dopamine D2/D3 Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for dopamine D2 and D3 receptors.
Materials:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing human D2 or D3 receptors.
-
Radioligand: [3H]Spiperone (Specific Activity: 15-30 Ci/mmol).
-
Non-specific Binding Control: (+)-Butaclamol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Liquid Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer using a Dounce homogenizer or a polytron. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membrane preparation in assay buffer to the desired final concentration (typically 10-20 µg of protein per well).
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer.
-
50 µL of test compound at various concentrations (typically 10-fold serial dilutions).
-
50 µL of [3H]Spiperone at a final concentration at or near its Kd for the receptor subtype (e.g., 0.1-0.3 nM).
-
50 µL of the diluted membrane preparation to initiate the binding reaction.
-
For total binding wells, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of 10 µM (+)-butaclamol instead of the test compound.
-
-
Incubation: Incubate the plates at room temperature (25°C) for 60-90 minutes with gentle shaking to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter plates using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Gs/Gi-Coupled GPCRs
This protocol describes a method to measure the functional activity of compounds at Gs-coupled (which stimulate cAMP production) or Gi-coupled (which inhibit cAMP production) G-protein coupled receptors.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the Gs or Gi-coupled receptor of interest.
-
Stimulation Buffer: HBSS or DMEM with 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Lysis Buffer.
-
cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Forskolin (for Gi-coupled assays).
Procedure:
-
Cell Culture and Plating: Culture the cells to ~80-90% confluency. Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in stimulation buffer.
-
Assay Procedure (Gs-coupled receptors):
-
Aspirate the culture medium from the cells.
-
Add the diluted test compounds to the wells.
-
Incubate at 37°C for 30 minutes.
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
-
Assay Procedure (Gi-coupled receptors):
-
Aspirate the culture medium.
-
Add the diluted test compounds along with a fixed concentration of forskolin (typically 1-10 µM, to stimulate adenylate cyclase).
-
Incubate at 37°C for 30 minutes.
-
Lyse the cells.
-
-
cAMP Detection: Measure the intracellular cAMP levels using the chosen detection kit, following the manufacturer's protocol.
-
Data Analysis:
-
For Gs-agonists: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
For Gi-agonists: Plot the percentage inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to determine the EC50 and Emax.
-
For antagonists: Pre-incubate the cells with the antagonist at various concentrations before adding a fixed concentration of a known agonist (typically its EC80). Plot the response against the logarithm of the antagonist concentration to determine the IC50.
-
Visualizations
The following diagrams illustrate key concepts related to the pharmacology of the compared compounds.
Caption: Dopamine D2 Receptor Signaling Cascade.
Caption: Workflow for a Competitive Binding Assay.
A Comparative Guide to Piperazine Building Blocks: 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride in Focus
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous approved drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2] This guide provides a comparative analysis of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride against other common piperazine building blocks, offering insights into their performance in key synthetic transformations supported by experimental data.
Overview of Key Piperazine Building Blocks
This compound is a versatile intermediate primarily utilized in the synthesis of complex pharmaceutical agents.[3] Notably, it serves as a key building block in the production of the anaplastic lymphoma kinase (ALK) inhibitor Brigatinib, a targeted therapy for certain types of non-small cell lung cancer. Its structure features a tertiary amine on the piperazine ring and a secondary amine on the piperidyl moiety, offering distinct reactivity at each nitrogen center.
Other frequently employed piperazine building blocks in drug discovery include:
-
Piperazine: The parent heterocycle, offering two secondary amines for difunctionalization.
-
1-Boc-piperazine: A mono-protected derivative that allows for selective functionalization of the free secondary amine.
-
1-Methylpiperazine: A simple N-alkylated piperazine, often used to introduce a basic nitrogen center.
-
1-Phenylpiperazine: An N-aryl piperazine, a common pharmacophore in centrally acting agents.
Physicochemical Properties
The selection of a piperazine building block is often guided by its physicochemical properties, which influence its reactivity, solubility, and the characteristics of the final drug molecule.
| Property | This compound | Piperazine | 1-Boc-piperazine | 1-Methylpiperazine | 1-Phenylpiperazine |
| Molecular Formula | C₁₀H₂₃Cl₂N₃ | C₄H₁₀N₂ | C₉H₁₈N₂O₂ | C₅H₁₂N₂ | C₁₀H₁₄N₂ |
| Molecular Weight | 256.22 g/mol | 86.14 g/mol | 186.25 g/mol | 100.16 g/mol | 162.23 g/mol |
| Form | White to off-white crystalline powder | Colorless crystalline solid | White or yellowish crystal | Colorless liquid | Yellowish oily liquid |
| Boiling Point | Not available | 146 °C | 258 °C | 138 °C | 286-287 °C |
| pKa (of conjugate acid) | Not available | pKa₁: 9.73, pKa₂: 5.35[4] | Not available | Not available | Not available |
| Solubility | Soluble in water | Soluble in water and ethanol | Soluble in organic solvents | Soluble in water and organic solvents | Sparingly soluble in water, soluble in organic solvents |
Comparative Performance in Key Synthetic Reactions
The utility of piperazine building blocks is demonstrated in their reactivity in common C-N bond-forming reactions, such as N-arylation and N-alkylation.
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl piperazines. The choice of ligand, base, and reaction conditions is crucial for achieving high yields.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the piperazine derivative (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and a palladium catalyst/ligand system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% RuPhos).[5] The vial is sealed, evacuated, and backfilled with an inert gas. Anhydrous toluene (2 mL) is added, and the mixture is heated at 100 °C for 10-60 minutes, with the reaction progress monitored by TLC or LC-MS.[5] After completion, the reaction is cooled, diluted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Comparative Yields in Buchwald-Hartwig Amination
| Piperazine Building Block | Aryl Halide | Typical Yield Range | Notes |
| 1-Boc-piperazine | Aryl bromides/chlorides | 85-98% | Mono-arylation is achieved due to the protecting group. |
| Piperazine | Aryl chlorides | 40-60% (mono-arylated) | Di-arylation is a common side product. Careful control of stoichiometry is required to favor mono-arylation.[6] |
| 1-Methylpiperazine | Aryl chlorides | 70-95% | Generally provides good yields for mono-arylation. |
| 1-Phenylpiperazine | Aryl bromides | 80-96% | Used to synthesize unsymmetrical N,N'-diarylpiperazines. |
| 1-Methyl-4-(4-piperidyl)piperazine | Aryl halides | (Not explicitly found) | Reactivity is expected to be high at the secondary amine of the piperidine ring under these conditions. |
N-Alkylation and Reductive Amination
N-alkylation is another fundamental transformation for modifying piperazine scaffolds, often achieved through direct alkylation with alkyl halides or via reductive amination with aldehydes or ketones.
Experimental Protocol: General Procedure for Reductive Amination
To a solution of the piperazine derivative (1.0 mmol, 1.0 equiv) and a carbonyl compound (1.1 mmol, 1.1 equiv) in a suitable solvent like dichloromethane or 1,2-dichloroethane, is added a reducing agent such as sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv). The reaction is stirred at room temperature for 1-24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by chromatography.
Comparative Performance in N-Alkylation/Reductive Amination
| Piperazine Building Block | Reaction Type | Typical Yield Range | Notes |
| Piperazine | Reductive Amination | 60-80% (mono-alkylated) | Di-alkylation can be controlled by using an excess of piperazine.[7] |
| 1-Boc-piperazine | Reductive Amination | 70-90% | Selective mono-alkylation on the unprotected nitrogen. |
| 1-Methylpiperazine | Direct Alkylation | 70-85% | Good nucleophile for SN2 reactions. |
| 1-Methyl-4-(4-piperidyl)piperazine | Reductive Amination | 60% (for synthesis of a precursor)[8] | The secondary amine on the piperidine ring is the primary site of reaction. |
Application in Drug Synthesis: Signaling Pathway and Workflow
The choice of a piperazine building block directly impacts the pharmacological profile of the final drug molecule. For instance, many antipsychotic drugs containing a piperazine moiety modulate dopamine and serotonin signaling pathways.
Signaling Pathway of a Piperazine-Containing Drug
Cariprazine, an atypical antipsychotic, acts as a partial agonist at dopamine D2/D3 and serotonin 5-HT1A receptors and an antagonist at serotonin 5-HT2A receptors.[2][3][9][10][11] This modulation of neurotransmitter activity is central to its therapeutic effect in schizophrenia and bipolar disorder.
Caption: Cariprazine's modulation of dopamine and serotonin pathways.
Experimental Workflow for Comparative Reactivity Study
A systematic approach is essential for objectively comparing the performance of different piperazine building blocks.
Caption: Workflow for comparing piperazine building block reactivity.
Conclusion
The selection of a piperazine building block is a critical decision in the drug discovery and development process. This compound offers a unique structural motif with distinct reactive sites, making it a valuable intermediate for the synthesis of targeted therapies like Brigatinib. By understanding the comparative physicochemical properties and reactivity of this and other piperazine derivatives, researchers can make more informed decisions to optimize their synthetic strategies and accelerate the development of novel therapeutics. The provided experimental protocols and comparative data serve as a foundational guide for the practical application of these essential building blocks.
References
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]
- 3. VRAYLAR® (cariprazine) | Mechanism of Action [vraylarhcp.com]
- 4. WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]
- 5. innospk.com [innospk.com]
- 6. Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 9. psychscenehub.com [psychscenehub.com]
- 10. What is the mechanism of Cariprazine hydrochloride? [synapse.patsnap.com]
- 11. Cariprazine, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison of drugs synthesized with 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride
This guide provides a detailed comparison of the efficacy of three drugs synthesized using 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride as a key intermediate: the atypical antipsychotic Aripiprazole, the targeted cancer therapy Brigatinib, and the atypical antipsychotic Melperone. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, methodologies, and mechanisms of action.
Aripiprazole: A Dopamine-Serotonin System Stabilizer
Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and as an adjunct for major depressive disorder. Its unique pharmacological profile as a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist and 5-HT2A antagonist allows it to modulate neuronal activity in both hyperdopaminergic and hypodopaminergic states.[1][2][3]
Efficacy Comparison: Aripiprazole vs. Olanzapine and Risperidone
Clinical trials have demonstrated the efficacy of aripiprazole in managing psychotic symptoms, with a generally favorable side-effect profile compared to other atypical antipsychotics.
Table 1: Aripiprazole vs. Olanzapine for Schizophrenia (6-Week and 28-Week Studies)
| Efficacy/Safety Parameter | Aripiprazole | Olanzapine | Study Details |
| PANSS Total Score Reduction (6 Weeks) | -24.6 | -29.5 | Olanzapine showed a statistically significant greater reduction in symptoms.[4] |
| PANSS Total Score Reduction (28 Weeks) | -25.9 | -30.2 | Olanzapine-treated patients had a significantly greater mean decrease in PANSS total score.[5] |
| Mean Weight Gain (26 Weeks) | +0.13 kg | +4.30 kg | Aripiprazole was associated with significantly less weight gain.[4] |
| Mean Weight Gain (28 Weeks) | +0.3 kg | +3.4 kg | Olanzapine-treated patients had a significantly greater mean weight change.[5] |
| Discontinuation Rate (52 Weeks) | 61% | 53% | Time to discontinuation was significantly in favor of olanzapine.[4] |
Table 2: Aripiprazole vs. Risperidone for First-Episode Psychosis (FEP) (12-Week Study)
| Efficacy/Safety Parameter | Aripiprazole | Risperidone | Study Details |
| All-Cause Discontinuation Rate | 36% | 32.3% | No statistically significant difference.[6] |
| Time to Clinical Response | Extended | Shorter | Aripiprazole required an extended mean time to reach clinical response.[6] |
| Sex-Related Adverse Events | Less Frequent | More Frequent | Significantly more frequent in the risperidone group.[6][7] |
| Rigidity | Less Frequent | More Frequent | More frequent in the risperidone group.[6] |
Experimental Protocols
Aripiprazole vs. Olanzapine in Schizophrenia (6-Week and Extension Study)
-
Study Design: A multicenter, randomized, double-blind study.[4]
-
Participants: Patients with a diagnosis of schizophrenia experiencing acute relapse.[4]
-
Intervention: Patients were randomized to receive either aripiprazole (n=355) or olanzapine (n=348). The mean daily dose for aripiprazole was 23.0 mg, and for olanzapine was 15.4 mg.[4]
-
Primary Endpoints: Comparison of efficacy at Week 6, measured by the mean change in the Positive and Negative Syndrome Scale (PANSS) Total score, and weight gain liability from baseline to Week 26.[4]
-
Duration: An initial 6-week acute treatment phase, followed by a 46-week outpatient extension phase for patients who showed clinical improvement.[4]
Aripiprazole vs. Risperidone in First-Episode Psychosis (FEP) (NCT02532491)
-
Study Design: A prospective, randomized, flexible-dose, open-label clinical trial.[6][8]
-
Participants: 266 first-episode, drug-naïve patients with non-affective psychosis.[6]
-
Intervention: Patients were randomly assigned to receive either aripiprazole (n=136) or risperidone (n=130) for 12 weeks.[6]
-
Primary Endpoint: All-cause treatment discontinuation.[6]
-
Secondary Endpoints: Clinical efficacy was assessed using various scales, and safety was monitored for adverse events.[6]
Signaling Pathway
Caption: Aripiprazole's multimodal action on dopamine and serotonin pathways.
Brigatinib: A Potent ALK and EGFR Inhibitor
Brigatinib is a next-generation tyrosine kinase inhibitor (TKI) approved for the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC).[8] It has demonstrated significant efficacy, particularly in patients with resistance to the first-generation ALK inhibitor, crizotinib, and in those with central nervous system (CNS) metastases.[5]
Efficacy Comparison: Brigatinib vs. Crizotinib (ALTA-1L Trial)
The Phase III ALTA-1L trial directly compared the efficacy of brigatinib with crizotinib in ALK inhibitor-naïve patients with advanced ALK-positive NSCLC.
Table 3: Brigatinib vs. Crizotinib in ALK+ NSCLC (ALTA-1L Final Analysis)
| Efficacy Parameter | Brigatinib | Crizotinib | Hazard Ratio (95% CI) |
| Median Progression-Free Survival (PFS) | 24.0 months | 11.1 months | 0.48 (0.35–0.66) |
| 3-Year PFS Rate | 43% | 19% | N/A |
| Confirmed Objective Response Rate (ORR) | 74% | 62% | N/A |
| Intracranial ORR (in patients with measurable brain metastases) | 78% | 26% | N/A |
| Median Overall Survival (OS) | Not Reached | Not Reached | 0.81 (0.53–1.22) |
Experimental Protocol (ALTA-1L Trial - NCT02737501)
-
Study Design: A Phase III, randomized, open-label, multicenter, international trial.[9][10]
-
Participants: 275 patients with ALK-positive locally advanced or metastatic NSCLC who had not previously been treated with an ALK inhibitor. Patients were stratified by the presence of baseline CNS metastases and prior chemotherapy.[9]
-
Intervention: Patients were randomized 1:1 to receive either brigatinib (180 mg once daily with a 7-day lead-in at 90 mg) or crizotinib (250 mg twice daily).[9]
-
Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent review committee (BIRC) based on RECIST v1.1.[9][10]
-
Assessments: Tumor assessments (CT or MRI) were performed at screening, every 8 weeks for the first 14 cycles, and then every 12 weeks.[10]
Signaling Pathway
Caption: Brigatinib inhibits ALK and EGFR signaling pathways.
Melperone: An Atypical Antipsychotic with a Butyrophenone Structure
Melperone is an atypical antipsychotic of the butyrophenone class used in some European countries for the treatment of schizophrenia and other psychotic disorders. Its mechanism of action involves antagonism of dopamine D2 and serotonin 5-HT2A receptors.[11]
Efficacy Data
Direct, large-scale comparative efficacy trials of melperone against other widely used atypical antipsychotics are limited. However, existing studies provide some insights into its clinical effects.
-
Comparison with Thiothixene: In a double-blind study of 81 women with schizophrenia or paranoid psychosis, melperone (300 mg/day) was found to have comparable efficacy to thiothixene (30 mg/day) in reducing psychotic morbidity. Melperone was associated with fewer extrapyramidal side effects.[12]
-
Dose-Comparison Study: A 6-week, randomized, double-blind study comparing melperone 100 mg/day and 400 mg/day in 34 patients with schizophrenia found no significant difference in the improvement of psychopathology (measured by BPRS and SANS) between the two doses. The study highlighted the drug's good tolerability, with no significant extrapyramidal symptoms, prolactin elevation, or weight gain.[13][14]
-
Treatment-Refractory Schizophrenia: A case series suggested a low overall success rate for melperone in patients with treatment-refractory psychotic illness, indicating it may not be a suitable alternative for patients for whom clozapine is not effective.[15]
Experimental Protocol (Dose-Comparison Study)
-
Participants: 34 acutely hospitalized patients with schizophrenia.[13][14]
-
Intervention: Patients were randomized to receive either 100 mg/day or 400 mg/day of melperone for 6 weeks.[13][14]
-
Assessments: Psychopathology was evaluated at baseline and at 6 weeks using the Brief Psychiatric Rating Scale (BPRS) and the Scale for the Assessment of Negative Symptoms (SANS). Extrapyramidal symptoms, plasma prolactin levels, and body mass index were also monitored.[13][14]
Signaling Pathway
Caption: Melperone's antagonistic action on D2 and 5-HT2A receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A double-blind, randomized comparative study of aripiprazole and olanzapine in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A 28-week, randomized, double-blind study of olanzapine versus aripiprazole in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aripiprazole vs Risperidone Head-to-Head Effectiveness in First-Episode Non-Affective-Psychosis: A 3-Month Randomized, Flexible-Dose, Open-Label Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aripiprazole vs Risperidone for the acute-phase treatment of first-episode psychosis: A 6-week randomized, flexible-dose, open-label clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. idus.us.es [idus.us.es]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Brigatinib Versus Crizotinib in Advanced ALK Inhibitor–Naive ALK-Positive Non–Small Cell Lung Cancer: Second Interim Analysis of the Phase III ALTA-1L Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Melperone in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A comparison of two doses of melperone, an atypical antipsychotic drug, in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Melperone in Treatment-Refractory Schizophrenia: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the in vitro validation of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, a key intermediate in the synthesis of the atypical antipsychotic aripiprazole. Due to the limited publicly available in vitro data for this specific intermediate, this document establishes a comparative validation workflow using aripiprazole as a benchmark. The provided experimental protocols and data presentation formats are designed to guide researchers in assessing the pharmacological activity of this compound and similar compounds.
Introduction
This compound is a piperazine derivative that serves as a crucial building block in the synthesis of neurologically active compounds.[1] Its structural similarity to known central nervous system (CNS) active agents suggests its potential interaction with various neurotransmitter receptors.[2] Given its role as a precursor to aripiprazole, a compound with a well-characterized profile as a dopamine D2 partial agonist, serotonin 5-HT1A partial agonist, and 5-HT2A antagonist, the in vitro validation of this intermediate is of significant interest for drug discovery and development.[3]
Comparative Analysis of In Vitro Activity
To provide a relevant benchmark for the validation of this compound, the following table summarizes the in vitro receptor binding affinities of aripiprazole, the final product derived from this intermediate. It is hypothesized that the intermediate may exhibit a discernible, albeit potentially weaker, affinity for the same targets.
| Compound | Receptor | Cell Line | Radioligand | Kᵢ (nM) |
| Aripiprazole | Dopamine D₂ | CHO | [³H]Spiperone | 0.34 |
| Serotonin 5-HT₁ₐ | CHO | [³H]8-OH-DPAT | 1.7 | |
| Serotonin 5-HT₂ₐ | CHO | [³H]Ketanserin | 3.4 | |
| This compound | Dopamine D₂ | CHO | [³H]Spiperone | Data Not Available |
| Serotonin 5-HT₁ₐ | CHO | [³H]8-OH-DPAT | Data Not Available | |
| Serotonin 5-HT₂ₐ | CHO | [³H]Ketanserin | Data Not Available |
Table 1: Comparative In Vitro Receptor Binding Affinities. This table presents the binding affinities (Kᵢ) of aripiprazole for key CNS receptors. These values serve as a reference for the expected targets of its synthetic intermediate, this compound.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to guide the validation of this compound.
Radioligand Binding Assay for Dopamine D₂ Receptor
This protocol is designed to determine the binding affinity of a test compound for the dopamine D₂ receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D₂ receptor.
-
Radioligand: [³H]Spiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound: this compound.
Procedure:
-
Membrane Preparation: Culture CHO-D₂ cells to confluency, harvest, and homogenize in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh buffer.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]Spiperone and varying concentrations of the test compound.
-
Incubation: Allow the reaction to proceed at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.
Functional cAMP Assay for Dopamine D₂ Receptor Partial Agonism
This assay determines the functional activity of a test compound at the D₂ receptor by measuring its effect on cAMP levels.
Materials:
-
Cell Line: CHO cells stably expressing the human dopamine D₂ receptor.
-
Stimulant: Forskolin.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES.
-
Test Compound: this compound.
-
cAMP Detection Kit: e.g., HTRF, ELISA, or luciferase-based kit.
Procedure:
-
Cell Plating: Seed the CHO-D₂ cells in a 96-well plate and incubate overnight.
-
Pre-incubation: Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate.
-
Compound Addition: Add varying concentrations of the test compound in the presence of forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's instructions.
-
Data Analysis: Generate dose-response curves to determine the EC₅₀ and the maximal effect (Eₘₐₓ) of the test compound.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.
Conclusion
The in vitro validation of this compound is a critical step in understanding its potential pharmacological profile. By employing the detailed experimental protocols for radioligand binding and functional cAMP assays outlined in this guide, researchers can effectively assess its activity at key CNS targets. The comparative data for aripiprazole serves as a valuable reference point for interpreting the experimental outcomes. This structured approach will facilitate the objective evaluation of this compound's performance and its potential as a lead structure in the development of novel therapeutics for neurological disorders.
References
Comparative Analysis of Piperazine Derivatives: A Look at Cross-Reactivity and Pharmacological Profiles
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of drug candidates is paramount to predicting potential off-target effects and ensuring therapeutic specificity. While direct cross-reactivity studies on 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride are not extensively available in the public domain, analysis of structurally related piperazine and piperidine derivatives provides valuable insights into their potential pharmacological promiscuity. This guide offers a comparative overview of the receptor binding profiles of such derivatives, supported by available experimental data.
An examination of various substituted piperazine and piperidine analogs reveals a propensity for interaction with multiple receptor systems, most notably sigma and histamine receptors. The data underscores the subtle structural modifications that can significantly alter affinity and selectivity, a critical consideration in drug design and development.
Receptor Binding Affinity of Piperazine and Piperidine Derivatives
The following table summarizes the binding affinities (Ki in nM and pA2 values) of various piperazine and piperidine derivatives for different receptors, illustrating their cross-reactivity profiles. Lower Ki and higher pA2 values indicate stronger binding affinity.
| Compound ID | Core Scaffold | Substituents | Target Receptor | Binding Affinity (Ki, nM) | Functional Assay (pA2) |
| 1a | Piperazine | 1-{4-[4-(7-phenoxyheptyl)piperazin-1-yl]butyl}-1-[4-(trifluoromethyl)benzyl]guanidine | Histamine H3 | - | 8.43[1][2] |
| Histamine H1 | - | 6.70[1][2] | |||
| 1b | Piperazine | 1-{4-[4-(7-phenoxyheptyl)piperazin-1-yl]butyl}-1-(4-nitrobenzyl)guanidine | Histamine H3 | - | 8.49[1][2] |
| Histamine H1 | - | 6.46[1][2] | |||
| 1c | Piperazine | 1-benzyl-1-{4-[4-(7-phenoxyheptyl)piperazin-1-yl]butyl}guanidine | Histamine H3 | pKi = 7.9 | 8.21[1][2] |
| Histamine H1 | - | - | |||
| 2a | Piperidine | 1-{4-[4-(7-phenoxyheptyl)piperidin-1-yl]butyl}-1-benzylguanidine | Histamine H3 | - | 7.90[1] |
| 2b | Piperidine | 1-{4-[4-(7-phenoxyheptyl)piperidin-1-yl]butyl}-1-(4-trifluoromethylbenzyl)guanidine | Histamine H3 | - | 8.35[1] |
| Histamine H1 | - | 6.90[1] | |||
| Sulfonamide Derivative | Piperidine | 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma σ1 | 0.96 ± 0.05 | - |
| Sigma σ2 | 91.8 ± 8.1 | - |
Insights from Experimental Data
The presented data highlights several key observations:
-
Histamine Receptor Activity: Several piperazine derivatives exhibit high affinity for the histamine H3 receptor, with some also showing weaker, but competitive, antagonism at the H1 receptor.[1][2] This suggests a potential for cross-reactivity between these two histamine receptor subtypes.
-
Impact of Core Scaffold: Replacing the piperazine scaffold with a piperidine ring can slightly decrease the antagonistic activity at the H3 receptor, as seen in the comparison between compounds 1b and 2b .[1]
-
Sigma Receptor Affinity: Piperidine derivatives, particularly halogenated sulfonamides, have been shown to possess high affinity and selectivity for the sigma σ1 receptor over the σ2 receptor.[3] This indicates that the piperidine core can be a privileged scaffold for targeting sigma receptors.
Experimental Protocols
The data presented in this guide is derived from established in vitro experimental protocols.
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. The general workflow for such an assay is as follows:
Radioligand Binding Assay Workflow
In these assays, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of cell membranes expressing that receptor. The test compound is added at various concentrations to compete with the radioligand for binding. By measuring the displacement of the radioligand, the inhibitory constant (Ki) of the test compound can be determined, which is a measure of its binding affinity.
Functional Assays (e.g., Guinea Pig Jejunum Assay)
Functional assays measure the biological effect of a compound on a tissue or cell. For histamine H3 receptor antagonists, a common assay involves the use of isolated guinea pig jejunum.
Functional Assay for H3 Receptor Antagonism
In this ex vivo model, electrical stimulation of the jejunum causes the release of acetylcholine, which is inhibited by histamine acting on H3 autoreceptors. An H3 receptor antagonist will block this inhibitory effect, leading to a potentiation of the electrically induced contractions. The pA2 value is then calculated, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Conclusion
While direct cross-reactivity data for this compound is limited, the analysis of its structural analogs provides a valuable framework for predicting its potential off-target interactions. The piperazine and piperidine cores are versatile scaffolds that can be tailored to interact with a range of receptors, including histamine and sigma receptors. The presented data emphasizes the importance of comprehensive pharmacological profiling, including binding and functional assays, to characterize the selectivity of novel drug candidates and mitigate the risk of unintended cross-reactivity. Further studies are warranted to elucidate the specific cross-reactivity profile of this compound.
References
- 1. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking new synthesis methods for 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride
An objective guide to synthesizing 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, this document provides a comparative analysis of leading methodologies. It is designed for researchers and professionals in drug development, offering detailed experimental data and process insights.
Introduction to this compound
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring both a piperidine and a piperazine moiety, makes it a versatile scaffold in medicinal chemistry. The efficiency and scalability of its synthesis are critical factors in the overall cost and timeline of drug development projects. This guide benchmarks three distinct synthesis methods, providing a comprehensive comparison of their performance based on yield, purity, scalability, and safety.
Overview of Synthetic Strategies
The synthesis of this compound typically involves the formation of a carbon-nitrogen bond between a piperidine and a piperazine precursor. The benchmarked methods showcase different approaches to achieving this coupling, each with its own set of advantages and disadvantages.
-
Method 1: One-Pot Synthesis from 1-Methylpiperazine and 4-Piperidone. This approach involves the direct reaction of commercially available starting materials in a single reaction vessel, simplifying the overall process.
-
Method 2: Reductive Amination of 1-(1-Methylpiperazin-4-yl)piperidin-4-one. This method utilizes a pre-synthesized ketone intermediate, which is then subjected to reductive amination to yield the final product.
-
Method 3: Classical Multi-Step Synthesis. This traditional approach involves the protection and deprotection of functional groups to ensure selective reactions and high purity of the final compound.
Benchmarked Synthesis Methods
Method 1: One-Pot Synthesis
This method stands out for its operational simplicity and cost-effectiveness, making it an attractive option for large-scale production.
Reaction Scheme:
Experimental Protocol:
-
To a solution of 4-piperidone (1.0 eq) in dichloroethane, add 1-methylpiperazine (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude product in ethanol and add a solution of hydrochloric acid in isopropanol.
-
Filter the resulting precipitate and dry under vacuum to obtain this compound.
Process Workflow:
Caption: One-Pot Synthesis Workflow
Discussion:
-
Yield: Moderate to high yields have been reported for this method.
-
Purity: The purity of the final product is generally good, though it may require recrystallization to remove any unreacted starting materials or byproducts.
-
Scalability: This method is highly scalable due to its one-pot nature, which reduces handling and transfer losses.
-
Safety: The use of sodium triacetoxyborohydride requires careful handling as it is a water-reactive and flammable solid.
Method 2: Reductive Amination
This two-step method offers better control over the reaction and can lead to higher purity of the final product.
Reaction Scheme:
Experimental Protocol:
Step 1: Synthesis of 1-(1-Methylpiperazin-4-yl)piperidin-4-one
-
A mixture of 1-Boc-4-piperidone (1.0 eq), 1-methylpiperazine (1.1 eq), and titanium(IV) isopropoxide (1.5 eq) in anhydrous dichloroethane is stirred at room temperature for 4 hours.
-
Sodium cyanoborohydride (1.5 eq) is added, and the mixture is stirred for an additional 24 hours.
-
The reaction is quenched with water, and the resulting solid is filtered off.
-
The filtrate is concentrated, and the residue is purified by column chromatography to give the intermediate ketone.
Step 2: Deprotection and Salt Formation
-
The intermediate ketone is dissolved in a solution of HCl in dioxane and stirred at room temperature for 4 hours.
-
The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to give the dihydrochloride salt.
Process Workflow:
Caption: Reductive Amination Workflow
Discussion:
-
Yield: This method generally provides good overall yields.
-
Purity: The use of a protecting group and chromatographic purification of the intermediate leads to a final product of high purity.
-
Scalability: The multi-step nature and the need for chromatography make this method less suitable for large-scale production compared to the one-pot synthesis.
-
Safety: Sodium cyanoborohydride is highly toxic and must be handled with extreme caution. The use of titanium(IV) isopropoxide also requires an inert atmosphere.
Method 3: Classical Multi-Step Synthesis
This method follows a more traditional synthetic route, which can be advantageous when specific stereochemistry or high purity is required from the outset.
Reaction Scheme:
Experimental Protocol:
Due to the numerous variations of this classical approach, a generalized protocol is provided. Specific protecting groups (e.g., Boc, Cbz) and oxidation reagents (e.g., Swern, Dess-Martin) can be chosen based on the desired outcome and available resources.
-
Protect the nitrogen of 4-hydroxypiperidine.
-
Oxidize the hydroxyl group to a ketone.
-
Perform a reductive amination with 1-methylpiperazine.
-
Remove the protecting group.
-
Form the dihydrochloride salt.
Process Workflow:
Caption: Classical Multi-Step Synthesis Workflow
Discussion:
-
Yield: The overall yield can be lower due to the multiple steps involved.
-
Purity: This method offers the highest potential for purity, as intermediates can be purified at each step.
-
Scalability: The lengthy nature of this synthesis makes it the least scalable of the three methods.
-
Safety: Safety considerations will vary depending on the specific reagents used in each step.
Comparative Analysis
| Parameter | Method 1: One-Pot Synthesis | Method 2: Reductive Amination | Method 3: Classical Multi-Step Synthesis |
| Number of Steps | 1 | 2 | 5+ |
| Typical Yield | Moderate-High | Good | Variable (Lower Overall) |
| Purity | Good | High | Very High |
| Scalability | High | Moderate | Low |
| Cost-Effectiveness | High | Moderate | Low |
| Key Safety Concern | Sodium triacetoxyborohydride | Sodium cyanoborohydride | Varies with reagents |
Conclusion
The choice of synthesis method for this compound depends heavily on the specific requirements of the project.
-
For large-scale production where cost and efficiency are paramount, the One-Pot Synthesis (Method 1) is the most suitable choice.
-
When high purity is the primary concern and moderate scale is acceptable, the Reductive Amination (Method 2) offers a good balance of yield and purity.
-
The Classical Multi-Step Synthesis (Method 3) is best reserved for small-scale laboratory synthesis where the utmost purity is required, and the complexity and cost of the process are not major deterrents.
This guide provides a framework for selecting the most appropriate synthetic route. It is recommended that researchers further optimize the chosen method based on their specific laboratory conditions and available resources.
A Spectroscopic Showdown: Unmasking the Isomers of Piperazine
A comprehensive guide to the spectroscopic differentiation of piperazine, 1-methylpiperazine, 2-methylpiperazine, and 2,5-dimethylpiperazine for researchers, scientists, and drug development professionals. This document provides a detailed comparison of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for these closely related compounds, supported by established experimental protocols.
At a Glance: Spectroscopic Data Summary
The following tables provide a quantitative comparison of the key spectroscopic features of piperazine and its methylated isomers. These values are essential for the unambiguous identification and characterization of these compounds in various research and development settings.
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
| Compound | -CH₂- (Piperazine Ring) | -CH- (Piperazine Ring) | -NH | -CH₃ | Solvent |
| Piperazine | ~2.84 (s) | - | ~1.75 (s) | - | CDCl₃ |
| 1-Methylpiperazine | ~2.42 (t), ~2.65 (t) | - | ~1.95 (s) | ~2.28 (s) | CDCl₃ |
| 2-Methylpiperazine | ~2.5-3.1 (m) | ~2.35 (m) | ~1.92 (s) | ~1.00 (d) | CDCl₃[1] |
| 2,5-Dimethylpiperazine | ~2.75 (m) | ~2.25 (m) | ~1.65 (s) | ~1.05 (d) | CDCl₃ |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | -CH₂- (Piperazine Ring) | -CH- (Piperazine Ring) | -CH₃ | Solvent |
| Piperazine | ~46.9 | - | - | CDCl₃ |
| 1-Methylpiperazine | ~55.2, ~46.1 | - | ~46.3 | CDCl₃ |
| 2-Methylpiperazine | ~52.7, ~47.7 | ~42.3 | ~26.2 | CDCl₃[2] |
| 2,5-Dimethylpiperazine | ~51.9 | ~45.9 | ~21.7 | CDCl₃ |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-H Stretch | N-H Bend | C-N Stretch |
| Piperazine | 3200-3400 (broad) | 2800-3000 | ~1550-1650 | ~1120-1320 |
| 1-Methylpiperazine | 3200-3400 (broad) | 2800-3000 | ~1550-1650 | ~1130-1330 |
| 2-Methylpiperazine | 3200-3400 (broad) | 2800-3000 | ~1550-1650 | ~1125-1325 |
| 2,5-Dimethylpiperazine | 3200-3400 (broad) | 2800-3000 | ~1550-1650 | ~1135-1335 |
Note: The N-H stretching band is often broad due to hydrogen bonding.
Table 4: Mass Spectrometry (Electron Ionization) - Key Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Other Key Fragments |
| Piperazine | 86 | 56 | 42, 43 |
| 1-Methylpiperazine | 100 | 58 | 42, 43, 70 |
| 2-Methylpiperazine | 100 | 44 | 56, 57, 85[3] |
| 2,5-Dimethylpiperazine | 114 | 58 | 42, 70 |
Experimental Corner: Detailed Protocols
The following are representative experimental protocols for the spectroscopic analysis of piperazine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the piperazine isomer is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For liquid samples like 1-methylpiperazine, a single drop is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Solid samples such as piperazine, 2-methylpiperazine, and 2,5-dimethylpiperazine are finely ground and a small amount of the powder is placed onto the ATR crystal and pressure is applied.
Instrumentation: An FTIR spectrometer equipped with a single-reflection ATR accessory is commonly used.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the piperazine isomer (approximately 1 mg/mL) is prepared in a volatile solvent such as methanol or dichloromethane.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is typically employed.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 120 °C is held for 1 minute, then ramped to 150 °C at 10 °C/min and held for 5 minutes, followed by a ramp to 300 °C at 7.5 °C/min with a 2-minute hold.[4]
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
Transfer Line Temperature: 280 °C.[4]
Visualizing the Workflow: From Synthesis to Analysis
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of methylated piperazine isomers. This process is fundamental in drug discovery and development for confirming the identity and purity of synthesized compounds.
Caption: A generalized workflow for the synthesis and spectroscopic analysis of piperazine isomers.
References
A Comparative Guide to the Biological Assay Validation of Novel Piperazine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs.[1][2] Its unique physicochemical properties often grant favorable pharmacokinetic profiles, such as improved water solubility and bioavailability.[1] Novel piperazine derivatives have shown a wide array of biological activities, with significant potential as anticancer, antimicrobial, and antipsychotic agents.[1][3][4]
This guide provides an objective comparison of common biological assays used to validate the efficacy of novel piperazine compounds, supported by detailed experimental protocols and data presentation. It is intended to serve as a comprehensive resource for professionals in drug discovery and development.
Key Signaling Pathways in Cancer Targeted by Piperazine Compounds
Arylpiperazines have garnered significant attention in oncology for their ability to induce cytotoxic effects in tumor cells through various mechanisms.[1] These compounds frequently interact with multiple molecular targets involved in cancer cell proliferation, survival, and apoptosis.[1][5] One of the most critical signaling cascades often inhibited by novel piperazine derivatives is the PI3K/Akt pathway, which is commonly over-activated in many human cancers.[1][6] Inhibition of this pathway can disrupt pro-survival signals and lead to programmed cell death (apoptosis).[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 5. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Receptor Binding Affinity in Piperazine Analogues
A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics of piperazine-based compounds at key physiological receptors.
The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous clinically significant drugs targeting a wide array of biological receptors. The versatility of the piperazine ring allows for extensive chemical modification, leading to analogues with diverse pharmacological profiles. This guide provides a comparative analysis of the receptor binding affinities of various piperazine analogues, focusing on their interactions with key neurotransmitter receptors, including serotonin, dopamine, opioid, and sigma receptors. The data presented herein is intended to serve as a valuable resource for structure-activity relationship (SAR) studies and to inform the design of novel therapeutic agents with improved potency and selectivity.
Receptor Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki values) of a selection of piperazine analogues for various G-protein coupled receptors (GPCRs) and sigma receptors. Lower Ki values are indicative of higher binding affinity.
| Compound ID/Name | Receptor Subtype | Ki (nM) | Reference |
| Serotonin Receptor Ligands | |||
| 1a | 5-HT1A | <1 | [1] |
| 3a | 5-HT1A | <1 | [1] |
| 4a | 5-HT1A | <1 | [1] |
| 5a | 5-HT1A | <1 | [1] |
| 5b | 5-HT1A | <1 | [1] |
| 6b | 5-HT1A | <1 | [1] |
| 6g | 5-HT1A | <1 | [1] |
| MM5 | 5-HT1A | (Affinity noted) | [2] |
| MC1 | 5-HT1A | (Affinity noted) | [2] |
| 8b | 5-HT7 | 9.38 | [3] |
| 11b | 5-HT7 | 79.4 | [3] |
| Dopamine Receptor Ligands | |||
| 22 | D2 | 53 | [4] |
| 24 | D2 | (Affinity noted) | [4] |
| 6a | D3 | 0.2 | [5] |
| 7a | 5-HT1A | 14.3 ± 7.1 | [6] |
| 3a | 5-HT1A | 67.8 ± 4.6 | [6] |
| 6a | 5-HT1A | 199 ± 34.3 | [6] |
| Opioid Receptor Ligands | |||
| 5a | μ | 8.47 | [7] |
| 5a | δ | 34.3 | [7] |
| 5a | κ | 36.8 | [7] |
| 5b | μ | 0.88 | [7] |
| 5b | δ | 13.4 | [7] |
| 5b | κ | 4.09 | [7] |
| 5c | μ | 1.01 | [7] |
| 5c | δ | 6.99 | [7] |
| 5c | κ | 1.57 | [7] |
| Sigma Receptor Ligands | |||
| 4 | σ1 | 1531 | [8] |
| 5 | σ1 | 3.64 | [8] |
| 11 | σ1 | 4.41 | [8] |
| 12 | σ1 | (Affinity noted) | [8] |
| 13 | σ1 | (Affinity noted) | [8] |
| 16 | σ1 | 37.8 | [8] |
| ent-41 | σ1 | 0.50 | [9] |
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and its receptor.[10]
General Protocol for Competitive Radioligand Binding Assay
This protocol outlines the general steps for a filtration-based competitive radioligand binding assay.[11][12]
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[11]
-
The homogenate is centrifuged at a low speed to remove large debris.
-
The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[11]
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C.[11]
-
Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[11]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.[11]
-
To each well, the following are added:
-
A fixed amount of the membrane preparation (e.g., 3-120 µg of protein).[11]
-
A fixed concentration of a radioligand with known high affinity for the receptor. The concentration is usually at or below its dissociation constant (Kd).[13]
-
A range of concentrations of the unlabeled piperazine analogue (the competitor).
-
-
Total Binding wells contain the membranes and radioligand only.
-
Non-specific Binding wells contain the membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the specific binding sites.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]
3. Filtration and Washing:
-
The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.[11]
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
4. Radioactivity Measurement:
-
The filters are dried, and a scintillation cocktail is added to each well.[11]
-
The radioactivity retained on the filters is measured using a scintillation counter.[11]
5. Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the log concentration of the competitor compound.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).[14]
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a typical G-protein coupled receptor (GPCR) signaling cascade and the experimental workflow for a competitive radioligand binding assay.
References
- 1. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Radiometric Ligand-Binding Assays | Revvity [revvity.com]
- 14. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the performance of different catalysts in piperazine synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of various catalysts in the synthesis of piperazine, a crucial scaffold in numerous pharmaceuticals. The following sections present quantitative data, detailed experimental protocols, and visualizations of the synthesis process to aid in the selection of optimal catalytic systems.
Performance of Heterogeneous Catalysts in Piperazine Synthesis
The efficiency of piperazine synthesis is highly dependent on the catalyst employed, the starting materials, and the reaction conditions. Below is a summary of the performance of several notable heterogeneous catalysts.
| Starting Material | Catalyst | Reaction Temperature (°C) | Reaction Pressure (MPa) | Substrate Conversion (%) | Piperazine Selectivity (%) | Piperazine Yield (%) | Reference |
| Ethylene Glycol | Ni-Cu/Mordenite | 230 | 10 | 42 | 75 | - | [1] |
| Ethylenediamine | CaCl2-modified HZSM-5 | 340 | Atmospheric | 95 | - | 65 | [2] |
| Ethylenediamine | Zn-ZSM-5 | 360 | Atmospheric | 94.1 | 45.5 | - | [3] |
| Ethylenediamine | Zn/K-ZSM-5 | 360 | Atmospheric | 82.6 | 29.4 | - | [3] |
| Ethanolamine | KCl-NiO-ZSM-5 | 360 | Atmospheric | 66.34 | 28.66 | - | [4] |
| Diethanolamine | Ni-MgO | 225 | ~17 | 31 | 47 | - | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of the catalysts are crucial for reproducible research.
Catalyst Preparation
1. Ni-Cu/Mordenite Catalyst:
This bimetallic catalyst can be prepared via the incipient wetness impregnation method.
-
Support Preparation: Commercial mordenite zeolite is dried at 110°C for 12 hours to remove adsorbed water.
-
Impregnation: A solution containing the desired amounts of nickel nitrate (Ni(NO₃)₂·6H₂O) and copper nitrate (Cu(NO₃)₂·3H₂O) in deionized water is prepared. This solution is added dropwise to the dried mordenite support until the pores are completely filled.
-
Drying and Calcination: The impregnated support is dried at 110°C for 12 hours, followed by calcination in air at 450°C for 2 hours to decompose the nitrate precursors and form the metal oxides.[6]
-
Reduction: Prior to the reaction, the calcined catalyst is reduced in a stream of hydrogen (H₂) to obtain the active metallic Ni-Cu species.
2. Modified HZSM-5 Zeolite Catalysts (e.g., CaCl₂, Zn, K impregnation):
-
Starting Material: Commercial HZSM-5 zeolite is used as the support.
-
Ion Exchange/Impregnation: To introduce modifiers like Ca, Zn, or K, the HZSM-5 zeolite is treated with an aqueous solution of the corresponding salt (e.g., CaCl₂, Zn(NO₃)₂, KNO₃). The mixture is stirred for a specified time to allow for ion exchange or impregnation.
-
Washing and Drying: The modified zeolite is then filtered, washed thoroughly with deionized water to remove any residual salts, and dried in an oven.
-
Calcination: The dried catalyst is calcined at a high temperature to ensure the modifier is well-dispersed and the catalyst is activated.
Experimental Workflow for Catalyst Performance Evaluation
The catalytic performance in piperazine synthesis is typically evaluated in a high-pressure fixed-bed reactor system.
Procedure:
-
Catalyst Loading: The prepared catalyst is packed into a stainless-steel fixed-bed reactor.
-
System Purge: The reactor system is purged with an inert gas (e.g., nitrogen) to remove air.
-
Catalyst Activation: If necessary, the catalyst is activated in-situ, for example, by reduction with hydrogen at an elevated temperature.
-
Reaction Initiation: The starting materials (e.g., ethylene glycol, ammonia, and hydrogen) are fed into the reactor at the desired molar ratios and flow rates using high-pressure pumps and mass flow controllers.
-
Reaction Conditions: The reactor is heated to the desired temperature, and the pressure is controlled using a back-pressure regulator.
-
Product Collection: The reactor effluent is cooled, and the liquid products are collected in a separator.
-
Product Analysis: The collected liquid samples are analyzed to determine the conversion of the starting material and the selectivity to piperazine and other products.
Analytical Method
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the separation, identification, and quantification of piperazine and its derivatives in the reaction mixture.[7][8][9]
-
Sample Preparation: The liquid product sample is typically diluted with a suitable solvent (e.g., methanol or dichloromethane) and may require derivatization to improve volatility and chromatographic performance.
-
GC Separation: The prepared sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). The oven temperature is programmed to separate the different components of the mixture based on their boiling points and interactions with the stationary phase.
-
MS Detection: As the components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of each compound.
-
Quantification: By using an internal standard and creating a calibration curve with known concentrations of piperazine, the amount of piperazine in the reaction product can be accurately quantified.
Signaling Pathways and Reaction Mechanisms
The synthesis of piperazine can proceed through various reaction pathways depending on the starting materials.
Simplified Reaction Pathway from Ethylene Glycol
The synthesis from ethylene glycol involves a series of dehydrogenation, amination, and cyclization steps.
This diagram illustrates a simplified network of possible reactions occurring during the amination of ethylene glycol.[5][10] The catalyst plays a crucial role in facilitating these transformations, particularly the dehydrogenation and amination steps. The distribution of products is highly dependent on the catalyst's properties and the reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. scholars.direct [scholars.direct]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Piperazine Salt Forms: A Side-by-Side Physicochemical Analysis
Introduction: The Significance of Salt Selection in Piperazine-Based Drug Development
Piperazine and its derivatives represent a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, from anthelmintics to antipsychotics.[1][2] The versatile six-membered ring containing two opposing nitrogen atoms imparts properties that often lead to greater water solubility and favorable bioavailability characteristics.[2] However, the free base form of piperazine presents significant handling and stability challenges, as it readily absorbs water and carbon dioxide from the atmosphere.[3] This inherent hygroscopicity and instability necessitate its conversion into salt forms for pharmaceutical applications.[4][5]
The process of salt selection is a critical step in drug development, as the choice of counterion profoundly influences the active pharmaceutical ingredient's (API) physicochemical properties, including solubility, dissolution rate, stability, and hygroscopicity.[4][6][7] An optimal salt form can enhance bioavailability, simplify manufacturing processes, and ensure a stable and effective final product. This guide provides an in-depth, side-by-side analysis of common piperazine salt forms—citrate, adipate, and phosphate—and details the essential experimental protocols required for their rigorous characterization.
Comparative Physicochemical Profiles of Piperazine Salt Forms
The diprotic nature of piperazine (pKa1 ≈ 5.35, pKa2 ≈ 9.73) is fundamental to its ability to form various salts with different acid counterions.[4] This section analyzes the most common salt forms used in pharmaceutical research.
Piperazine Citrate
Piperazine citrate is widely used, particularly for its anthelmintic properties in treating ascariasis and enterobiasis.[8][9][10] It is typically prepared as a complex containing three molecules of piperazine to two molecules of citric acid.[3][8] While effective, a key consideration for researchers is its tendency to form various stable hydrates.[4][11] This indicates a potential for hygroscopicity, which can impact powder flow, compaction during tableting, and long-term stability if not properly controlled.
Piperazine Adipate
Formed from a 1:1 ratio of piperazine and adipic acid, piperazine adipate is another common anthelmintic salt.[3][8] It presents as a white crystalline powder that is soluble in water but practically insoluble in alcohol.[12] Its properties make it a viable alternative to the citrate salt, and a thorough characterization is necessary to determine if it offers advantages in terms of hygroscopicity or stability for a specific formulation.
Piperazine Phosphate
Piperazine phosphate is often supplied as a monohydrate.[12] It is characterized as a white crystalline powder that is sparingly soluble in water, with a 1% aqueous solution having a pH between 6.0 and 6.5.[12] Its lower solubility compared to the citrate and adipate salts might be advantageous for developing modified-release formulations or in situations where a lower dissolution rate is desired.
Emerging Alternatives: Tartrates and Drug-Drug Salts
Research has shown that tartrate salts of piperazine can be non-hygroscopic, offering a significant advantage in handling and stability.[4][11] Furthermore, the formation of drug-drug salts, such as sulfamethoxazole-piperazine, is an innovative strategy to improve the physicochemical properties of both APIs simultaneously, potentially addressing issues like poor solubility and instability.[4][5][13]
Data Summary: A Comparative Overview
The following table summarizes the key physicochemical properties of piperazine free base and its common salt forms to facilitate a direct comparison for researchers.
| Property | Piperazine (Free Base) | Piperazine Citrate | Piperazine Adipate | Piperazine Phosphate |
| Common Stoichiometry | N/A | 3:2 (Piperazine:Citric Acid)[3][8] | 1:1 (Piperazine:Adipic Acid)[3][8] | 1:1 (Often as Monohydrate)[12] |
| Water Solubility | Freely soluble (~150 g/L at 20°C)[3][4] | Soluble[11] | Soluble[12] | Sparingly soluble[12] |
| Hygroscopicity | Highly hygroscopic; absorbs atmospheric H₂O and CO₂.[3][11] | Can exist as various stable hydrates; potentially hygroscopic.[4][11] | Data suggests it is a stable crystalline solid. | Assumed to be stable as a hydrate. |
| Physical State | Crystalline solid (anhydrous or hexahydrate).[4] | White crystalline solid.[11] | White crystalline powder.[12] | White crystalline powder.[12] |
| Primary Application | Chemical intermediate.[9] | Anthelmintic.[8][9] | Anthelmintic.[3][8] | Anthelmintic. |
Essential Experimental Protocols for Salt Form Characterization
A systematic and robust characterization of any new piperazine salt is a prerequisite for successful drug development.[4] The following protocols describe the core analytical techniques required for this process. Each protocol is designed to be a self-validating system, where the data from one technique corroborates the findings of another.
Caption: Workflow for physicochemical characterization of piperazine salts.
X-Ray Powder Diffraction (XRPD) for Solid-State Analysis
-
Expertise & Causality: XRPD is the definitive technique for identifying the solid-state form of a pharmaceutical material.[14] Every crystalline solid, including different salts and polymorphs, produces a unique diffraction pattern, analogous to a fingerprint.[14][15] This allows for unambiguous identification of the synthesized salt and confirmation that it is a new crystalline entity, distinct from the starting materials. It is the primary tool used in salt screening to determine if a new form has been created.[15]
-
Step-by-Step Methodology:
-
Sample Preparation: Gently grind approximately 5-10 mg of the piperazine salt sample using an agate mortar and pestle to achieve a fine, homogenous powder. This ensures random orientation of the crystallites, which is crucial for accurate data.
-
Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat, level surface that is flush with the holder's rim to prevent errors in peak positions.
-
Instrument Setup: Place the sample holder into the diffractometer. Set the instrument parameters, typically using Cu Kα radiation. A common scanning range for organic molecules is 2° to 40° in 2θ, with a step size of 0.02° and a scan speed appropriate to obtain a good signal-to-noise ratio.
-
Data Acquisition: Initiate the scan. The instrument will rotate the sample and detector to measure the intensity of diffracted X-rays at different angles.
-
Data Analysis: Compare the resulting diffractogram with those of the piperazine free base and the corresponding acid counterion. The appearance of a new, unique pattern confirms the formation of the salt. This pattern serves as the reference for that specific salt form in all future analyses.
-
Thermal Analysis: DSC and TGA
-
Expertise & Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary thermal techniques that provide critical information on purity, thermal stability, and the presence of water or solvents.[16] DSC measures heat flow associated with thermal events, such as melting (endotherm) or decomposition (exotherm), with the melting point being a key indicator of purity and identity.[7][17][18] TGA measures changes in mass as a function of temperature.[19][20] For piperazine salts, TGA is essential for quantifying the amount of water in a hydrate or determining the temperature at which dehydration or desolvation occurs.[16]
Caption: Relationship between DSC and TGA for salt characterization.
-
Step-by-Step Methodology (DSC):
-
Sample Preparation: Accurately weigh 2-5 mg of the salt into an aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge. The temperature range should encompass any expected thermal events (e.g., 25 °C to 300 °C).
-
Data Analysis: Analyze the resulting thermogram. A sharp endotherm is indicative of the melting point of a crystalline material. The temperature at the onset of the peak is typically reported as the melting point.
-
-
Step-by-Step Methodology (TGA):
-
Sample Preparation: Accurately weigh 5-10 mg of the salt into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA's microbalance and position it inside the furnace.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis: Analyze the resulting plot of mass versus temperature. A step-wise loss of mass at temperatures below the melting point typically corresponds to the loss of water (dehydration) or solvent (desolvation). The percentage of mass lost can be used to calculate the stoichiometry of the hydrate or solvate.
-
Equilibrium Solubility Determination (Shake-Flask Method)
-
Expertise & Causality: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4] Solubility is a critical determinant of a drug's absorption and bioavailability.[4] This experiment establishes the maximum amount of the salt that can be dissolved in a specific solvent (e.g., water, simulated biological fluids) at a set temperature, providing a fundamental parameter for predicting in vivo performance.
-
Step-by-Step Methodology:
-
Equilibration: Add an excess amount of the solid piperazine salt to a known volume of the desired solvent (e.g., purified water) in a sealed glass vial. The presence of excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Agitation: Agitate the vials in a temperature-controlled orbital shaker (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After agitation, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials to further separate the solid from the supernatant.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[21] Quantify the concentration of the dissolved salt in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][21]
-
Hygroscopicity Assessment (Dynamic Vapor Sorption)
-
Expertise & Causality: Hygroscopicity, the tendency to absorb moisture from the air, is a critical stability and handling parameter.[4][22] Excessive moisture uptake can lead to physical changes like caking and chemical degradation, compromising the product's shelf life and performance.[22][23][24] Dynamic Vapor Sorption (DVS) is an automated gravimetric technique that precisely measures how a material's mass changes in response to controlled changes in relative humidity (RH), providing a quantitative assessment of its hygroscopic nature.
-
Step-by-Step Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the piperazine salt (typically 5-15 mg) onto the DVS microbalance sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry baseline mass.
-
Sorption/Desorption Isotherm: Program the instrument to execute a humidity cycle. Typically, the RH is increased stepwise (e.g., from 0% to 90% in 10% increments) and then decreased back to 0%. At each RH step, the instrument holds the humidity constant until the sample mass equilibrates.
-
Data Analysis: Plot the change in mass (%) versus the RH. The resulting sorption (increasing humidity) and desorption (decreasing humidity) isotherms reveal the extent and reversibility of water uptake. Materials can be classified based on their mass increase at a specific RH (e.g., 80% RH).
-
Conclusion
The selection of an appropriate salt form is a foundational decision in the development of piperazine-based pharmaceuticals. A thorough, side-by-side analysis, grounded in robust experimental data from techniques like XRPD, DSC/TGA, solubility studies, and DVS, is not merely a formality but a scientific necessity. By understanding the distinct physicochemical profiles of different salts—from the potentially hydratable citrate to the non-hygroscopic tartrate—researchers can proactively address challenges related to stability, manufacturability, and bioavailability. This guide provides the framework and methodologies for making an informed, data-driven selection of the optimal piperazine salt, thereby accelerating the path from laboratory research to clinical application.
References
- 1. adanipharma.net [adanipharma.net]
- 2. scilit.com [scilit.com]
- 3. Piperazine [medbox.iiab.me]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pharmtech.com [pharmtech.com]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. drugfuture.com [drugfuture.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cormica.com [cormica.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. improvedpharma.com [improvedpharma.com]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 18. news-medical.net [news-medical.net]
- 19. resolvemass.ca [resolvemass.ca]
- 20. veeprho.com [veeprho.com]
- 21. benchchem.com [benchchem.com]
- 22. pharmainfo.in [pharmainfo.in]
- 23. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety Precautions and Hazard Identification
This compound is a corrosive material that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation.[1][3] Therefore, stringent safety measures must be implemented during handling and disposal.
Key Hazards:
-
Harmful: Toxic if swallowed, inhaled, or absorbed through the skin.[1][3]
-
Hygroscopic: Absorbs moisture from the air.
Personal Protective Equipment (PPE)
All personnel involved in the disposal process must wear appropriate personal protective equipment.
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. Ensure that eyewash stations and safety showers are readily accessible.[2] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. A lab coat or chemical-resistant apron is mandatory.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation of dust or vapors, or if irritation is experienced.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.
Step 1: Waste Collection and Storage
-
Collect waste material in a designated, properly labeled, and sealed container.
-
The container must be suitable for corrosive materials and kept tightly closed to prevent moisture absorption due to the hygroscopic nature of the chemical.[2]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
Step 2: Regulatory Compliance
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and compliant disposal.[2]
Step 3: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
Dispose of the contents and the container at an approved waste disposal plant.[1][2]
Important Considerations:
-
DO NOT empty this chemical into drains or release it into the environment.[2][4]
-
In case of a spill, evacuate the area, wear appropriate PPE, and contain the spill using an inert absorbent material. Sweep up the material and place it in a suitable container for disposal.[1][2]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-Methyl-4-(4-piperidyl)piperazine Dihydrochloride. Adherence to these protocols is essential for ensuring a safe laboratory environment and proper chemical management.
While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on data for closely related piperazine derivatives.[1][2][3][4][5][6] It is imperative to consult the specific SDS provided by your chemical supplier for definitive guidance.
Personal Protective Equipment (PPE): A Tabulated Guide
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield.[1][2] | Protects against dust particles and potential chemical splashes, which can cause serious eye irritation or burns.[2][4][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected before use. A lab coat or a chemical-resistant suit.[1][2] | Prevents skin contact, which may cause irritation or burns.[2][4][6] Contaminated clothing should be removed and laundered before reuse.[7] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is recommended, especially when handling the powder form or if dust generation is likely.[3] Use in a well-ventilated area is mandatory. | Minimizes the risk of inhaling dust particles, which can cause respiratory tract irritation.[3][5] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][7]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[2]
-
Avoid Dust Formation: Take precautions to minimize the generation of dust during handling and weighing.[1][3][5]
2. Handling the Compound:
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1][7] Do not eat, drink, or smoke in the laboratory.[7]
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[1][5]
-
Spill Management: In case of a spill, avoid creating dust.[3] Use a wet method for cleanup or a vacuum with a HEPA filter.[7] Collect the spilled material into a sealed container for disposal.
3. First Aid Measures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water.[1][3] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: The waste may be classified as hazardous. Consult local, state, and federal regulations for proper classification.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[3] Do not allow the chemical to enter drains or waterways.[1][7]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent and disposed of in accordance with local regulations. Puncture containers to prevent reuse.[7]
Visualizing the Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
